3-Hydroxy-alpha-methyl-DL-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970356 | |
| Record name | (+/-)-Methyldopa | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-40-3, 555-30-6, 555-29-3 | |
| Record name | (±)-Methyldopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Methyldopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyldopa | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Methyldopa | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-α-methyl-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-hydroxy-α-methyltyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPA ANHYDROUS, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxy-alpha-methyl-DL-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3-Hydroxy-alpha-methyl-DL-tyrosine, a compound synonymously known as methyldopa. The primary therapeutic action of methyldopa is centrally mediated, involving its metabolic conversion to a "false neurotransmitter," which ultimately leads to a reduction in sympathetic outflow from the central nervous system. This guide details the molecular pathways, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visualizations of the key mechanisms.
Core Mechanism of Action: The False Neurotransmitter Hypothesis
Methyldopa functions as a prodrug. Its antihypertensive properties are not due to the parent compound itself but are primarily mediated by its active metabolite, alpha-methylnorepinephrine.[1][2][3] The mechanism of action can be delineated into the following key steps within the central nervous system:
-
Uptake into Adrenergic Neurons: As an analog of L-DOPA, methyldopa is actively transported into central adrenergic neurons.
-
Metabolic Conversion: Once inside the neuron, methyldopa undergoes a two-step enzymatic conversion:
-
Decarboxylation: The enzyme L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine.
-
Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to alpha-methylnorepinephrine.[3]
-
-
Vesicular Storage and Release: Alpha-methylnorepinephrine is subsequently stored in presynaptic vesicles, where it displaces endogenous norepinephrine.
-
Alpha-2 Adrenergic Receptor Agonism: Upon neuronal depolarization, alpha-methylnorepinephrine is released into the synaptic cleft. It then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors.[3]
-
Inhibition of Sympathetic Outflow: The stimulation of these inhibitory alpha-2 autoreceptors leads to a decrease in the release of norepinephrine from the presynaptic neuron. This reduction in central sympathetic outflow results in diminished peripheral vascular resistance and a consequent lowering of blood pressure.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic conversion of methyldopa and the subsequent signaling cascade, along with a typical experimental workflow for its evaluation.
Caption: Metabolic pathway of methyldopa to its active form and its action on presynaptic alpha-2 adrenergic receptors.
Caption: A typical workflow for the preclinical and clinical evaluation of methyldopa's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data related to the effects of methyldopa and its active metabolite.
Table 1: Clinical Efficacy of Methyldopa in Primary Hypertension
| Parameter | Value | Reference |
| Daily Dose Range | 500 - 2250 mg | [5][6] |
| Mean Systolic Blood Pressure Reduction | 13 mmHg (95% CI: 6-20) | [5][6] |
| Mean Diastolic Blood Pressure Reduction | 8 mmHg (95% CI: 4-13) | [5][6] |
| Onset of Action (Oral) | 3 - 6 hours | [7] |
| Duration of Action (Oral) | 12 - 24 hours | [7] |
Table 2: Pharmacological Parameters of Methyldopa and its Metabolite
| Parameter | Compound | Value | Species | Reference |
| Bioavailability | Methyldopa | ~42% | Human | [1] |
| Elimination Half-life | Methyldopa | 1.5 - 2 hours | Human | [1] |
| Receptor Selectivity | Alpha-methylnorepinephrine | Selective alpha-2 adrenergic agonist | N/A | [8] |
| Vasoconstrictor Potency vs. Norepinephrine (Renal) | Alpha-methylnorepinephrine | Less potent | Dog | [9][10] |
| Vasoconstrictor Potency vs. Norepinephrine (Mesenteric) | Alpha-methylnorepinephrine | Equipotent | Dog | [10] |
Note: Specific Ki values for alpha-methylnorepinephrine at alpha-2 adrenergic receptor subtypes are not consistently reported in publicly available literature.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of methyldopa.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of alpha-methylnorepinephrine for alpha-2 adrenergic receptors.[11][12][13][14]
-
Objective: To quantify the interaction between alpha-methylnorepinephrine and alpha-2 adrenergic receptors.
-
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Unlabeled alpha-methylnorepinephrine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled alpha-methylnorepinephrine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known alpha-2 antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of alpha-methylnorepinephrine to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Measurement of Sympathetic Nerve Activity in Rats
This protocol allows for the direct measurement of the effect of methyldopa on sympathetic outflow.[15][16][17]
-
Objective: To assess the impact of methyldopa administration on the electrical activity of sympathetic nerves.
-
Materials:
-
Anesthetized or conscious rat model (e.g., Spontaneously Hypertensive Rat).
-
Bipolar platinum-iridium electrodes.
-
High-impedance amplifier and data acquisition system.
-
Methyldopa solution for administration (e.g., intraperitoneal injection).
-
-
Procedure:
-
Surgical Preparation: Anesthetize the rat and, through a retroperitoneal or abdominal incision, isolate a sympathetic nerve bundle (e.g., renal or splanchnic nerve).
-
Electrode Implantation: Carefully place the bipolar electrodes around the isolated nerve and secure them with a silicone-based adhesive.
-
Baseline Recording: Record baseline sympathetic nerve activity (SNA), along with arterial blood pressure and heart rate.
-
Drug Administration: Administer methyldopa at the desired dose.
-
Post-Drug Recording: Continuously record SNA, blood pressure, and heart rate for a defined period following drug administration.
-
Data Analysis: Rectify and integrate the raw SNA signal. Express the change in SNA as a percentage of the baseline activity. Correlate changes in SNA with changes in blood pressure and heart rate.
-
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique is used to measure the levels of methyldopa, its metabolites, and endogenous neurotransmitters in specific brain regions.[3][18][19][20][21]
-
Objective: To monitor the pharmacokinetics of methyldopa and its pharmacodynamic effects on neurotransmitter release in the brain.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Procedure:
-
Probe Implantation: Under anesthesia, use a stereotaxic frame to implant a microdialysis probe into the target brain region (e.g., hypothalamus or brainstem).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, into a fraction collector at regular intervals.
-
Drug Administration: Administer methyldopa systemically.
-
Analysis: Analyze the collected dialysate samples using HPLC-EC to quantify the concentrations of methyldopa, alpha-methylnorepinephrine, norepinephrine, and other relevant neurochemicals.
-
Data Interpretation: Correlate the temporal changes in drug and neurotransmitter concentrations with physiological responses.
-
Conclusion
This compound, or methyldopa, exerts its antihypertensive effects through a well-established "false neurotransmitter" mechanism. Its conversion to alpha-methylnorepinephrine in the central nervous system and subsequent agonism at presynaptic alpha-2 adrenergic receptors leads to a reduction in sympathetic outflow. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other centrally acting antihypertensive agents. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. lifelinkr.com [lifelinkr.com]
- 3. Study of the evolution of blood and striatal levels of methyldopa: a microdialysis study in sinaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyldopa dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of methyldopa treatment on peripheral sympathetic nerve function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of the cardiovascualr effects of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recording sympathetic nerve activity chronically in rats: surgery techniques, assessment of nerve activity, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo pharmacokinetics of levodopa and 3-O-methyldopa in muscle. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic alterations of methyldopa in rats with aortic coarctation. A study using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Neurobiological Role of alpha-Methyl-m-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the neurobiological function of alpha-methyl-m-tyrosine (AMMT). Due to the limited availability of direct research on AMMT, this document leverages the extensive data on its structural isomer, alpha-methyl-p-tyrosine (AMPT), to provide a foundational understanding of its likely mechanisms and effects. The guide covers the core principles of catecholamine synthesis inhibition, the concept of false neurotransmitters, and potential research applications. Detailed experimental protocols and quantitative data, primarily derived from studies on AMPT, are presented to serve as a practical reference for researchers. Visual diagrams of key pathways and experimental workflows are included to facilitate comprehension.
Introduction
Alpha-methyl-m-tyrosine (AMMT) is a synthetic amino acid derivative and a structural isomer of the well-characterized compound alpha-methyl-p-tyrosine (AMPT).[1][2] While both molecules are recognized as inhibitors of catecholamine synthesis, the vast majority of neurobiological research has focused on the para-isomer, AMPT (also known as metirosine).[1][3][4] This guide aims to elucidate the function of AMMT in neurobiology by drawing parallels with and distinctions from AMPT, providing a comprehensive resource for researchers and drug development professionals.
The primary mechanism of action for this class of compounds is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][3] By blocking this initial step, these compounds effectively reduce the overall levels of these crucial neurotransmitters in the central and peripheral nervous systems.[1][5]
Mechanism of Action
Inhibition of Catecholamine Synthesis
The principal neurobiological function of alpha-methyl-amino acids like AMMT and AMPT is the inhibition of catecholamine synthesis. This is achieved through the competitive inhibition of tyrosine hydroxylase (TH), the enzyme that converts L-tyrosine to L-DOPA.[1][3] This is the rate-limiting step in the catecholamine synthesis pathway.
dot
Caption: Inhibition of the catecholamine synthesis pathway by AMMT.
The Concept of False Neurotransmitters
A key distinction in the metabolic fate of AMMT compared to AMPT is its potential to act as a precursor to a "false neurotransmitter."[6] A false neurotransmitter is a compound that mimics a natural neurotransmitter, is stored in synaptic vesicles, and is released upon neuronal stimulation, but it typically has a weaker or different effect on postsynaptic receptors.[6] In the case of AMMT, it can be metabolized to metaraminol, which acts as an α-adrenergic agonist.
dot
References
Metyrosine in Dopamine Depletion Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metyrosine, a competitive inhibitor of the enzyme tyrosine hydroxylase, serves as a powerful pharmacological tool in neuroscience research to induce a state of dopamine depletion. By blocking the rate-limiting step in catecholamine biosynthesis, metirosine allows for the controlled investigation of dopamine's role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the use of metirosine in dopamine depletion studies, detailing its mechanism of action, experimental protocols, and methods for quantitative analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design and execute studies involving metirosine-induced dopamine depletion.
Core Mechanism of Action
Metyrosine, also known as α-methyl-p-tyrosine (AMPT), exerts its effects by competitively inhibiting tyrosine hydroxylase (TH).[1][2] TH is the critical enzyme that catalyzes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4] By binding to the active site of TH, metirosine prevents the natural substrate, L-tyrosine, from being hydroxylated.[5] This enzymatic blockade leads to a significant reduction in the synthesis and subsequent levels of dopamine and other catecholamines in the central and peripheral nervous systems.[1][6] The depletion of catecholamines is dose-dependent and reversible, with levels returning to baseline within a few days after discontinuation of the drug.[3]
Signaling Pathway: Dopamine Synthesis and the Action of Metyrosine
The following diagram illustrates the biochemical pathway of dopamine synthesis and the specific point of inhibition by metirosine.
Quantitative Data on Metyrosine-Induced Dopamine Depletion
The efficacy of metirosine in depleting dopamine varies depending on the animal model, dosage, administration route, and the specific brain region being analyzed. The following tables summarize quantitative data from various studies.
Table 1: Metyrosine Administration in Rodent Models
| Animal Model | Compound | Dosage | Administration Route | Brain Region | % Dopamine Depletion | Reference |
| Rat | α-methyl-p-tyrosine (AMPT) | 100 mg/kg | Intraperitoneal (i.p.) | Striatum | Not specified; immediate and long-lasting suppression of self-stimulation | [7] |
| Rat | α-methyl-p-tyrosine (AMPT) | 250 mg/kg | Intraperitoneal (i.p.) | Nucleus Accumbens | ~70% reduction in extracellular dopamine | [8] |
| Rat | α-methyl-p-tyrosine (AMPT) | 250 mg/kg | Intraperitoneal (i.p.) | Dorsal Striatum | ~40% reduction in extracellular dopamine | [8] |
| Mouse | α-methyl-p-tyrosine (AMPT) | 200 mg/kg | Not specified | Not specified | Suppressed hyperactivity induced by dexamphetamine | [7] |
| Mouse (MPTP model) | α-methyl-p-tyrosine methyl ester | Not specified | Intranasal | Striatum | Reversibly reduced striatal dopamine levels | [7] |
Table 2: Effects of Metyrosine on Catecholamine Synthesis in Humans
| Population | Dosage | Duration | Outcome Measure | % Reduction in Catecholamine Synthesis | Reference |
| Patients with pheochromocytoma | 1.0 - 4.0 g/day | 4 days to 10 months | Urinary catecholamines and metabolites | 50 - 80% | [9] |
| Patients with pheochromocytoma | Up to 1500 mg/day | Not specified | Urine catecholamine levels | Stepwise improvement | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving metirosine-induced dopamine depletion in rodent models.
General Animal Handling and Metyrosine Administration
Animal Models: Male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice are commonly used.[7] Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment to allow for acclimatization.[7]
Metyrosine Preparation: Metyrosine (or its ester form, which can have different solubility properties) is typically dissolved in a vehicle such as sterile 0.9% saline.[7] The concentration should be calculated to achieve the desired dose in a manageable injection volume (e.g., < 10 ml/kg for rats).[10]
Administration Route: Intraperitoneal (i.p.) injection is the most common route of administration in rodents.[7][10] The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[11][12]
Experimental Workflow for a Dopamine Depletion Study
The following diagram outlines a typical workflow for a study investigating the effects of metirosine-induced dopamine depletion.
Measurement of Dopamine Levels
HPLC-ECD is a highly sensitive and widely used method for quantifying dopamine and its metabolites in brain tissue homogenates.[1][13][14]
Protocol for Brain Tissue Analysis:
-
Tissue Collection and Homogenization: Following the experimental period, animals are euthanized, and the brain region of interest (e.g., striatum, nucleus accumbens) is rapidly dissected on ice.[15] The tissue is weighed and homogenized in a cold solution of 0.1 M perchloric acid (PCA) to precipitate proteins and prevent dopamine degradation.[2][15]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[13]
-
Supernatant Collection: The supernatant, containing dopamine and other small molecules, is carefully collected.[13]
-
HPLC-ECD Analysis: A small volume of the supernatant is injected into the HPLC system.[15] The compounds are separated on a reverse-phase C18 column and detected by an electrochemical detector set at an appropriate oxidation potential for dopamine.[2][15] The concentration of dopamine is determined by comparing the peak area to a standard curve of known dopamine concentrations.[15]
In vivo microdialysis allows for the measurement of extracellular dopamine levels in awake, freely moving animals, providing real-time information on dopamine dynamics.[5][16][17]
Protocol for In Vivo Microdialysis:
-
Probe Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the target brain region.[5][18] Animals are allowed to recover for at least 48 hours.[5]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[5][19]
-
Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[5]
-
Metirosine Administration: Metirosine is administered systemically (e.g., i.p.).[5]
-
Post-Treatment Sample Collection: Dialysate collection continues to monitor the changes in extracellular dopamine concentration following metirosine administration.[5]
-
Sample Analysis: The collected dialysates are analyzed for dopamine content using HPLC-ECD.[17]
Behavioral Assessments
Following metirosine-induced dopamine depletion, a variety of behavioral tests can be conducted to assess the functional consequences.
Common Behavioral Tests:
-
Locomotor Activity: Open-field tests are used to measure changes in spontaneous movement, as dopamine depletion is expected to reduce locomotor activity.[7]
-
Rotarod Test: This test assesses motor coordination and balance, which can be impaired by dopamine depletion.[20]
-
Catalepsy Test: The bar test is used to measure catalepsy, a state of motor immobility, which is a classic sign of severe dopamine depletion.
-
Tests of Motivation and Reward: Operant conditioning tasks can be used to assess the effects of dopamine depletion on motivated behaviors.
Conclusion
Metirosine is an invaluable tool for researchers studying the role of dopamine in the brain. By providing a reliable method for inducing a temporary and reversible state of dopamine depletion, it allows for the investigation of the neurochemical and behavioral consequences of reduced dopaminergic neurotransmission. The protocols and data presented in this guide offer a solid foundation for the design and implementation of rigorous and reproducible dopamine depletion studies. Careful consideration of the animal model, dosage, and analytical methods is crucial for obtaining meaningful and interpretable results.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Metyrosine used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biochemical Properties of Alpha-Methyl-m-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of alpha-methyl-m-tyrosine (α-MMT). Due to the limited availability of detailed data for the meta isomer, this guide also presents a comparative analysis with the well-characterized para isomer, alpha-methyl-p-tyrosine (α-MPT or metyrosine). While both are analogs of the amino acid tyrosine, their interactions with the catecholamine biosynthetic pathway are fundamentally different. α-MPT acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. In contrast, α-MMT serves as a substrate for this pathway, leading to the formation of a "false neurotransmitter." This guide details their mechanisms of action, metabolic fates, and effects on neurotransmitter systems, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Introduction
Alpha-methylated amino acids are valuable tools in neuropharmacology and drug development for their ability to modulate neurotransmitter systems. Alpha-methyl-m-tyrosine and its para isomer are structural analogs of L-tyrosine, the precursor for the catecholamines dopamine, norepinephrine, and epinephrine. Their distinct biochemical behaviors offer unique opportunities for studying and manipulating catecholaminergic signaling. This guide focuses on the lesser-known α-MMT and uses the extensively studied α-MPT as a benchmark for comparison.
Physicochemical Properties
A clear distinction in the chemical structure between the two isomers underlies their different biochemical activities.
| Property | alpha-Methyl-m-tyrosine | alpha-Methyl-p-tyrosine (Metyrosine) |
| Synonyms | α-MMT, 3-Hydroxy-α-methylphenylalanine | α-MPT, Metyrosine, Demser |
| CAS Number | 305-96-4[1][2] | 672-87-7 (L-isomer)[3] |
| Molecular Formula | C₁₀H₁₃NO₃[1][2] | C₁₀H₁₃NO₃[3] |
| Molecular Weight | 195.22 g/mol [1][2] | 195.22 g/mol [3] |
| Appearance | Crystals from methanol | Solid |
| Melting Point | Decomposes at 296-297°C[2] | 312.5 °C |
| Solubility | Data not readily available | Very slightly soluble in water |
Biochemical Properties and Mechanism of Action
The primary biochemical divergence between α-MMT and α-MPT lies in their interaction with the enzymes of the catecholamine synthesis pathway.
Alpha-Methyl-p-Tyrosine (Metyrosine): An Inhibitor of Catecholamine Synthesis
Alpha-methyl-p-tyrosine is a well-established competitive inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of tyrosine to L-DOPA.[4][5][6] This is the rate-limiting step in the biosynthesis of all catecholamines.[5] By blocking this initial step, α-MPT effectively reduces the overall production of dopamine, norepinephrine, and epinephrine.[6] This inhibitory action is the basis for its clinical use in managing conditions of catecholamine excess, such as pheochromocytoma.[7]
Alpha-Methyl-m-Tyrosine: A Substrate for a "False Neurotransmitter" Pathway
In stark contrast to its para isomer, alpha-methyl-m-tyrosine is not a primary inhibitor of tyrosine hydroxylase. Instead, it is recognized as a substrate by the enzymes of the catecholamine biosynthetic pathway. This leads to its conversion into downstream metabolites that act as "false neurotransmitters."[8] A false neurotransmitter is a compound that mimics the endogenous neurotransmitter, is stored in synaptic vesicles, and is released upon neuronal stimulation, but it typically has a weaker effect on postsynaptic receptors.[8]
The metabolic cascade for α-MMT is as follows:
-
Decarboxylation: α-MMT is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form alpha-methyl-m-tyramine.
-
Hydroxylation: Alpha-methyl-m-tyramine is then hydroxylated by dopamine β-hydroxylase (DBH) to produce metaraminol.
Metaraminol is the primary active metabolite and acts as a sympathomimetic agent, primarily through the displacement of norepinephrine from storage vesicles and, to a lesser extent, by directly stimulating adrenergic receptors.[9]
Signaling Pathways
The following diagram illustrates the differential processing of α-MPT and α-MMT within the catecholamine biosynthesis pathway.
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| α-MPT Catecholamine Synthesis Inhibition | 35-80% reduction in urinary catecholamines | Humans (pheochromocytoma patients) | [3][7] |
| α-MPT Dosage for Inhibition | 1-4 g/day | Humans | [7] |
| α-MPT Time to Maximum Effect | 2-3 days | Humans | [3] |
| α-MPT Duration of Effect | Catecholamine levels return to baseline 3-4 days after discontinuation | Humans | [7] |
| α-MMT Decarboxylation Rate Constant (as [18F]6-fluoro-L-m-tyrosine) | 0.0108 min⁻¹ | Human brain (striatum) | [10] |
Experimental Protocols
Detailed experimental protocols specifically for alpha-methyl-m-tyrosine are limited. The following are representative protocols adapted from studies on related compounds.
In Vivo Assessment of Catecholamine Depletion by α-MPT (Adapted)
This protocol is based on methodologies used to study the effects of α-MPT on brain catecholamine levels in rodents.
Procedure:
-
Animal Model: Male Wistar rats (250-300g) are commonly used.[11]
-
Drug Preparation: Dissolve α-MPT in 0.9% saline.
-
Administration: Administer the α-MPT solution or vehicle via intraperitoneal (i.p.) injection.
-
Tissue Collection: At specified time points post-injection, euthanize the animals, and rapidly dissect the brain regions of interest on ice.
-
Sample Preparation: Homogenize the tissue in a solution such as 0.1 M perchloric acid to precipitate proteins and stabilize the catecholamines.
-
Analysis: After centrifugation, analyze the supernatant for dopamine, norepinephrine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[4][8][12][13]
In Vitro Tyrosine Hydroxylase Inhibition Assay (Adapted)
This protocol can be used to determine the inhibitory potential of compounds like α-MPT on tyrosine hydroxylase activity.
Procedure:
-
Enzyme Source: Purified tyrosine hydroxylase or a crude tissue homogenate from a catecholamine-rich region (e.g., adrenal medulla or striatum).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate L-tyrosine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), and catalase.[14]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., α-MPT) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Product Quantification: Measure the amount of L-DOPA produced using HPLC-ECD.[14] The inhibitory potency (e.g., IC₅₀) can then be calculated. A real-time colorimetric assay can also be adapted for high-throughput screening.[5][10]
Analysis of α-MMT and its Metabolites by HPLC (Hypothetical)
This protocol is a hypothetical adaptation for the analysis of α-MMT and its primary metabolite, metaraminol.
Procedure:
-
Sample Collection: Collect biological samples (e.g., plasma, urine, or tissue homogenates) from subjects administered α-MMT.
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile or perchloric acid.[15]
-
Urine: Dilution and filtration. For cleaner samples, solid-phase extraction (SPE) can be employed.
-
-
HPLC System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Electrochemical detection (ECD) is highly sensitive for catecholic compounds. UV detection can also be used.
-
Quantification: Use external standards of α-MMT and metaraminol to create a calibration curve for quantification. An internal standard should be used to correct for variations in extraction and injection.
Discussion and Future Directions
The biochemical properties of alpha-methyl-m-tyrosine present a fascinating contrast to its well-known para isomer. While α-MPT serves as a classic enzyme inhibitor, α-MMT acts as a prodrug for the false neurotransmitter metaraminol. This distinction has significant implications for their respective pharmacological effects.
The lack of comprehensive quantitative data on the interaction of α-MMT with AADC and DBH represents a significant knowledge gap. Future research should focus on determining the kinetic parameters (Kₘ and Vₘₐₓ) of α-MMT and its metabolites with these enzymes. Such studies would provide a more precise understanding of the efficiency of the false neurotransmitter pathway.
Furthermore, detailed in vivo studies are needed to quantify the conversion of α-MMT to metaraminol and to correlate these levels with physiological responses. The development of validated analytical methods, such as the hypothetical HPLC protocol described, will be crucial for these investigations.
For drug development professionals, the concept of using α-MMT as a targeted delivery system for a sympathomimetic agent is an intriguing area for exploration. Understanding the structure-activity relationships of different isomers of alpha-methylated amino acids can inform the design of novel therapeutics with specific modulatory effects on catecholaminergic systems.
Conclusion
Alpha-methyl-m-tyrosine and alpha-methyl-p-tyrosine, despite their structural similarity, exhibit divergent biochemical properties. α-MPT is a direct inhibitor of catecholamine synthesis, while α-MMT is a substrate that leads to the formation of the false neurotransmitter metaraminol. While the pharmacology of α-MPT is well-documented, further research is required to fully elucidate the quantitative biochemical and in vivo effects of α-MMT. This guide provides a foundational understanding for researchers and scientists to explore the unique properties of this lesser-studied compound and its potential applications in neuroscience and pharmacology.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. emed.ie [emed.ie]
- 3. jasco-global.com [jasco-global.com]
- 4. glsciences.com [glsciences.com]
- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 7. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
The Core of Catecholamine Control: A Technical Guide to Metirosine's Inhibition of Tyrosine Hydroxylase
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism, quantitative effects, and experimental protocols related to the inhibition of catecholamine synthesis by metirosine.
This document provides an in-depth exploration of metirosine, a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway. By competitively blocking this crucial step, metirosine effectively reduces the production of dopamine, norepinephrine, and epinephrine. This guide serves as a technical resource, offering detailed information on its mechanism of action, pharmacokinetic properties, clinical efficacy with a focus on quantitative data, and established experimental protocols for its study.
Introduction: The Catecholamine Cascade and Its Regulation
Catecholamines are a class of monoamine neurotransmitters and hormones vital for regulating numerous physiological processes, including cardiovascular function, stress response, and metabolism.[1] The biosynthesis of these critical molecules originates from the amino acid L-tyrosine and proceeds through a series of enzymatic conversions.[2][3] The initial and rate-limiting step in this pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH).[2] The subsequent steps involve the conversion of L-DOPA to dopamine, then to norepinephrine, and finally to epinephrine.[2][3]
Given its role as the pacemaker of this pathway, tyrosine hydroxylase is a key target for pharmacological intervention in conditions characterized by excessive catecholamine production, most notably pheochromocytoma, a rare tumor of the adrenal medulla.[1][4]
Metirosine: A Competitive Inhibitor of Tyrosine Hydroxylase
Metirosine, also known as α-methyl-p-tyrosine (AMPT), is a structural analog of tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase.[1] By mimicking the natural substrate, metirosine binds to the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and effectively downregulating the entire catecholamine synthesis cascade.[1] This inhibition leads to a significant reduction in the levels of circulating catecholamines and their metabolites.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White, crystalline compound |
| Solubility | Very slightly soluble in water; practically insoluble in alcohol. Solubility increases in acidic or alkaline solutions. |
| pKa | 2.7 and 10.1 |
Table 1: Chemical and physical properties of Metirosine.
Quantitative Data on Metirosine's Efficacy
The clinical efficacy of metirosine in reducing catecholamine levels has been demonstrated in several studies. Administration of 1 to 4 grams of metirosine daily can decrease catecholamine synthesis by 35% to 80%, as measured by the total urinary excretion of catecholamines and their metabolites, such as metanephrines and vanillylmandelic acid (VMA).[5]
A multi-center clinical trial in Japan provided specific data on the efficacy of metirosine in patients with pheochromocytoma/paraganglioma (PPGL).[6] The primary endpoint was the proportion of patients who achieved at least a 50% reduction in urinary metanephrine (uMN) or normetanephrine (uNMN) levels from baseline.[6]
| Treatment Group | Percentage of Patients Achieving ≥50% Reduction in uMN or uNMN |
| All Patients | 31.3% |
| Preoperative Treatment | 66.7% |
| Chronic Treatment | 23.1% |
Table 2: Efficacy of Metirosine in Reducing Catecholamine Metabolites in Patients with Pheochromocytoma/Paraganglioma.[6]
While specific IC50 and Ki values for metirosine's inhibition of tyrosine hydroxylase are not consistently reported across publicly available literature, its mechanism as a competitive inhibitor is well-established.[1] The apparent potency of a competitive inhibitor is dependent on the concentration of the natural substrate, L-tyrosine.
Pharmacokinetic Profile of Metirosine
| Parameter | Description |
| Absorption | Well absorbed from the gastrointestinal tract following oral administration. |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours. |
| Half-life | Approximately 3-4 hours. |
| Metabolism | Minimally metabolized. |
| Excretion | Primarily excreted unchanged in the urine. |
Table 3: Pharmacokinetic properties of Metirosine.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the inhibitory effects of metirosine on tyrosine hydroxylase.
In Vitro Tyrosine Hydroxylase Inhibition Assay (HPLC-Based)
This protocol describes a method to determine the in vitro inhibitory activity of metirosine on tyrosine hydroxylase by quantifying the production of L-DOPA using high-performance liquid chromatography (HPLC).
Materials:
-
Purified or recombinant tyrosine hydroxylase
-
L-tyrosine (substrate)
-
Metirosine (inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a C18 column and electrochemical or fluorescence detector
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-tyrosine, metirosine, BH4, catalase, and ferrous ammonium sulfate in the appropriate assay buffer.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of metirosine (or a vehicle control) to the respective tubes. Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-tyrosine to the mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Collect the supernatant.
-
HPLC Analysis: Inject a defined volume of the supernatant into the HPLC system. Separate L-DOPA from other components on the C18 column using an appropriate mobile phase.
-
Quantification: Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.
-
Data Analysis: Calculate the rate of L-DOPA formation for each concentration of metirosine. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the metirosine concentration to determine the IC50 value using non-linear regression analysis.
Visualizations: Pathways and Workflows
Catecholamine Synthesis Pathway and Metirosine Inhibition
Experimental Workflow for Characterizing Metirosine's Inhibitory Activity
Conclusion
Metirosine serves as a powerful tool for the therapeutic management of conditions involving catecholamine excess and as a valuable pharmacological agent for research into the catecholaminergic systems. Its well-defined mechanism of action as a competitive inhibitor of tyrosine hydroxylase, coupled with quantifiable effects on catecholamine synthesis, makes it a subject of continued interest in both clinical and research settings. This technical guide provides a foundational resource for professionals seeking to understand and investigate the intricate role of metirosine in the regulation of catecholamine biosynthesis.
References
Alpha-Methyl-p-Tyrosine: A Technical Guide to a Potent Tyrosine Hydroxylase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Methyl-p-tyrosine (AMPT), also known as metyrosine, is a synthetic analog of the amino acid L-tyrosine. It functions as a potent and specific competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibition leads to a significant reduction in the levels of dopamine, norepinephrine, and epinephrine. Consequently, AMPT serves as an invaluable pharmacological tool in research for elucidating the roles of catecholamines in various physiological and pathological processes. Clinically, it is primarily used in the management of pheochromocytoma, a catecholamine-secreting tumor, to control hypertensive crises and other symptoms of catecholamine excess, particularly in preoperative settings. This document provides a comprehensive overview of AMPT's mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in a research context.
Core Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase
Catecholamine synthesis begins with the dietary amino acid L-tyrosine. The pivotal, rate-limiting step in this pathway is the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH).[1][2] AMPT is a structural analog of tyrosine and acts as a competitive inhibitor at the tyrosine-binding site of the TH enzyme.[3][4][5] By competing with the natural substrate, AMPT effectively blocks the conversion of tyrosine to L-DOPA, thereby preventing the synthesis of downstream catecholamines: dopamine, norepinephrine, and epinephrine.[3][6] This inhibition is reversible, with catecholamine levels typically returning to baseline 72 to 96 hours after discontinuation of the drug.[1][3]
Caption: Competitive inhibition of Tyrosine Hydroxylase by AMPT.
Quantitative Data on Efficacy and Dosing
The efficacy of AMPT in reducing catecholamine levels is dose-dependent. In clinical and preclinical settings, it demonstrates a significant impact on catecholamine synthesis.
Table 1: Efficacy of AMPT in Reducing Catecholamine Levels
| Subject | Dosage | Treatment Duration | Effect on Catecholamines | Reference(s) |
| Human (Pheochromocytoma) | 1.0 - 4.0 g/day | 4 days - 10 months | 50-80% inhibition of catecholamine synthesis.[7][8] | [7][8] |
| Human (Pheochromocytoma) | 600 - 4000 mg/day | Not specified | 20-79% reduction in total catecholamines.[3] | [3] |
| Human (Pheochromocytoma) | Started at 500 mg/day, up to 4000 mg/day | 12 weeks | ≥50% reduction in urinary metanephrine or normetanephrine achieved in 31.3% of patients. | [9] |
| Rat (Brain) | 1.02 mmoles/kg (i.p.) | 8 - 24 hours | Dopamine reduced to 14% of control; Norepinephrine reduced to 10% of control.[10] | [10] |
| Rat (Brain) | 0.407 mmoles/kg (i.p.) | 4 hours (peak) | Dopamine reduced to 38% of control; Norepinephrine reduced to 51% of control.[11] | [11] |
| Mouse (Spleen) | 300 mg/kg (i.p.) | 3 hours (peak) | Severe depletion of norepinephrine content, correlating with suppressed NK cell activity.[12] | [12] |
Table 2: Pharmacokinetic and In Vivo Dosing Information
| Parameter | Value / Observation | Species | Reference(s) |
| Clinical Dosing | |||
| Therapeutic Range | 600 - 3500 mg/day | Human | [13] |
| Max Dose | 4000 mg/day | Human | [14] |
| Onset of Action | Several hours | Human | [14] |
| Max Effect | 48 to 72 hours after oral administration | Human | [3] |
| Reversibility | Catecholamine levels return to normal 72-96 hours after discontinuation. | Human | [3] |
| Preclinical Dosing | |||
| Effective Dose (Rat) | 0.407 mmoles/kg (i.p.) for significant catecholamine depletion without prominent toxic effects.[10] | Rat | [10] |
| High Dose (Rat) | 1.02 mmoles/kg (i.p.) causes profound depletion but is associated with sedation and weight loss.[10] | Rat | [10] |
| Time to Max Inhibition | 30 minutes after administration for maximal inhibition of synthesis. | Rat | [11] |
| Duration (Low Dose) | Dopamine levels return to control at 16 hours; Norepinephrine at 12 hours.[10] | Rat | [10] |
| Duration (High Dose) | Catecholamine levels do not fully recover by 40 hours.[10] | Rat | [10] |
Experimental Protocols and Methodologies
AMPT is a cornerstone tool for investigating the function of catecholaminergic systems. Below are representative protocols for its use in a research setting.
Protocol: In Vivo Catecholamine Depletion in a Rodent Model
This protocol describes the general procedure for depleting central and peripheral catecholamines in rats or mice to study the behavioral or physiological consequences.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed under standard conditions with ad libitum access to food and water.
-
AMPT Preparation: Prepare a solution of D,L-alpha-methyl-p-tyrosine methylester HCl in sterile 0.9% saline. A common dose for significant but sub-toxic effects is 0.407 mmoles/kg (approximately 80 mg/kg for the free base).[10][11] For more profound depletion, doses up to 250 mg/kg can be used.[15]
-
Administration: Administer the prepared AMPT solution via intraperitoneal (i.p.) injection.
-
Time Course: The maximal inhibition of catecholamine synthesis occurs rapidly (within 30 minutes).[11] However, the depletion of endogenous catecholamine levels takes longer, peaking approximately 4-8 hours post-injection.[10][11]
-
Sample Collection: At the desired time point post-injection (e.g., 4 hours), euthanize the animal according to approved institutional protocols. Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) or peripheral tissues (e.g., spleen, adrenal glands) on ice.
-
Sample Processing: Immediately freeze the collected tissues in liquid nitrogen or on dry ice and store them at -80°C until analysis to prevent catecholamine degradation.
Caption: Experimental workflow for in vivo catecholamine depletion using AMPT.
Protocol: Measurement of Tyrosine Hydroxylase (TH) Activity
This protocol outlines an assay to determine TH activity in tissue homogenates, often by measuring the production of L-DOPA. This method is adapted from HPLC-based procedures.[16]
-
Tissue Homogenization: Homogenize the tissue sample (e.g., PC12 cells, peripheral tissue) in a cold buffer (e.g., 0.05 M Tris-HCl, pH 7.2). Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube. A typical mixture includes:
-
Tissue supernatant (protein source)
-
A buffer (e.g., 50 mM HEPES)
-
The substrate, L-tyrosine (e.g., 50 µM)
-
The cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Iron (II) sulfate
-
To assess inhibition, pre-incubate the supernatant with varying concentrations of AMPT before adding the substrate.
-
-
Enzymatic Reaction: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid, which precipitates proteins.
-
L-DOPA Quantification: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant and inject a known volume into an HPLC system equipped with an electrochemical detector (HPLC-ECD).[16]
-
Data Analysis: Quantify the L-DOPA peak by comparing its area to a standard curve generated from known L-DOPA concentrations. Enzyme activity is typically expressed as pmol or fmol of L-DOPA produced per minute per mg of protein.[16]
Protocol: Quantification of Catecholamine Levels via HPLC-ECD
This protocol is the standard method for measuring levels of dopamine, norepinephrine, and their metabolites in tissue samples.[17][18]
-
Sample Preparation: Homogenize the frozen tissue sample in an appropriate buffer, typically an acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard to control for recovery.
-
Protein Precipitation & Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and precipitated proteins.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Chromatographic Separation: Inject the filtered sample into an HPLC system. The mobile phase is typically a phosphate buffer with an ion-pairing agent and an organic modifier (e.g., methanol).[18] A reverse-phase C18 column is used to separate the catecholamines based on their physicochemical properties.[18]
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A voltage is applied that is sufficient to oxidize the catecholamines, generating an electrical current that is proportional to the amount of analyte present.
-
Quantification: Create a standard curve by running known concentrations of dopamine and norepinephrine standards. The concentration of each catecholamine in the sample is determined by comparing its peak height or area to the standard curve, after correcting for the recovery of the internal standard.[18]
Caption: Workflow for quantifying catecholamines using HPLC-ECD.
Applications in Research and Clinical Practice
Clinical Applications
The primary clinical use of AMPT (Metyrosine) is in the management of pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines.[5][14]
-
Preoperative Management: It is administered to patients before surgery to reduce tumor catecholamine stores, thereby controlling blood pressure and preventing severe intraoperative hypertensive crises.[13][19] It is often used in conjunction with alpha-adrenergic blockers like phenoxybenzamine for enhanced hemodynamic stability.[1][2]
-
Chronic Treatment: For patients with inoperable or malignant pheochromocytoma, AMPT is used for long-term symptomatic control.[1][13]
Research Applications
AMPT's ability to specifically deplete catecholamines makes it an indispensable tool in neuroscience research.
-
Investigating Neurotransmitter Roles: Researchers use AMPT to transiently "lesion" the catecholaminergic system pharmacologically, allowing for the study of the roles of dopamine and norepinephrine in behavior, cognition, and motor control.[2]
-
Disease Modeling: While not a primary method for creating neurodegenerative models, it is used to study the effects of dopamine depletion in the context of Parkinson's disease research.[20] For instance, it can be used to probe the consequences of reduced dopamine synthesis in toxin-based models like the MPTP mouse model.[21][22]
-
Addiction Studies: AMPT has been used to investigate the role of catecholamines in the reinforcing effects of psychostimulant drugs like amphetamine and methamphetamine.[2]
Adverse Effects
The side effects of AMPT are a direct consequence of its mechanism of action—the depletion of central and peripheral catecholamines. Common adverse effects include sedation, depression, anxiety, and extrapyramidal symptoms (due to dopamine depletion), as well as diarrhea.[1][5][7]
Conclusion
Alpha-Methyl-p-tyrosine is a powerful and specific competitive inhibitor of tyrosine hydroxylase. Its ability to reversibly decrease the synthesis of all catecholamines has established it as a critical agent for the clinical management of pheochromocytoma and as a fundamental research tool for dissecting the complex functions of the dopaminergic and noradrenergic systems. The methodologies and quantitative data presented in this guide provide a framework for the effective application of AMPT in both clinical and research settings, enabling further advancements in endocrinology, pharmacology, and neuroscience.
References
- 1. grokipedia.com [grokipedia.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 6. Video: Drugs Affecting Neurotransmitter Synthesis [jove.com]
- 7. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacologic effects of alpha-methyltyrosine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of metyrosine in pheochromocytoma/paraganglioma: a multi-center trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. minicule.com [minicule.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
- 19. Metyrosine and pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of alpha-Methyl-p-tyrosine (AMPT) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core research surrounding alpha-methyl-p-tyrosine (AMPT), a potent inhibitor of catecholamine biosynthesis. It details the compound's mechanism of action, summarizes key quantitative data from seminal preclinical and clinical studies, and provides detailed experimental protocols for its synthesis and for assays relevant to its study. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals working with or interested in AMPT and its role in catecholamine research.
Discovery and History
Alpha-methyl-p-tyrosine (AMPT), also known as metyrosine, was discovered in the mid-1960s as a result of research into alpha-methyl-substituted amino acids.[1] Early pharmacological studies quickly identified it as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2] This discovery was a significant milestone, providing researchers with a powerful tool to investigate the physiological and behavioral roles of catecholamines, including dopamine, norepinephrine, and epinephrine.
Initial clinical investigations in the 1960s focused on its potential as a therapeutic agent in conditions characterized by excessive catecholamine production.[2] Its most prominent and enduring clinical application has been in the management of pheochromocytoma, a rare neuroendocrine tumor that secretes high levels of catecholamines.[2] AMPT was approved by the U.S. Food and Drug Administration (FDA) in 1979 for this indication under the brand name Demser.[1] While its use has been explored in other areas, such as neuropsychiatric disorders, its primary clinical utility remains in the context of pheochromocytoma.[1]
Mechanism of Action
AMPT exerts its pharmacological effects by competitively inhibiting the enzyme tyrosine hydroxylase (TH).[2] TH is the first and rate-limiting step in the catecholamine biosynthesis pathway, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). By competing with the endogenous substrate L-tyrosine for the active site of TH, AMPT effectively reduces the overall rate of catecholamine synthesis.[2] This leads to a dose-dependent decrease in the levels of dopamine, norepinephrine, and epinephrine in both the central and peripheral nervous systems. The inhibition is reversible, with catecholamine levels returning to baseline within 72 to 96 hours after discontinuation of the drug.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AMPT.
Table 1: In Vitro Inhibition of Tyrosine Hydroxylase
| Parameter | Value | Species/Source | Reference |
| IC50 | ~2 µM | Rat Pheochromocytoma | |
| Inhibition Type | Competitive | Multiple | [2] |
Table 2: Preclinical Studies in Rats
| Parameter | Dosage | Effect | Reference |
| Dopamine Synthesis Inhibition (Brain) | 0.407 mmoles/kg | ~95% | |
| Noradrenaline Synthesis Inhibition (Brain) | 0.407 mmoles/kg | ~80% | |
| ED50 (Dopamine Synthesis Inhibition) | 0.057 mmoles/kg | 50% inhibition | |
| ED50 (Noradrenaline Synthesis Inhibition) | 0.117 mmoles/kg | 50% inhibition |
Table 3: Clinical Studies in Patients with Pheochromocytoma
| Parameter | Dosage | Effect | Reference |
| Total Catecholamine Reduction | 600 - 4,000 mg/day | 20 - 79% | [2] |
| Urinary Catecholamine and Metabolite Reduction | 1 - 4 g/day | 35 - 80% | [1] |
Experimental Protocols
Synthesis of alpha-Methyl-p-tyrosine
-
Strecker Reaction: Reaction of p-methoxyphenylacetone with an amine (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.
-
Hydrolysis: Acid or base-catalyzed hydrolysis of the α-aminonitrile to yield the corresponding α-amino acid, α-methyl-p-methoxy-phenylalanine.
-
Demethylation: Cleavage of the p-methoxy group to the free phenol using a demethylating agent (e.g., hydrobromic acid) to yield α-methyl-p-tyrosine.
-
Purification: The final product is purified by recrystallization.
Tyrosine Hydroxylase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of AMPT on tyrosine hydroxylase.
Materials:
-
Purified or partially purified tyrosine hydroxylase enzyme
-
L-[3H]-tyrosine (radiolabeled substrate)
-
alpha-Methyl-p-tyrosine (AMPT)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
MES or HEPES buffer (pH 6.0-7.2)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous sulfate (FeSO₄)
-
Activated charcoal
-
Hydrochloric acid (HCl)
-
Scintillation cocktail and counter
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents and serial dilutions of AMPT.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing buffer, catalase, DTT, FeSO₄, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of AMPT or a vehicle control to the respective tubes and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding L-[3H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [3H]-tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of AMPT compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Measurement of Catecholamines in Urine and Plasma by HPLC
This protocol outlines a general method for the quantification of catecholamines using high-performance liquid chromatography (HPLC) with electrochemical detection.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Citric/formic acid buffer (mobile phase)
-
Alumina for extraction
-
Internal standard (e.g., dihydroxybenzylamine)
-
Perchloric acid
-
EDTA
Procedure:
-
Sample Collection and Preparation:
-
Urine: Collect a 24-hour urine sample in a container with a preservative (e.g., HCl).
-
Plasma: Collect blood in a tube containing a preservative (e.g., EDTA and sodium metabisulfite) and centrifuge to separate the plasma.
-
-
Extraction:
-
To an aliquot of the urine or plasma sample, add the internal standard and a buffer to adjust the pH to ~8.6.
-
Add acid-washed alumina to adsorb the catecholamines.
-
Wash the alumina to remove interfering substances.
-
Elute the catecholamines from the alumina with a small volume of acid (e.g., perchloric acid).
-
-
HPLC Analysis:
-
Inject the eluate onto the C18 column.
-
Separate the catecholamines using an isocratic or gradient elution with the mobile phase.
-
Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify and quantify the catecholamines by comparing their retention times and peak areas to those of known standards.
-
Use the internal standard to correct for variations in extraction efficiency.
-
Conclusion
Alpha-methyl-p-tyrosine has played a pivotal role in advancing our understanding of the catecholaminergic systems. From its discovery as a potent inhibitor of tyrosine hydroxylase to its clinical application in managing pheochromocytoma, AMPT remains a valuable tool for both basic and clinical research. This technical guide provides a foundational resource for professionals in the field, summarizing the key historical and scientific aspects of AMPT research and offering detailed methodologies for its study.
References
Stereoisomers of α-Methyl-Tyrosine: A Technical Guide to Their Synthesis, Activity, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereoisomers of alpha-methyl-tyrosine, with a primary focus on their differential activity as inhibitors of catecholamine biosynthesis. The document details their mechanism of action, methods for stereoselective synthesis and separation, and comprehensive experimental protocols for activity assessment.
Introduction: The Significance of Stereochemistry in α-Methyl-Tyrosine's Activity
Alpha-methyl-p-tyrosine (AMPT) is a synthetic analog of the amino acid L-tyrosine.[1] The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two stereoisomers: (S)-α-methyl-p-tyrosine (L-α-methyl-tyrosine or metyrosine) and (R)-α-methyl-p-tyrosine (D-α-methyl-tyrosine).[1] This stereochemical difference is paramount, as it dictates the molecule's biological activity. The L-isomer, metyrosine, is a potent competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1][2][3] In contrast, the D-isomer is widely regarded as the inactive isomer.[1]
This stereoselective inhibition makes L-α-methyl-tyrosine a clinically significant therapeutic agent for managing conditions characterized by excessive catecholamine production, most notably in the pre-operative and chronic treatment of pheochromocytoma.[4] By competitively blocking the active site of tyrosine hydroxylase, L-α-methyl-tyrosine reduces the overall synthesis of catecholamines, thereby mitigating symptoms such as hypertension, tachycardia, and headaches.[1][5]
Synthesis and Chiral Resolution of α-Methyl-Tyrosine Stereoisomers
The preparation of enantiomerically pure L-α-methyl-tyrosine and its inactive D-isomer can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis:
Chiral synthesis methodologies aim to produce a single enantiomer directly, often employing chiral auxiliaries or catalysts. While various methods for the asymmetric synthesis of α-amino acids have been developed, a common approach for α-methyl-amino acids involves the alkylation of a chiral glycine or alanine enolate equivalent.
Resolution of Racemic α-Methyl-Tyrosine:
A more traditional and often practical approach is the synthesis of a racemic mixture of α-methyl-tyrosine followed by chiral resolution.[6] This process separates the two enantiomers from each other.[6] A widely used method for resolving racemic amines and amino acids is through the formation of diastereomeric salts.[7][8]
A general procedure involves:
-
Salt Formation: The racemic α-methyl-tyrosine is reacted with a chiral resolving agent, such as (+)-tartaric acid, to form a pair of diastereomeric salts.[7]
-
Fractional Crystallization: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[7] One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution first.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the acid and liberate the free amino acid enantiomer.
Quantitative Analysis of Tyrosine Hydroxylase Inhibition
The inhibitory potency of the α-methyl-tyrosine stereoisomers on tyrosine hydroxylase is quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). While it is widely cited that the L-isomer is the active inhibitor and the D-isomer is inactive, obtaining precise, side-by-side comparative values from a single study in publicly available literature is challenging. However, the available data for the L-isomer (metyrosine) demonstrates its potent inhibitory activity.
| Stereoisomer | Activity on Tyrosine Hydroxylase | IC50 (µM) | Reference Enzyme Source |
| (S)-α-methyl-p-tyrosine (L-isomer) | Active Inhibitor | ~0.1 - 10 | Rat striatum, Neuroblastoma (N1E-115), Pheochromocytoma (PC-12) |
| (R)-α-methyl-p-tyrosine (D-isomer) | Inactive Isomer | Data not available in direct comparative studies | - |
Note: The IC50 values for the L-isomer are compiled from various studies and may not be directly comparable due to differences in experimental conditions.[9]
Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol describes a method to determine the IC50 of the α-methyl-tyrosine stereoisomers on tyrosine hydroxylase activity using a radiometric assay.[10]
Principle:
The assay measures the enzymatic conversion of a radiolabeled substrate, L-[3,5-³H]-tyrosine, to ³H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme's activity.
Materials:
-
Enzyme: Purified or partially purified tyrosine hydroxylase
-
Substrate: L-[3,5-³H]-tyrosine
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Buffer: MES buffer (pH 6.0-7.0)
-
Other Reagents: Catalase, Dithiothreitol (DTT), Ferrous sulfate (FeSO₄), test inhibitors (L- and D-α-methyl-tyrosine), activated charcoal, hydrochloric acid (HCl), scintillation cocktail.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents and create serial dilutions of the L- and D-α-methyl-tyrosine.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of the test inhibitors or a vehicle control to the respective tubes and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal will bind the unreacted [³H]-tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement of Radioactivity: Transfer the supernatant, which contains the ³H₂O product, to a scintillation vial. Add the scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Measurement of Catecholamine Levels
To assess the in vivo effects of α-methyl-tyrosine stereoisomers on catecholamine synthesis, 24-hour urine collection followed by HPLC analysis is a standard method.
Protocol for 24-Hour Urine Catecholamine and Metanephrine Analysis:
Patient Preparation:
-
It is crucial to avoid certain foods, drinks, and medications that can interfere with the test results. These include caffeine, bananas, citrus fruits, and vanilla-containing foods. Certain antihypertensive drugs and antidepressants may also need to be discontinued under medical supervision.
Collection Procedure:
-
Begin the collection in the morning. The first-morning urine should be discarded. Record the time.
-
Collect all subsequent urine for the next 24 hours in the provided container, which contains a preservative (e.g., hydrochloric acid).
-
The container should be kept refrigerated or on ice during the collection period.
-
The last collection should be at the same time the next day as the start of the collection.
Sample Analysis using HPLC with Electrochemical Detection (HPLC-ECD):
-
Sample Preparation: An aliquot of the 24-hour urine collection is centrifuged. The supernatant is then subjected to a solid-phase extraction (SPE) procedure, often using a boronate affinity column, to selectively isolate the catecholamines.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., acetonitrile) and an ion-pairing agent.
-
Electrochemical Detection: An electrochemical detector is set to an oxidizing potential that allows for the sensitive and selective detection of dopamine, norepinephrine, and epinephrine.
-
Quantification: The peak areas of the catecholamines in the sample are compared to those of known standards to determine their concentrations.
Signaling Pathways and Logical Relationships
The activity of α-methyl-tyrosine stereoisomers can be understood through their impact on the catecholamine biosynthesis pathway and the subsequent physiological effects.
Caption: The catecholamine biosynthesis pathway and the site of competitive inhibition by L-α-methyl-tyrosine.
The inhibition of tyrosine hydroxylase by L-α-methyl-tyrosine leads to a cascade of downstream effects due to the depletion of catecholamines.
Caption: Logical workflow of the downstream effects following tyrosine hydroxylase inhibition by L-α-methyl-tyrosine.
Conclusion
The stereoisomers of α-methyl-tyrosine provide a classic example of stereoselectivity in pharmacology. The L-isomer, metyrosine, is a potent and clinically valuable inhibitor of catecholamine synthesis, while the D-isomer is inactive. This guide has provided a comprehensive overview of their synthesis, a framework for their quantitative evaluation, and detailed experimental protocols for their study. A thorough understanding of these aspects is crucial for researchers and professionals in drug development and neuroscience for the continued exploration and application of tyrosine hydroxylase inhibitors.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Foundational Research on Alpha-Methyl-p-Tyrosine (AMPT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-methyl-p-tyrosine (AMPT) is a potent and specific competitive inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in the biosynthesis of catecholamines. This technical guide provides an in-depth overview of the foundational research on AMPT, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing standardized experimental protocols. The included visualizations of the catecholamine biosynthesis pathway and experimental workflows offer a clear understanding of AMPT's pharmacological effects and its application in research and drug development.
Mechanism of Action
AMPT exerts its pharmacological effects by competitively inhibiting tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] This initial step is the rate-limiting reaction in the synthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[3] By blocking this crucial step, AMPT leads to a significant reduction in the overall production of these key neurotransmitters and hormones.[4] The inhibitory effect of AMPT is reversible, with catecholamine levels returning to baseline within 72 to 96 hours after cessation of the drug.[5]
The molecular mechanism involves AMPT acting as a structural analog of L-tyrosine, allowing it to bind to the active site of tyrosine hydroxylase. This competitive binding prevents the natural substrate, L-tyrosine, from being hydroxylated, thereby halting the downstream synthesis of catecholamines.[2]
Signaling Pathway: Catecholamine Biosynthesis and AMPT Inhibition
The synthesis of catecholamines is a well-defined enzymatic pathway. The following diagram illustrates this pathway and the point of inhibition by AMPT.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of AMPT on catecholamine levels from various studies.
Table 1: Effect of AMPT on Total Catecholamine Reduction in Pheochromocytoma Patients
| Daily AMPT Dose (mg) | Percent Reduction in Total Catecholamines | Reference |
| 600 - 4,000 | 20% - 79% | [4] |
| Up to 1,500 | Increasing inhibitory effect | [4] |
| > 1,500 | Decreased inhibitory effect | [4] |
| 1,000 - 4,000 | 35% - 80% | [1] |
Table 2: Effect of AMPT on Extracellular Dopamine Levels in Rat Brain (In Vivo Microdialysis)
| Brain Region | AMPT Administration | Dopamine Output (% of Baseline) | Reference |
| Nucleus Accumbens | 100 µM (local infusion, 4h) | 30% | [6] |
| Dorsal Striatum | 100 µM (local infusion, 4h) | 60% | [6] |
| Nucleus Accumbens | 250 mg/kg (systemic, i.p.) | Identical to Striatum | [6] |
| Dorsal Striatum | 250 mg/kg (systemic, i.p.) | Identical to Nucleus Accumbens | [6] |
Table 3: Pharmacokinetic Parameters of AMPT in Humans
| Parameter | Value | Population | Reference |
| Half-life | 3.4 - 3.7 hours | Normal Patients | [4] |
| Half-life | 7.2 hours | Amphetamine Addicts | [4] |
| Time to Maximum Effect | 48 - 72 hours | N/A | [5] |
| Duration of Effect | 72 - 96 hours | N/A | [5] |
| Unchanged Drug in Urine | 45% - 88% | N/A | [4][7] |
Experimental Protocols
Detailed methodologies for key experiments involving AMPT are provided below.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol is adapted from a general method for assessing TH inhibition.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMPT on tyrosine hydroxylase activity.
Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, L-[3,5-³H]-tyrosine, to ³H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme's activity.
Materials:
-
Tyrosine hydroxylase enzyme
-
AMPT (test inhibitor)
-
L-[3,5-³H]-tyrosine
-
MES buffer
-
Catalase
-
Dithiothreitol (DTT)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Activated charcoal in HCl
-
Scintillation cocktail
-
Microcentrifuge tubes, scintillation vials, and counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of AMPT or a vehicle control to the respective tubes and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [³H]-tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add the scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each AMPT concentration and determine the IC50 value.
In Vivo Microdialysis for Measuring Extracellular Catecholamines
This protocol is a generalized procedure based on standard in vivo microdialysis techniques.[9][10][11]
Objective: To measure the effect of systemic or local AMPT administration on extracellular dopamine and norepinephrine levels in a specific brain region of a freely moving animal (e.g., rat).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
AMPT solution
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Anesthetics, analgesics, and surgical tools
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Expose the skull and drill a burr hole over the target brain region (e.g., striatum or nucleus accumbens).
-
Implant a guide cannula just above the target region and secure it with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
-
AMPT Administration:
-
Systemic: Administer AMPT via intraperitoneal (i.p.) injection at the desired dose (e.g., 250 mg/kg).
-
Local: Switch the perfusion medium to aCSF containing the desired concentration of AMPT (e.g., 100 µM).
-
-
Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD.
-
Data Analysis: Express the post-AMPT neurotransmitter levels as a percentage of the mean baseline concentration.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What are TYH inhibitors and how do they work? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 6. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Dopamine Depletion Using AMPT
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methyl-p-tyrosine (AMPT) is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2][3] By competitively inhibiting TH, AMPT effectively depletes the levels of these neurotransmitters in the central nervous system and periphery.[1] This pharmacological tool is invaluable for researchers studying the role of dopamine in various physiological and pathological processes, including motor control, motivation, reward, and neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[4][5][6] These application notes provide a detailed protocol for the in vivo depletion of dopamine using AMPT in animal models, primarily focusing on rodents.
Mechanism of Action
AMPT acts as a competitive inhibitor at the tyrosine-binding site of tyrosine hydroxylase, preventing the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[1][7] This inhibition leads to a significant reduction in the synthesis and subsequent levels of dopamine and other catecholamines. The effects of AMPT are reversible, with catecholamine levels beginning to recover as the drug is metabolized and cleared from the system.
Data Presentation: Efficacy of AMPT in Dopamine Depletion
The following table summarizes the quantitative data from various studies on the efficacy of AMPT in depleting dopamine levels in different brain regions of rodents.
| Animal Model | AMPT Dosage & Route | Timing of Measurement | Brain Region | % Dopamine Depletion | Reference |
| Mice | 250 mg/kg, i.p. (single injection) | 3 and 6 hours post-injection | Striatum | ~72% | [8] |
| Rats | 250 mg/kg, i.p. | Not specified | Striatum & Nucleus Accumbens | Identical decrease in both regions | [9] |
| Rats | 100 µM (local infusion via microdialysis) | During 4-hour infusion | Nucleus Accumbens | ~70% (reduction to 30% of baseline) | [9] |
| Rats | 100 µM (local infusion via microdialysis) | During 4-hour infusion | Dorsal Striatum | ~40% (reduction to 60% of baseline) | [9] |
Experimental Protocols
This section provides a detailed methodology for in vivo dopamine depletion using AMPT in rodents.
Materials
-
α-methyl-p-tyrosine (AMPT) (e.g., methyl ester hydrochloride salt)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vehicle for dissolving AMPT (if not readily soluble in saline)
-
Experimental animals (e.g., mice or rats of a specific strain, age, and sex)
-
Syringes and needles for injection (appropriate gauge for the route of administration)
-
Animal scale
-
Equipment for behavioral testing (optional)
-
Equipment for tissue collection and processing (e.g., microdialysis setup, HPLC with electrochemical detection)
Animal Handling and Preparation
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment to minimize stress.[10]
-
Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Handling: Handle animals gently and consistently to minimize stress, which can influence dopamine levels. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.[11][12]
Drug Preparation
-
Formulation: AMPT is often used as the methyl ester hydrochloride salt, which is more soluble in aqueous solutions.
-
Vehicle: Dissolve AMPT in sterile 0.9% saline or PBS. If solubility is an issue, a different vehicle may be required, which should be validated to ensure it has no independent effects.
-
Concentration: Prepare the AMPT solution at a concentration that allows for the desired dosage to be administered in a reasonable volume (e.g., 5-10 ml/kg for intraperitoneal injection in rodents).
-
pH Adjustment: If necessary, adjust the pH of the solution to be close to physiological pH (7.2-7.4) to minimize irritation at the injection site.
-
Sterility: Prepare the solution under sterile conditions to prevent infection.
Administration of AMPT
-
Dosage Calculation: Calculate the dose of AMPT based on the animal's body weight. A commonly used dose for significant dopamine depletion in rodents is 250 mg/kg.[8][9]
-
Route of Administration: The most common route for systemic administration is intraperitoneal (i.p.) injection. Other routes, such as subcutaneous (s.c.) or oral gavage, can also be used but may alter the pharmacokinetics. Local administration directly into a specific brain region can be achieved via microdialysis.[9]
-
Injection Procedure:
-
Gently restrain the animal.
-
For i.p. injection, insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the AMPT solution.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Post-Administration Procedures and Data Collection
-
Timing of Experiments: The peak effect of a single AMPT injection on dopamine depletion is typically observed within a few hours.[8] Behavioral testing or neurochemical analysis should be timed accordingly. For example, a study in mice showed significant depletion at 3 and 6 hours post-injection.[8]
-
Behavioral Assessment: If the study involves behavioral endpoints, conduct the tests during the period of expected maximal dopamine depletion.
-
Neurochemical Analysis (Quantification of Dopamine Depletion):
-
Microdialysis: This technique allows for in vivo sampling of extracellular dopamine levels in specific brain regions of freely moving animals.[9][13]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This is a highly sensitive method for quantifying dopamine and its metabolites (DOPAC and HVA) in brain tissue homogenates or microdialysates.[13][14]
-
Procedure for Tissue Analysis:
-
At the desired time point after AMPT administration, euthanize the animal.
-
Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Flash-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.[15]
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the homogenate using HPLC-EC to determine the concentrations of dopamine and its metabolites.
-
-
Visualizations
Signaling Pathway of Dopamine Synthesis and AMPT Inhibition
Caption: AMPT competitively inhibits tyrosine hydroxylase.
Experimental Workflow for In Vivo Dopamine Depletion
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine depletion attenuates some behavioral abnormalities in a hyperdopaminergic mouse model of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPT-induced monoamine depletion in humans: evaluation of two alternative [123I]IBZM SPECT procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Subjective Effects of AMPT-induced Dopamine Depletion [research.amanote.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo measurement of dopamine and its metabolites by intracerebral dialysis: changes after d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopaminergic response to graded dopamine concentration elicited by four amphetamine doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Methyl-p-Tyrosine (AMPT) Dosage Calculation in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methyl-p-tyrosine (AMPT) is a potent and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2][3] By competitively blocking this enzyme, AMPT leads to a significant reduction in catecholamine levels in the central and peripheral nervous systems. This pharmacological action makes it an invaluable tool in preclinical rodent studies for investigating the role of catecholamines in a wide range of physiological processes and pathological conditions, such as Parkinson's disease, schizophrenia, and addiction. These application notes provide a comprehensive guide to dosage calculation, solution preparation, and administration protocols for AMPT in rodent models.
Mechanism of Action
AMPT acts as a competitive inhibitor of tyrosine hydroxylase, preventing the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine.[1][2] This inhibition leads to a depletion of dopamine, norepinephrine, and epinephrine stores. The effects of AMPT are reversible, with catecholamine levels returning to baseline within 72 to 96 hours after discontinuation of the drug.[2]
Quantitative Data Summary: AMPT Dosages in Rodent Studies
The following table summarizes various dosages of AMPT used in published rodent studies. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent species and strain, and the desired level and duration of catecholamine depletion.
| Animal Model | Compound | Dosage | Administration Route | Dosing Regimen | Key Findings |
| Rat | α-methyl-p-tyrosine (AMPT) | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Immediate and long-lasting suppression of self-stimulation.[4] |
| Rat (Sprague-Dawley) | α-methyl-p-tyrosine (AMPT) | 250 mg/kg | Intraperitoneal (i.p.) | Single dose | Identical decrease in accumbal and striatal dopamine efflux.[5] |
| Rat | α-methyl-p-tyrosine (AMPT) | 100 µM | Local infusion via microdialysis probe | 4-hour infusion | Reduced accumbal dopamine output to 30% of baseline.[5] |
| Rat | α-methyl-p-tyrosine (AMPT) | 1.4 nmole | Direct infusion into Substantia Nigra | Single infusion | Reduced nigral dopamine content by ~40%.[6][7] |
| Mouse | α-methyl-p-tyrosine (AMPT) | Not specified | In diet | Chronic | Behavioral effects observed. |
| Mouse (Long sleep & Short sleep) | α-methyl-p-tyrosine (AMPT) | Various doses | Not specified | Not specified | LS mice showed greater and longer-lasting catecholamine depletion.[8] |
Experimental Protocols
AMPT Solution Preparation for Injection
Materials:
-
alpha-Methyl-p-tyrosine (AMPT) powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
pH meter and solutions for pH adjustment (e.g., dilute NaOH or HCl)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of AMPT: Based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals, calculate the total mass of AMPT powder needed.
-
Vehicle Selection: Sterile saline is a common vehicle. However, the solubility of AMPT can be limited. The use of the methyl ester hydrochloride salt of AMPT can improve solubility. For compounds that are difficult to dissolve, a suspension may be necessary, often with a suspending agent like carboxymethylcellulose (CMC).
-
Dissolution:
-
Weigh the calculated amount of AMPT powder and place it in a sterile vial.
-
Add a portion of the sterile vehicle to the vial.
-
Vortex the mixture vigorously. A sonicating water bath can aid in dissolution.
-
AMPT can be acidic in solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using dilute NaOH or HCl. Monitor the pH carefully.
-
Bring the solution to the final required volume with the sterile vehicle.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility, especially for parenteral routes of administration.
-
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and refrigerated. Freshly prepared solutions are recommended.
Intraperitoneal (i.p.) Injection Protocol for Rodents
Materials:
-
Prepared and sterile AMPT solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol or other disinfectant
-
Clean cage for post-injection observation
Protocol:
-
Animal Handling and Restraint:
-
Gently handle the animal to minimize stress.
-
For an i.p. injection, restrain the rodent with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Mouse: Secure the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Rat: A two-person technique is often preferred for rats, with one person restraining the animal and the other performing the injection. Alternatively, a one-person restraint can be used by securing the rat's head and thorax with one hand while supporting its lower body.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left abdominal quadrant.[9] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Gently aspirate by pulling back the plunger slightly to ensure no blood or other fluid is drawn into the syringe. If blood appears, withdraw the needle and select a new site.
-
Inject the AMPT solution slowly and steadily.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to a clean cage.
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Experimental Workflow Example: In Vivo Rodent Study with AMPT
The following diagram illustrates a typical workflow for an in vivo rodent study investigating the effects of AMPT on a specific behavior or neurochemical endpoint.
References
- 1. Effect of alpha-methyl-p-tyrosine on dose-dependent mouse strain differences in locomotor activity after ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase inhibition in substantia nigra decreases movement frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-methyl-para-tyrosine effects in mice selectively bred for differences in sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Quantification of Alpha-Methyl-m-Tyrosine in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methyl-m-tyrosine (α-MMT) is a synthetic amino acid analog of tyrosine that has been utilized in neuroscience research to study catecholamine pathways. As an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, α-MMT can be used to investigate the roles of dopamine, norepinephrine, and epinephrine in various physiological and pathological processes in the brain. Accurate quantification of α-MMT in brain tissue is crucial for pharmacokinetic studies, understanding its mechanism of action, and evaluating its therapeutic potential.
This application note provides a detailed protocol for the quantification of alpha-methyl-m-tyrosine in brain tissue using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of tyrosine and its derivatives in complex biological matrices.
Principle of the Method
The method involves the homogenization of brain tissue in an acidic solution to precipitate proteins and extract the analyte of interest. After centrifugation, the supernatant is filtered and directly injected into an HPLC system. The separation of alpha-methyl-m-tyrosine from endogenous compounds is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its ultraviolet (UV) absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Physicochemical Properties of Alpha-Methyl-m-Tyrosine
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃[1][2] |
| Molecular Weight | 195.21 g/mol [1][2] |
| UV Absorption max (in aqueous solution) | Approximately 275 nm (estimated based on tyrosine)[3] |
| Polarity | Polar |
Experimental Protocols
Materials and Reagents
-
Alpha-methyl-m-tyrosine standard (≥98% purity)
-
Perchloric acid (HClO₄), 0.4 M, ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium phosphate monobasic (NaH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Water, HPLC grade
-
Brain tissue samples (e.g., from rodent models)
-
Microcentrifuge tubes, 1.5 mL
-
Syringe filters, 0.22 µm PVDF or nylon
-
HPLC vials with inserts
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., sonicator or bead beater)
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Analytical balance
-
pH meter
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase: 10 mM Sodium Phosphate buffer with 10% Acetonitrile (pH 3.0). To prepare 1 L of the mobile phase, dissolve 1.20 g of NaH₂PO₄ in 900 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Add 100 mL of acetonitrile and mix well. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of alpha-methyl-m-tyrosine and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation
-
Rapidly dissect the brain tissue of interest on an ice-cold plate.
-
Weigh the tissue sample (typically 50-100 mg).
-
Place the tissue in a 1.5 mL microcentrifuge tube and add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 500 µL for a 50 mg tissue sample).
-
Homogenize the tissue on ice using a sonicator or bead beater until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 10 mM NaH₂PO₄, 10% ACN, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 275 nm |
| Run Time | 15 minutes |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the alpha-methyl-m-tyrosine standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a good linearity.
-
Quantify the amount of alpha-methyl-m-tyrosine in the brain tissue samples by interpolating their peak areas on the calibration curve.
-
The concentration in the tissue can be calculated using the following formula:
Concentration (µg/g tissue) = (Concentration from curve (µg/mL) * Dilution factor) / Tissue weight (g)
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values should be determined during in-house method validation.
| Parameter | Expected Value |
| Retention Time | 8 - 12 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Visualizations
References
Application Notes and Protocols: Microdialysis with Local AMPT Infusion in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for conducting microdialysis with local infusion of α-Methyl-p-tyrosine (AMPT) in the rat striatum to study the effects of local dopamine synthesis inhibition.
Introduction
Microdialysis is a widely used neurochemical technique for sampling the extracellular fluid of the brain in awake, freely-moving animals. This method allows for the in vivo measurement of neurotransmitters, their metabolites, and other neurochemicals, providing valuable insights into brain function and pharmacology. When combined with local drug administration through the microdialysis probe (a technique known as retrodialysis or reverse dialysis), it becomes a powerful tool to study the effects of pharmacological agents on specific brain regions.
This document outlines a detailed protocol for the use of microdialysis to locally infuse alpha-methyl-p-tyrosine (AMPT), a competitive inhibitor of the enzyme tyrosine hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. By locally inhibiting this enzyme, researchers can investigate the role of newly synthesized dopamine in various physiological and pathological processes within a discrete brain area, such as the striatum.
Signaling Pathway: Dopamine Synthesis and Inhibition by AMPT
The synthesis of dopamine begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in this pathway. L-DOPA is then rapidly converted to dopamine by the enzyme DOPA decarboxylase (DDC). AMPT acts as a competitive inhibitor of TH, thereby blocking the synthesis of new dopamine.
Experimental Protocols
Stereotaxic Surgery: Guide Cannula Implantation
This protocol describes the implantation of a guide cannula into the rat striatum, which will later house the microdialysis probe.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Surgical drill and bits
-
Bone screws
-
Dental cement
-
Antiseptic solution (e.g., Betadine)
-
Analgesics (for post-operative care)
-
Sterile cotton swabs and saline
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface using sterile cotton swabs.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the dorsal striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Drill small holes for the anchor screws and a larger hole at the target coordinates for the guide cannula.
-
Gently insert the anchor screws into the skull.
-
Lower the guide cannula to the desired ventral coordinate (e.g., DV -3.0 mm from the skull surface), ensuring the tip is just above the target area for dialysis.
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert the dummy cannula into the guide cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before the microdialysis experiment. House animals individually to prevent damage to the implant.
Microdialysis Procedure with Local AMPT Infusion
This protocol details the microdialysis experiment itself, including baseline collection and local AMPT infusion.
Materials:
-
Microdialysis probe (appropriately sized for the guide cannula and target region)
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF)
-
α-Methyl-p-tyrosine (AMPT)
-
HPLC-ECD system for neurochemical analysis
aCSF Recipe (per 1 Liter of ultrapure water):
| Compound | Molar Concentration (mM) | Weight (g) |
|---|---|---|
| NaCl | 147 | 8.59 |
| KCl | 2.7 | 0.20 |
| CaCl₂ | 1.2 | 0.13 |
| MgCl₂ | 0.85 | 0.081 |
Note: The pH of the aCSF should be adjusted to 7.4. The solution should be filtered and degassed before use.
AMPT Perfusate Preparation (100 µM):
-
Prepare the aCSF solution as described above.
-
To prepare a 100 µM AMPT solution, weigh out the appropriate amount of AMPT (MW = 195.22 g/mol ) and dissolve it in a known volume of aCSF. Sonication may be required to fully dissolve the AMPT.
-
Adjust the pH of the AMPT-containing aCSF back to 7.4 if necessary.
-
Filter the final solution before use.
Experimental Timeline:
-
Gently restrain the rat and remove the dummy cannula. Insert the microdialysis probe into the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Stabilization Period (120 minutes): Perfuse the probe with normal aCSF at a flow rate of 1-2 µL/min. Discard the dialysate collected during this period.
-
Baseline Collection (60-120 minutes): Continue to perfuse with normal aCSF. Collect dialysate samples every 20 minutes to establish stable baseline levels of dopamine and its metabolites.
-
Local AMPT Infusion (240 minutes): Switch the perfusion medium to the 100 µM AMPT-containing aCSF. Continue to collect dialysate samples every 20 minutes.[1]
-
Washout Period (optional, 60-120 minutes): Switch the perfusion medium back to normal aCSF and continue collecting samples to observe any recovery of neurotransmitter levels.
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using a high-performance liquid chromatography system with electrochemical detection (HPLC-ECD).
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data from microdialysis studies in the rat striatum.
Table 1: Basal Extracellular Levels of Dopamine and Metabolites in Rat Striatum
| Analyte | Basal Concentration (nM) | Reference |
| Dopamine (DA) | 7 | [1] |
| Dihydroxyphenylacetic acid (DOPAC) | 850 | [1] |
| Homovanillic acid (HVA) | 500 | [1] |
These values represent typical basal concentrations and can vary based on the specific microdialysis conditions and analytical methods used.
Table 2: Effect of Local AMPT Infusion on Extracellular Dopamine in Rat Dorsal Striatum
| Treatment | Duration | Perfusion Rate | % Change from Baseline (Dopamine) | Reference |
| 100 µM AMPT | 4 hours | Not Specified | -40% | [1] |
Note: Data on the percentage change of DOPAC and HVA levels following local AMPT infusion were not available in the cited literature. Systemic administration of AMPT has been shown to decrease the concentration of HVA and dihydroxyphenylacetic acid.[2]
Conclusion
This protocol provides a comprehensive guide for performing microdialysis with local AMPT infusion in rats. This technique is invaluable for investigating the role of newly synthesized dopamine in the striatum and can be adapted for other brain regions and pharmacological agents. Careful adherence to the surgical and experimental procedures is crucial for obtaining reliable and reproducible data. The provided data tables and diagrams serve as a reference for expected outcomes and experimental design.
References
Application Notes and Protocols for the Synthesis of L-3-[¹⁸F]-fluoro-α-methyl tyrosine (¹⁸F-FAMT) for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) is a radiolabeled amino acid analog that has shown significant promise as a positron emission tomography (PET) tracer for oncological imaging. [¹⁸F]FAMT is selectively taken up by cancer cells through the L-type amino acid transporter 1 (LAT1), which is overexpressed in many human malignancies. This selective uptake mechanism often results in high tumor-to-background contrast, making it a valuable tool for tumor diagnosis, staging, and monitoring treatment response, with potentially higher specificity than the more commonly used [¹⁸F]FDG in certain cancers.
These application notes provide detailed protocols for the synthesis, purification, and quality control of [¹⁸F]FAMT, targeting both traditional and modern synthesis methodologies to guide researchers and professionals in the production of this important PET tracer.
Synthesis Strategies Overview
The radiosynthesis of [¹⁸F]FAMT can be achieved through two primary routes: electrophilic fluorination and nucleophilic fluorination.
-
Electrophilic Fluorination: This classical approach utilizes electrophilic fluorinating agents such as [¹⁸F]Fluorine gas ([¹⁸F]F₂) or in-situ generated [¹⁸F]acetylhypofluorite (CH₃CO₂¹⁸F) to directly fluorinate the L-α-methyl tyrosine precursor. While direct, this method often results in lower specific activity due to the co-production of carrier ¹⁹F.
-
Nucleophilic Fluorination: This modern approach involves the substitution of a leaving group on a precursor molecule with no-carrier-added (n.c.a.) [¹⁸F]fluoride. This method typically yields products with high specific activity, which is crucial for sensitive in vivo imaging. Copper-mediated radiofluorination of organometallic precursors (e.g., stannyl or boronic ester derivatives) has emerged as a robust method for labeling electron-rich aromatic systems like tyrosine.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the electrophilic and nucleophilic synthesis routes for [¹⁸F]FAMT and related amino acid tracers.
| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination (Copper-Mediated) |
| Precursor | L-α-methyl tyrosine | N-protected-L-3-(trialkylstannyl)-α-methyl tyrosine |
| Fluorinating Agent | [¹⁸F]F₂ or [¹⁸F]Acetylhypofluorite | No-carrier-added [¹⁸F]Fluoride (e.g., K[¹⁸F]F) |
| Radiochemical Yield (RCY) | 20-30% (decay-corrected)[1] | 32-54% (decay-corrected for similar tracers)[2][3] |
| Radiochemical Purity | >99%[1] | >95% |
| Specific Activity (SA) | Lower (carrier-added) | High (no-carrier-added) |
| Total Synthesis Time | ~70-100 minutes | ~60-70 minutes |
| Automation Feasibility | Established | Readily adaptable to automated modules[2][3] |
Experimental Protocols
Protocol 1: Electrophilic Synthesis of [¹⁸F]FAMT via [¹⁸F]Acetylhypofluorite
This protocol is based on the method described by Tomiyoshi et al. and involves the direct fluorination of the amino acid precursor.[1]
1. Production of [¹⁸F]Acetylhypofluorite:
-
Produce [¹⁸F]F₂ gas via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Bubble the [¹⁸F]F₂ gas through a reaction vessel containing a solution of sodium acetate in acetic acid to generate [¹⁸F]acetylhypofluorite (CH₃CO₂¹⁸F) in situ.
2. Radiofluorination:
-
Prepare a solution of L-α-methyl tyrosine (precursor) in trifluoroacetic acid.
-
Cool the precursor solution in an ice-water bath.
-
Introduce the gaseous [¹⁸F]acetylhypofluorite into the cooled precursor solution and allow the reaction to proceed.
3. Work-up and Purification:
-
Following the reaction, evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in water for injection.
-
Purify the crude product using High-Performance Liquid Chromatography (HPLC).
-
Column: Reverse-phase C18 column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase: Isocratic elution with a mixture of ethanol and an aqueous buffer (e.g., 5% ethanol in 50 mM ammonium acetate).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV (280 nm) and radioactivity detectors.
-
-
Collect the fraction corresponding to [¹⁸F]FAMT.
-
Formulate the collected fraction by passing it through a sterile 0.22 µm filter into a sterile vial.
Protocol 2: Nucleophilic Synthesis of [¹⁸F]FAMT via Copper-Mediated Destannylation
This protocol is adapted from modern methods for the synthesis of ¹⁸F-labeled aromatic amino acids.[2][3]
1. Preparation of [¹⁸F]Fluoride:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trap the [¹⁸F]fluoride on a quaternary ammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃ or tetrabutylammonium bicarbonate) in acetonitrile/water.
-
Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen with additions of anhydrous acetonitrile.
2. Copper-Mediated Radiofluorination:
-
To the dried [¹⁸F]fluoride, add a solution of the N-Boc-protected L-3-(trimethylstannyl)-α-methyl tyrosine precursor and a copper(II) mediator (e.g., Cu(OTf)₂) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the reaction vessel and heat at 100-130°C for 10-15 minutes.
3. Deprotection and Purification:
-
After cooling the reaction mixture, add a strong acid (e.g., 4M HCl) and heat at 100-120°C for 5-10 minutes to remove the Boc protecting group.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Purify the crude [¹⁸F]FAMT using HPLC as described in Protocol 1.
-
Formulate the final product as described previously.
Quality Control
A comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the [¹⁸F]FAMT preparation for clinical or preclinical use. The following tests should be performed on the final product.
| QC Test | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or calibrated pH strips |
| Radionuclidic Identity | Half-life of 105-115 min | Gamma-ray Spectrometry |
| Radionuclidic Purity | ≥ 99.5% (¹⁸F) | Gamma-ray Spectrometry |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC |
| Chemical Purity | Precursor and by-products below defined limits | HPLC with UV detection |
| Residual Solvents | Acetonitrile, Ethanol, etc. below pharmacopeia limits | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (V = max. patient dose in mL) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | Incubation in culture media (post-release) |
Visualizations
Signaling and Uptake Pathway
Caption: Cellular uptake of [¹⁸F]FAMT via the LAT1 transporter.
Experimental Workflow: Electrophilic Synthesis
Caption: Workflow for the electrophilic synthesis of [¹⁸F]FAMT.
Experimental Workflow: Nucleophilic Synthesis
References
- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications [mdpi.com]
- 2. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPT Administration in Mouse Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methyl-p-tyrosine (AMPT) is a potent and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] By depleting the brain of these crucial neurotransmitters, AMPT serves as a valuable pharmacological tool in neuroscience research to investigate the role of catecholaminergic systems in various behaviors. These application notes provide detailed protocols for the administration of AMPT in mice for behavioral experiments, focusing on common administration routes and relevant behavioral assays.
Mechanism of Action: Inhibition of Catecholamine Synthesis
AMPT competitively inhibits tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, the precursor for dopamine.[1][2] This inhibition leads to a significant reduction in the synthesis of dopamine and, consequently, norepinephrine and epinephrine. The depletion of these neurotransmitters allows researchers to study the behavioral consequences of reduced catecholaminergic signaling.
Data Presentation: AMPT Administration and Behavioral Outcomes
The following tables summarize typical dosage ranges and expected behavioral outcomes for AMPT administration in mice across various behavioral paradigms. It is crucial to note that optimal doses and timing may vary depending on the mouse strain, age, and specific experimental goals. Pilot studies are recommended to determine the most effective parameters for your research.
Table 1: AMPT Administration Parameters for Behavioral Studies in Mice
| Administration Route | Dosage Range (mg/kg) | Vehicle | Typical Volume (ml/kg) | Notes |
| Intraperitoneal (IP) | 50 - 250 | Saline or 0.5% methylcellulose | 10 | Most common route, provides rapid systemic absorption.[3] |
| Subcutaneous (SC) | 100 - 300 | Saline or sterile water | 5 - 10 | Slower absorption compared to IP, potentially longer-lasting effects. |
| Oral Gavage (PO) | 100 - 400 | Water or 0.5% methylcellulose | 10 | Non-invasive but can be stressful if not performed correctly; variable absorption.[4] |
Table 2: Expected Behavioral Effects of AMPT in Common Mouse Behavioral Tests
| Behavioral Test | Key Parameters Measured | Expected Effect of AMPT | Typical AMPT Dose Range (mg/kg, IP) | Time of Administration Before Test |
| Open Field Test | Locomotor activity (distance traveled), exploratory behavior (center time), anxiety-like behavior (thigmotaxis) | Decreased locomotor activity and exploratory behavior.[5] | 100 - 250 | 1 - 4 hours |
| Forced Swim Test | Immobility time | Increased immobility time (pro-depressive effect).[6][7] | 100 - 200 | 1 - 4 hours |
| Tail Suspension Test | Immobility time | Increased immobility time (pro-depressive effect).[8][9][10][11][12] | 100 - 200 | 1 - 4 hours |
Experimental Protocols
Preparation of AMPT Solution
-
Weighing: Accurately weigh the required amount of α-methyl-p-tyrosine.
-
Solubilization: AMPT has limited solubility in saline. To prepare a solution for injection, it can be dissolved in a small amount of 0.1 M HCl and then neutralized with 0.1 M NaOH to a final pH of 6.5-7.5. Alternatively, a suspension can be made in 0.5% methylcellulose in saline. For oral gavage, AMPT can be suspended in water or 0.5% methylcellulose.
-
Volume Adjustment: Adjust the final volume with the chosen vehicle to achieve the desired concentration for injection or gavage.
-
Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
Administration Protocols
Materials:
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)
-
AMPT solution
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse by gently grasping the loose skin over the shoulders and neck.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe.
-
Slowly inject the AMPT solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any adverse reactions.
Materials:
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)
-
AMPT solution
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse by gently grasping the loose skin over the shoulders and neck.
-
Lift the skin to form a "tent."
-
Clean the injection site at the base of the tented skin with a 70% ethanol wipe.
-
Insert the needle, bevel up, into the subcutaneous space at the base of the tented skin.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the AMPT solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any adverse reactions.
Materials:
-
Sterile syringe (1 ml)
-
Flexible or rigid gavage needle (18-20 gauge for adult mice)
-
AMPT suspension
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct administration volume.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle if necessary.
-
Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the AMPT suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing.
Mandatory Visualizations
Signaling Pathway
Caption: Catecholamine synthesis pathway and the inhibitory action of AMPT.
Experimental Workflow
Caption: General workflow for AMPT administration in mouse behavioral experiments.
References
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 6. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Preparing alpha-methyl-p-tyrosine (AMPT) Stock Solution for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methyl-p-tyrosine (AMPT) is a potent and specific competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2][3][4] By blocking the conversion of L-tyrosine to L-DOPA, AMPT serves as an invaluable tool in neuroscience and cancer research to investigate the roles of catecholaminergic pathways in various physiological and pathological processes.[5][6] These application notes provide detailed protocols for the preparation of AMPT stock solutions for in vitro use, along with methodologies for its application in cell-based assays.
Mechanism of Action
AMPT competitively inhibits tyrosine hydroxylase, thereby depleting cellular levels of catecholamines.[2][3] This mechanism allows for the study of cellular processes that are dependent on dopamine, norepinephrine, and epinephrine signaling. The inhibition is reversible, with catecholamine synthesis resuming after the removal of AMPT.[4]
Data Presentation
Solubility and Storage of alpha-methyl-p-tyrosine
| Property | Value | Reference |
| Molecular Weight | 195.22 g/mol | [5] |
| Solubility in Water | 1.92 mg/mL (9.84 mM) with pH adjustment to 12 using 1 M NaOH | [1] |
| Solubility in PBS (pH 7.2) | ~2 mg/mL | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
In Vitro Efficacy of alpha-methyl-p-tyrosine
| Application | Cell Line | Concentration | Effect | Reference |
| Inhibition of Melanogenesis | Human Uveal Melanocytes | 1 µM | Effective inhibition of latanoprost-induced melanogenesis after 2 days. | [5] |
| Reduction of Apoptosis | PC12 cells | Not specified | Reduces reactive oxygen species formation and apoptosis. | |
| Effect on Calcium Currents | PC12 cells | 20 µM | Studied effects on high-threshold calcium currents. | |
| Dopamine Depletion | Rat Nucleus Accumbens (local infusion) | 100 µM | Reduced dopamine output to 30% of baseline after 4 hours. | [7] |
| Dopamine Depletion | Rat Dorsal Striatum (local infusion) | 100 µM | Reduced dopamine output to 60% of baseline. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of AMPT
This protocol describes the preparation of a sterile 10 mM stock solution of AMPT suitable for use in cell culture.
Materials:
-
alpha-methyl-p-tyrosine (powder)
-
Sterile, deionized water (H₂O)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing AMPT: Weigh out 1.95 mg of AMPT powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Initial Resuspension: Add a small volume of sterile water (e.g., 500 µL) to the tube. The powder will not fully dissolve at neutral pH.
-
Solubilization with NaOH: While vortexing, add 1 M NaOH dropwise until the AMPT powder is completely dissolved. The pH of the solution will become alkaline.[1]
-
Final Volume Adjustment: Adjust the final volume to 1 mL with sterile water to achieve a 10 mM concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro Tyrosine Hydroxylase (TH) Activity Assay - Real-Time Colorimetric Method
This protocol is adapted from a real-time colorimetric assay for TH activity and can be used to determine the IC₅₀ of AMPT.[1][2][8][9] The assay monitors the production of L-DOPA, which is oxidized by sodium periodate to form the chromophore dopachrome, detectable at 475 nm.[1][2][8]
Materials:
-
Purified tyrosine hydroxylase enzyme
-
AMPT stock solution (prepared as in Protocol 1)
-
L-tyrosine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Ferrous ammonium sulfate
-
Catalase
-
HEPES buffer
-
Sodium periodate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-tyrosine, BH₄, ferrous ammonium sulfate, catalase, and sodium periodate in appropriate buffers. The final concentrations in the well should be optimized based on the specific activity of the TH enzyme preparation.
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer (containing HEPES, catalase, and ferrous ammonium sulfate).
-
Add serial dilutions of the AMPT stock solution to the appropriate wells to achieve a range of final concentrations. Include a vehicle control (containing the same concentration of NaOH as the highest AMPT dilution).
-
Add the purified tyrosine hydroxylase enzyme to all wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Prepare a solution containing L-tyrosine, the cofactor BH₄, and sodium periodate.
-
Initiate the enzymatic reaction by adding this solution to all wells.
-
-
Real-Time Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 475 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each AMPT concentration.
-
Plot the reaction rate as a function of the AMPT concentration.
-
Determine the IC₅₀ value of AMPT for tyrosine hydroxylase inhibition by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Dopamine Depletion Assay in PC12 or SH-SY5Y Cells
This protocol describes a method to treat a catecholaminergic cell line with AMPT and subsequently measure the depletion of dopamine.
Materials:
-
PC12 or SH-SY5Y cells
-
Complete cell culture medium
-
AMPT stock solution (prepared as in Protocol 1)
-
6-well cell culture plates
-
Reagents for cell lysis (e.g., perchloric acid)
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine measurement
Procedure:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow overnight.
-
AMPT Treatment:
-
Prepare working solutions of AMPT in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AMPT or vehicle.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Sample Preparation for Dopamine Measurement:
-
Following incubation, collect the cell culture supernatant (for extracellular dopamine) and/or lyse the cells (for intracellular dopamine).
-
For cell lysis, wash the cells with ice-cold PBS, then add a solution of 0.1 M perchloric acid to precipitate proteins and stabilize catecholamines.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
Dopamine Quantification by HPLC-ECD:
-
Analyze the prepared samples using an HPLC-ECD system optimized for catecholamine detection.[10]
-
Generate a standard curve with known concentrations of dopamine.
-
Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Normalize the dopamine levels to the total protein content of the cell lysate.
-
Calculate the percentage of dopamine depletion for each AMPT concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for preparing AMPT stock solution.
Caption: Inhibition of catecholamine synthesis by AMPT.
References
- 1. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
Application Notes and Protocols: Use of Metirosine in Pheochromocytoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metirosine, also known as α-Methyl-p-tyrosine (AMPT), is a potent and specific inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3] In the context of pheochromocytoma, a neuroendocrine tumor characterized by excessive catecholamine production, metirosine serves as a valuable pharmacological tool both clinically and in research.[4][5][6]
These application notes provide detailed protocols for the use of metirosine in pheochromocytoma cell line research, with a primary focus on the widely used PC12 cell line, which is derived from a rat pheochromocytoma.[7][8] The protocols outlined below detail the creation of a catecholamine-depleted cell model, methods for quantifying catecholamine levels, and procedures for assessing cell viability following metirosine treatment.
Mechanism of Action
Metirosine acts as a competitive inhibitor of tyrosine hydroxylase, binding to the active site of the enzyme and preventing the hydroxylation of tyrosine.[3] This blockade at the initial and rate-limiting step of catecholamine synthesis leads to a significant reduction in the cellular levels of dopamine, norepinephrine, and epinephrine.
Key Applications in Pheochromocytoma Cell Line Research
-
Creation of a Catecholamine-Depleted Cell Model: Treatment with metirosine allows for the establishment of a cellular model with significantly reduced endogenous catecholamine levels. This is invaluable for studying the roles of catecholamines in various cellular processes, including signaling, cell survival, and drug response, independent of their receptor-mediated effects.
-
Investigating Autocrine and Paracrine Signaling: By depleting catecholamines, researchers can investigate the autocrine and paracrine signaling loops that may be present in pheochromocytoma cells, where the cells' own secreted catecholamines can influence their behavior.
-
Drug Efficacy Studies: A catecholamine-depleted model can be used to assess the efficacy of therapeutic agents that may target pathways downstream of catecholamine synthesis or that are independent of catecholamine signaling.
-
Studies on Oxidative Stress: Catecholamine synthesis and metabolism can contribute to the generation of reactive oxygen species (ROS). Metirosine has been shown to reduce ROS formation and apoptosis in PC12 cells, making it a useful tool for studying the role of catecholamine synthesis in oxidative stress.[8]
Experimental Protocols
Protocol 1: Establishment of a Catecholamine-Depleted PC12 Cell Model
This protocol describes how to treat PC12 cells with metirosine to achieve a significant reduction in intracellular catecholamine levels.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Metirosine (α-Methyl-p-tyrosine)
-
Sterile, tissue culture-treated plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture PC12 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Metirosine Preparation: Prepare a stock solution of metirosine in a suitable solvent (e.g., sterile water with gentle warming or a slightly acidic solution). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment:
-
Seed PC12 cells at an appropriate density in tissue culture plates or flasks.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the culture medium with a fresh medium containing the desired concentration of metirosine. A concentration range of 10 µM to 100 µM is a good starting point for dose-response experiments. A 4-hour incubation with 100 µM α-methyl-p-tyrosine has been shown to significantly reduce dopamine levels in vivo.
-
Incubate the cells for the desired period. A time course of 24 to 72 hours is recommended to achieve significant catecholamine depletion.
-
-
Verification of Depletion: Following treatment, catecholamine levels should be quantified to confirm depletion using a suitable method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) as described in Protocol 3.
Protocol 2: Assessment of Cell Viability using MTT Assay
It is crucial to determine if the concentrations of metirosine used for catecholamine depletion are cytotoxic. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Metirosine-treated and control PC12 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed PC12 cells in a 96-well plate and treat with various concentrations of metirosine as described in Protocol 1. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10][11] Read the absorbance at a wavelength of 570-590 nm using a plate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 3: Quantification of Catecholamines by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and widely used method for the quantification of catecholamines in biological samples, including cell culture media and lysates.[13][14]
Materials:
-
Metirosine-treated and control PC12 cells
-
Lysis buffer (e.g., 0.1 M perchloric acid)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (specific composition will depend on the column and system, but typically includes a buffer, ion-pairing agent, and organic modifier)
-
Catecholamine standards (dopamine, norepinephrine, epinephrine)
Procedure:
-
Sample Preparation:
-
Cell Lysate: After treatment, wash the cells with cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Culture Medium: Collect the culture medium and centrifuge to remove any detached cells.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the sample supernatant or culture medium into the HPLC system.
-
Separate the catecholamines on the C18 column using an appropriate mobile phase and flow rate.
-
Detect the eluted catecholamines using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of catecholamine standards.
-
Quantify the amount of each catecholamine in the samples by comparing their peak areas to the standard curve.
-
Normalize catecholamine levels in cell lysates to the total protein concentration of the sample.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using metirosine in pheochromocytoma cell lines.
Table 1: Dose-Dependent Effect of Metirosine on Catecholamine Levels in PC12 Cells
| Metirosine Conc. (µM) | Dopamine (ng/mg protein) | Norepinephrine (ng/mg protein) | Epinephrine (ng/mg protein) | % Catecholamine Depletion |
| 0 (Control) | 0 | |||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 2: Effect of Metirosine on PC12 Cell Viability
| Metirosine Conc. (µM) | Absorbance (570 nm) | % Viability (relative to control) |
| 0 (Control) | 100 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Note: The data in these tables are illustrative and should be replaced with experimental results.
Concluding Remarks
Metirosine is a powerful tool for researchers studying pheochromocytoma and the broader field of catecholamine biology. By providing a reliable method for depleting endogenous catecholamines in cell culture models, it enables the investigation of a wide range of cellular processes and the evaluation of novel therapeutic strategies. The protocols and guidelines presented here offer a comprehensive framework for the successful application of metirosine in a research setting. It is always recommended to perform pilot experiments to determine the optimal concentrations and incubation times for specific cell lines and experimental conditions.
References
- 1. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-methyltyrosine inhibits formation of reactive oxygen species and diminishes apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. glsciences.com [glsciences.com]
- 14. jasco-global.com [jasco-global.com]
Application Notes and Protocols for Combining L-DOPA with Alpha-Methyl-p-Tyrosine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments involving the co-administration of L-DOPA and alpha-methyl-p-tyrosine (AMPT). This combination is a powerful tool for investigating the mechanisms of dopamine synthesis, metabolism, and the effects of dopamine replacement strategies in models of dopamine depletion.
Introduction
Alpha-methyl-p-tyrosine (AMPT) is a potent and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. Administration of AMPT leads to a significant reduction in endogenous dopamine levels, creating a robust model of dopamine depletion. L-DOPA (levodopa), the metabolic precursor to dopamine, is the cornerstone of treatment for Parkinson's disease. By combining AMPT-induced dopamine depletion with L-DOPA administration, researchers can meticulously study the conversion of L-DOPA to dopamine, its subsequent metabolic fate, and its behavioral and neurochemical consequences in a controlled environment where endogenous dopamine synthesis is pharmacologically silenced. This experimental paradigm is invaluable for screening novel therapeutic agents aimed at enhancing the efficacy of L-DOPA or mitigating its side effects.
Data Presentation
The following tables summarize quantitative data from studies utilizing dopamine depletion models followed by L-DOPA administration. While specific data for the AMPT and L-DOPA combination is limited in the public domain, data from reserpine-induced dopamine depletion models, which share a similar principle of catecholamine depletion, can provide valuable insights into the expected neurochemical changes.
Table 1: Effects of L-DOPA on Striatal Dopamine and Metabolite Levels in Dopamine-Depleted Rats
| Treatment Group | Dopamine (DA) (% of Control) | DOPAC (% of Control) | HVA (% of Control) | Reference |
| Control | 100 | 100 | 100 | [1][2] |
| Reserpine (5 mg/kg) | ~4 | Significantly Reduced | Significantly Reduced | [1] |
| Reserpine + L-DOPA (50 mg/kg) | Markedly Increased from Depleted State | Markedly Increased from Depleted State | Markedly Increased from Depleted State | [1] |
Note: DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are major metabolites of dopamine.
Table 2: Behavioral Effects of AMPT and L-DOPA Administration in Rats
| Treatment Group | Behavioral Outcome | Key Findings | Reference |
| AMPT (100 mg/kg) | Self-stimulation, Motor Activity | Immediate and long-lasting suppression of self-stimulation; Hypoactivity. | [3] |
| AMPT (100 mg/kg) + L-DOPA (50 mg/kg) | Self-stimulation, Motor Activity | Minimal behavioral changes. | [3] |
| AMPT (100 mg/kg) + L-DOPA (200 mg/kg) | Self-stimulation, Motor Activity | Further decrease in spontaneous activity; Moderate hyper-reactivity. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the co-administration of AMPT and L-DOPA in rodent models.
Protocol 1: Acute Dopamine Depletion with AMPT Followed by L-DOPA Challenge in Rats
Objective: To assess the behavioral and neurochemical effects of L-DOPA in a state of acute, pharmacologically-induced dopamine depletion.
Materials:
-
Alpha-methyl-p-tyrosine (AMPT)
-
L-DOPA methyl ester
-
Benserazide hydrochloride (or another peripheral decarboxylase inhibitor)
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Behavioral testing apparatus (e.g., open field arena, rotometer)
-
Equipment for tissue collection and neurochemical analysis (e.g., HPLC-ECD)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment. Handle rats daily to minimize stress.
-
Drug Preparation:
-
Dissolve AMPT in sterile saline to a concentration of 25 mg/mL.
-
Prepare a fresh solution of L-DOPA and benserazide (4:1 ratio) in sterile saline. For example, to achieve a dose of 100 mg/kg L-DOPA and 25 mg/kg benserazide in a 2 mL/kg injection volume, dissolve 50 mg of L-DOPA and 12.5 mg of benserazide per mL of saline. Protect the L-DOPA solution from light.
-
-
AMPT Administration:
-
Administer AMPT at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.
-
A second dose of AMPT (100 mg/kg, i.p.) can be administered 3 hours after the first to ensure sustained tyrosine hydroxylase inhibition.
-
-
L-DOPA Administration:
-
Administer the L-DOPA/benserazide solution at the desired dose (e.g., 50 or 200 mg/kg of L-DOPA, i.p.) 4 hours after the initial AMPT injection. This timing is intended to coincide with the peak of AMPT-induced dopamine depletion.
-
-
Behavioral Assessment:
-
Place the rats in the behavioral testing apparatus immediately after L-DOPA administration.
-
Record behavioral parameters (e.g., locomotor activity, stereotypy, rotations) for a predefined period (e.g., 90-120 minutes).
-
-
Neurochemical Analysis:
-
Rapidly dissect the brain and isolate the striatum on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Measure the levels of dopamine, DOPAC, and HVA using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Mandatory Visualizations
Dopamine Synthesis and Metabolism Signaling Pathway
References
- 1. Reserpine pretreatment prevents increases in extracellular striatal dopamine following L-DOPA administration in rats with nigrostriatal denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of reserpine treatment in vivo upon L-dopa and amphetamine evoked dopamine and DOPAC efflux in vitro from the corpus striatum of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring of dopamine metabolism by in vivo voltammetry and high performance liquid chromatography in L-dopa-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alpha-Methyl-p-Tyrosine (AMPT) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with alpha-methyl-p-tyrosine (AMPT), specifically the failure to achieve expected dopamine depletion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for alpha-methyl-p-tyrosine (AMPT)?
A1: Alpha-methyl-p-tyrosine is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] By competing with the natural substrate, L-tyrosine, AMPT blocks the conversion of tyrosine to L-DOPA, the precursor to dopamine.[3] This inhibition leads to a reduction in the synthesis of new dopamine.
Q2: What is the expected outcome of successful AMPT administration in an experiment?
A2: Successful administration of an adequate dose of AMPT is expected to result in a significant depletion of dopamine and other catecholamines in the central nervous system and periphery.[2] This is typically measured by a decrease in dopamine levels and its metabolites, such as homovanillic acid (HVA), in brain tissue or cerebrospinal fluid.
Q3: I've administered AMPT, but I am not observing the expected level of dopamine depletion. What are the potential reasons?
A3: Several factors can contribute to a lack of expected dopamine depletion after AMPT administration. These can be broadly categorized as issues with the experimental protocol, and biological compensatory mechanisms. A detailed troubleshooting guide is provided below to address these potential issues systematically.
Troubleshooting Guide: Insufficient Dopamine Depletion with AMPT
If you are not observing the anticipated reduction in dopamine levels following AMPT administration, please review the following potential causes and troubleshooting steps.
Category 1: Experimental Protocol and Compound Integrity
Issue: The dose of AMPT may be insufficient to effectively inhibit tyrosine hydroxylase.
Troubleshooting Steps:
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Verify Dosage Calculation: Double-check your dosage calculations based on the animal's body weight.
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Consult Literature for Effective Dose Range: Review published studies for the specific animal model and experimental paradigm to ensure your dose is within the effective range. Doses can range from low doses to higher doses, with varying effects on catecholamine synthesis.[2]
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Consider a Dose-Response Study: If you are still uncertain about the optimal dose, consider performing a pilot study with a range of AMPT doses to determine the most effective concentration for your specific experimental conditions.
Issue: The administration schedule (frequency and duration) may not be optimal for sustained tyrosine hydroxylase inhibition.
Troubleshooting Steps:
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Review Administration Protocol: Compare your administration schedule with established protocols. Many studies involve multiple doses over a 24-48 hour period to achieve significant dopamine depletion.[3]
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Consider the Half-Life of AMPT: The dosing schedule should be designed to maintain a sufficient concentration of AMPT to continuously inhibit tyrosine hydroxylase.
Issue: The AMPT compound may have degraded or was not properly prepared.
Troubleshooting Steps:
-
Check Compound Storage: Ensure that the AMPT was stored according to the manufacturer's instructions to prevent degradation.
-
Prepare Fresh Solutions: Prepare AMPT solutions fresh for each experiment. The stability of AMPT in solution can be a factor, especially for in vivo studies.
-
Verify Solubility and pH: Ensure that the AMPT is fully dissolved and that the pH of the solution is appropriate for administration to prevent precipitation and ensure bioavailability.
Category 2: Biological and Pharmacological Factors
Issue: The brain may be compensating for the inhibition of dopamine synthesis.
Troubleshooting Steps:
-
Measure Dopamine Metabolites: In addition to dopamine, measure the levels of its metabolites, such as DOPAC and HVA. An initial increase in HVA might be observed shortly after AMPT administration due to increased metabolism of existing dopamine stores, followed by a decrease.
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Assess Tyrosine Hydroxylase Expression/Activity: If possible, measure the expression or activity of tyrosine hydroxylase in your tissue samples. Chronic inhibition could potentially lead to an upregulation of the enzyme as a compensatory mechanism.
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Consider Homeostatic Mechanisms: Be aware that dopamine depletion can trigger homeostatic mechanisms, including changes in the expression of genes related to dopamine signaling pathways.[4][5]
Issue: Alternative dopamine synthesis pathways may be active.
Troubleshooting Steps:
-
Acknowledge Minor Pathways: While the primary pathway for dopamine synthesis is via tyrosine hydroxylase, a minor pathway involving the conversion of tyramine to dopamine by the enzyme CYP2D6 exists.[6] This pathway is not inhibited by AMPT. The contribution of this pathway is generally considered minor but could be a factor in some experimental contexts.
Issue: The dietary intake of the experimental animals may be influencing the availability of dopamine precursors.
Troubleshooting Steps:
-
Standardize Diet: Ensure that all experimental animals are on a standardized diet. While not a primary cause for complete lack of AMPT effect, variations in dietary tyrosine and other nutrients could potentially influence the dynamics of dopamine synthesis and turnover.[7][8][9]
Quantitative Data Summary
The following table summarizes the effects of different AMPT dosage regimens on dopamine depletion from a study in healthy human subjects. This data can be used as a reference for expected levels of depletion.
| Dosage Regimen | Total AMPT Dose | Duration | Change in Striatal D2 Receptor Binding Potential (BPND) | Interpretation |
| Short, Low-Dose | 1,500 mg | 6 hours | No significant change | Insufficient to induce measurable dopamine depletion with SPECT.[10] |
| Body-Weight Adjusted | 40 mg/kg | 25 hours | Significant increase | Effective in reducing dopamine concentration in the brain.[10] |
Note: An increase in D2 receptor binding potential (BPND) as measured by SPECT with [123I]IBZM is an indirect measure of reduced synaptic dopamine.
Key Experimental Protocols
Protocol 1: Systemic AMPT Administration for Dopamine Depletion in Rodents
This is a general protocol and should be optimized for your specific experimental needs.
-
Compound Preparation:
-
Dissolve alpha-methyl-p-tyrosine methyl ester hydrochloride in sterile 0.9% saline. The ester form is more soluble.
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Adjust the pH of the solution to ~7.0 with a suitable buffer (e.g., NaOH) to prevent irritation upon injection.
-
Prepare the solution fresh on the day of the experiment.
-
-
Administration:
-
Administer AMPT via intraperitoneal (i.p.) injection.
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A common dosage for significant dopamine depletion in rodents is 250 mg/kg.
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For sustained depletion, injections may be repeated at specific intervals (e.g., every 2 hours for a total of 3-4 injections).
-
-
Verification of Dopamine Depletion:
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At the desired time point after the final injection, collect brain tissue (e.g., striatum, nucleus accumbens).
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Measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
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Protocol 2: Measurement of Brain AMPT Levels
To confirm the delivery of AMPT to the central nervous system, you can measure its concentration in brain tissue.
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Sample Preparation:
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Homogenize brain tissue in a suitable buffer.
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Perform protein precipitation using an acid (e.g., perchloric acid).
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Centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant containing AMPT using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
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Use a standard curve of known AMPT concentrations to quantify the amount in the brain tissue samples.
-
Visualizations
Caption: Dopamine synthesis pathway and the inhibitory action of AMPT.
Caption: Troubleshooting workflow for unexpected AMPT experiment results.
References
- 1. Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine depletion induces distinct compensatory gene expression changes in DARPP-32 signal transduction cascades of striatonigral and striatopallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Depletion Induces Distinct Compensatory Gene Expression Changes in DARPP-32 Signal Transduction Cascades of Striatonigral and Striatopallidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of diet on adenosine monophosphate-activated protein kinase activity and disease progression in an amyotrophic lateral sclerosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feeding the Brain: Effect of Nutrients on Cognition, Synaptic Function, and AMPA Receptors [mdpi.com]
- 9. Effects of high-fat diet and AMP-activated protein kinase modulation on the regulation of whole-body lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPT-induced monoamine depletion in humans: evaluation of two alternative [123I]IBZM SPECT procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMPT Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-Methyl-p-tyrosine (AMPT) in animal models. The information provided aims to help optimize AMPT dosage to achieve desired experimental outcomes while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is AMPT and how does it work?
A1: AMPT (α-Methyl-p-tyrosine) is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine.[1] By inhibiting this enzyme, AMPT effectively reduces the levels of these neurotransmitters in the central nervous system and periphery.
Q2: What are the common research applications of AMPT in animal models?
A2: AMPT is frequently used in neuroscience research to investigate the role of catecholamines in various physiological and pathological processes. Common applications include studying:
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The neurobiology of addiction and relapse.
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The pathophysiology of Parkinson's disease and other movement disorders.
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The mechanisms of action of antidepressant and antipsychotic drugs.
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The role of catecholamines in motivation, reward, and cognition.
Q3: What are the most common side effects of AMPT administration in rodents?
A3: The side effects of AMPT are dose-dependent and can include sedation, hypoactivity, weight loss, and dehydration.[1] At higher doses, more severe toxic effects may be observed. It is crucial to closely monitor animals for these signs and adjust dosages accordingly.
Q4: How long does it take for AMPT to deplete catecholamines, and how long do the effects last?
A4: The onset and duration of catecholamine depletion depend on the dose and route of administration. Following intraperitoneal (i.p.) injection in rats, the depletion of dopamine and norepinephrine can be observed within the first hour.[1] After a lower dose (e.g., 0.407 mmoles/kg), catecholamine levels may return to baseline within 12-16 hours.[1] However, after a higher dose (e.g., 1.02 mmoles/kg), depletion is more profound and prolonged, with levels remaining low for at least 40 hours.[1]
Troubleshooting Guide
Issue 1: High incidence of animal mortality or severe adverse effects.
-
Possible Cause: The administered dose of AMPT is too high for the specific animal strain or model. Toxicity can vary between different mouse strains.
-
Solution:
-
Conduct a Dose-Response Study: Begin with a pilot study using a wide range of doses to determine the maximum tolerated dose (MTD) in your specific animal model.
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Lower the Dose: If you observe significant side effects, reduce the AMPT dosage. Even lower doses can produce significant catecholamine depletion.
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Monitor Animals Closely: Regularly monitor animals for signs of distress, such as excessive weight loss, dehydration, and severe lethargy. Provide supportive care, such as supplemental hydration and nutrition, as needed.
-
Issue 2: Inconsistent or highly variable experimental results.
-
Possible Cause 1: Improper preparation or administration of the AMPT solution.
-
Solution 1:
-
Ensure Proper Formulation: Use a suitable vehicle for AMPT and ensure it is fully dissolved or uniformly suspended. The pH of the solution should be within a tolerable range for the animal (typically pH 5-9 for i.p. injection).[2]
-
Standardize Administration Technique: Use a consistent and accurate method for drug administration, such as intraperitoneal (i.p.) injection, and ensure all personnel are properly trained.
-
-
Possible Cause 2: Genetic variability within the animal colony.
-
Solution 2:
-
Use Inbred Strains: Whenever possible, use inbred strains of mice or rats to reduce genetic variability.
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Increase Sample Size: If using outbred stocks, a larger number of animals per group may be necessary to achieve statistical power.
-
Issue 3: Failure to achieve the desired level of catecholamine depletion.
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Possible Cause: The AMPT dose is too low, or the timing of the experimental endpoint is not optimal.
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Solution:
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Increase the Dose: Gradually increase the AMPT dose in a pilot study while carefully monitoring for side effects.
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Optimize the Time Course: Conduct a time-course study to determine the point of maximal catecholamine depletion after AMPT administration in your model. This will help you select the optimal time for your behavioral or neurochemical assessments.
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Verify Depletion: If possible, directly measure catecholamine levels in a subset of animals to confirm the extent of depletion at your chosen dose and time point.
-
Data Presentation
Table 1: Dose-Response of AMPT on Catecholamine Levels and Behavior in Rodents
| Animal Model | AMPT Dose (mg/kg, i.p.) | Time Post-Injection (hours) | Dopamine Depletion (%) | Norepinephrine Depletion (%) | Behavioral Side Effects |
| Rat | 0.407 mmoles/kg (~78 mg/kg) | 8 | ~60% | ~70% | Minimal to no sedation |
| Rat | 1.02 mmoles/kg (~195 mg/kg) | 8 | ~86% | ~85% | Prominent sedation, weight loss, dehydration |
| C57BL/6 Mouse | 30 (3 doses) | 4 | Not specified | Not specified | Attenuated mania-like behavior |
| C57BL/6 Mouse | 100 (3 doses) | 4 | Not specified | Not specified | Decreased activity and exploration |
Data for rats extrapolated from Widerlöv, 1979.[1] Data for mice from van der Kooij et al., 2014.
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Administration of AMPT in Rodents
This protocol provides a general guideline for the i.p. administration of AMPT. It is essential to adapt the procedure to your specific experimental needs and to follow all institutional animal care and use guidelines.
Materials:
-
α-Methyl-p-tyrosine (AMPT)
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Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Sterile syringes (1 mL) and needles (25-30 gauge for mice, 23-25 gauge for rats)[3]
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70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
AMPT Solution Preparation:
-
AMPT can be dissolved in sterile 0.9% saline. Gentle warming and vortexing may be required to aid dissolution. The final pH of the solution should be checked and adjusted to be within a physiologically tolerated range (pH 5-9).[2]
-
Prepare the solution fresh on the day of the experiment.
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The concentration of the solution should be calculated based on the desired dose and the injection volume. The maximum recommended i.p. injection volume is typically <10 mL/kg for both mice and rats.[3]
-
-
Animal Preparation:
-
Injection:
-
Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.[4] This location helps to avoid injuring the cecum, which is located on the left side.[6]
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[4]
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Before injecting, gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5][7]
-
Administer the AMPT solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Continue to monitor the animals regularly for the duration of the experiment for the side effects listed in the troubleshooting guide.
-
Mandatory Visualizations
Caption: Catecholamine synthesis pathway and the inhibitory action of AMPT.
Caption: A typical experimental workflow for an AMPT study in animal models.
References
- 1. AMPT-induced monoamine depletion in humans: evaluation of two alternative [123I]IBZM SPECT procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gadconsulting.com [gadconsulting.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. research.vt.edu [research.vt.edu]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: 3-Hydroxy-alpha-methyl-DL-tyrosine (Metyrosine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Hydroxy-alpha-methyl-DL-tyrosine (metyrosine) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of metyrosine?
A1: Metyrosine is a white to off-white crystalline compound that is very slightly soluble in water, acetone, and methanol.[1][2] It is practically insoluble in alcohol, chloroform, and benzene.[1][2][3] Its solubility can be significantly influenced by pH.
Q2: How does pH affect the solubility of metyrosine?
A2: The solubility of metyrosine increases in acidic or alkaline aqueous solutions.[1][2][3] This is due to its amphoteric nature, with pKa values of approximately 2.7 and 10.1.[3] At pH values below its lower pKa or above its higher pKa, the molecule becomes ionized, which enhances its interaction with water and increases solubility.
Q3: What is the solubility of metyrosine in common buffers and solvents?
A3: The solubility of metyrosine in commonly used buffers and solvents is summarized in the table below. It is important to note that solubility in organic solvents like DMSO and ethanol is limited.[4][5]
Quantitative Solubility Data
| Solvent/Buffer | pH | Temperature | Solubility | Molar Equivalent (mM) |
| Water | Neutral | Room Temperature | ~2 mg/mL | ~10.2 |
| PBS | 7.2 | Room Temperature | ~2 mg/mL[4] | ~10.2 |
| 0.1 N Hydrochloric Acid | ~1 | Room Temperature | Soluble[1] | Not Specified |
| Aqueous Alkaline Solutions | >10.1 | Room Temperature | Soluble (subject to degradation)[1][2][3] | Not Specified |
| Ethanol | Not Applicable | Room Temperature | <50 µg/mL[4][5] | <0.26 |
| DMSO | Not Applicable | Room Temperature | <50 µg/mL[4][5] | <0.26 |
| Dimethylformamide (DMF) | Not Applicable | Room Temperature | <50 µg/mL[4][5] | <0.26 |
Troubleshooting Guide
Q4: I am having difficulty dissolving metyrosine in my neutral pH buffer. What should I do?
A4: Metyrosine has low solubility at neutral pH. To improve dissolution, consider the following options:
-
Adjust the pH: The most effective way to dissolve metyrosine is to adjust the pH of your buffer. For acidic dissolution, lower the pH to below 2.7. For basic dissolution, raise the pH to above 10.1. After the compound is fully dissolved, you can carefully adjust the pH back to your desired experimental range. Be cautious with alkaline solutions as metyrosine can undergo oxidative degradation.[1][2][3]
-
Gentle Heating: Applying gentle heat (e.g., in a 37°C water bath) can aid in the dissolution process. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator can help break down powder aggregates and increase the surface area for dissolution.
Q5: My metyrosine solution is cloudy or has precipitates. What could be the cause?
A5: Cloudiness or precipitation in your metyrosine solution can be due to several factors:
-
Insufficient pH adjustment: The pH of the solution may not be sufficiently acidic or basic to maintain solubility. Re-check and adjust the pH as needed.
-
Supersaturation: If you have prepared a highly concentrated stock solution at an extreme pH and then neutralized it, the metyrosine may precipitate out as it becomes less soluble at neutral pH. Consider preparing a more dilute solution or using the pH-adjusted stock directly in your experiment with appropriate controls.
-
Buffer incompatibility: Certain buffer components may interact with metyrosine and reduce its solubility. If possible, try dissolving metyrosine in a simpler buffer system first.
Q6: Can I prepare a concentrated stock solution of metyrosine in an organic solvent?
A6: While technically possible, preparing concentrated stock solutions of metyrosine in organic solvents like DMSO or ethanol is not recommended due to its very low solubility (<50 µg/mL).[4][5] For most biological experiments, it is more practical to prepare aqueous stock solutions by adjusting the pH.
Q7: How should I store my metyrosine solutions?
A7: Aqueous solutions of metyrosine are not recommended for long-term storage, and it is best to prepare them fresh.[4] If short-term storage is necessary, store the solution at 2-8°C and use it within a day. Be aware that alkaline solutions are prone to oxidative degradation.[3]
Experimental Protocols
Protocol 1: Preparation of a Metyrosine Stock Solution using Acidic pH Adjustment
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Weighing: Accurately weigh the desired amount of metyrosine powder.
-
Initial Mixing: Add the metyrosine powder to a volume of sterile, purified water that is less than the final target volume.
-
Acidification: Slowly add 1 N HCl dropwise while stirring continuously until the metyrosine is fully dissolved. Monitor the pH to ensure it is below 2.7.
-
Final Volume Adjustment: Once the powder is completely dissolved, add the desired buffer to reach the final volume.
-
pH Neutralization (Optional): If required for your experiment, carefully adjust the pH of the stock solution to the desired neutral range using 1 N NaOH. Be aware that precipitation may occur if the final concentration is too high.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.
Protocol 2: Preparation of a Metyrosine Stock Solution using Basic pH Adjustment
-
Weighing: Accurately weigh the desired amount of metyrosine powder.
-
Initial Mixing: Add the metyrosine powder to a volume of sterile, purified water that is less than the final target volume.
-
Alkalinization: Slowly add 1 N NaOH dropwise while stirring continuously until the metyrosine is fully dissolved. Monitor the pH to ensure it is above 10.1.
-
Final Volume Adjustment: Once the powder is completely dissolved, add the desired buffer to reach the final volume.
-
pH Neutralization (Optional): If required for your experiment, carefully adjust the pH of the stock solution to the desired neutral range using 1 N HCl. Be aware that precipitation may occur if the final concentration is too high.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter. Note that metyrosine is subject to oxidative degradation in alkaline solutions, so it is crucial to use this solution promptly.[1][2][3]
Visualizations
Caption: Metyrosine inhibits catecholamine synthesis by blocking tyrosine hydroxylase.
Caption: A typical experimental workflow for using metyrosine in cell culture.
Caption: A troubleshooting decision tree for metyrosine solubility issues.
References
Technical Support Center: Troubleshooting Variability in Behavioral Response to AMPT Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral responses to α-Methyl-p-tyrosine (AMPT) treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AMPT and how does it work?
Alpha-Methyl-p-tyrosine (AMPT), also known as Metyrosine, is a pharmacological agent that acts as a competitive inhibitor of the enzyme tyrosine hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, AMPT leads to a dose-dependent depletion of these key neurotransmitters in the central and peripheral nervous systems. This mechanism of action makes AMPT a valuable tool in research for investigating the role of catecholamines in various physiological and behavioral processes.
Q2: What are the common behavioral effects observed after AMPT administration?
AMPT administration is typically associated with a range of behavioral changes that reflect the depletion of catecholamines. In preclinical animal models, these effects can include:
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Reduced locomotor activity: A general decrease in spontaneous movement.
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Anhedonia-like behavior: A diminished interest in rewarding stimuli, often measured using the sucrose preference test.
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Attenuation of psychostimulant effects: AMPT can block or reduce the locomotor-activating and rewarding effects of drugs like amphetamine.
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Changes in cognitive function: Depending on the task, AMPT can impair performance in cognitive domains that rely on optimal catecholamine signaling.
In human studies, AMPT has been reported to induce sedation, fatigue, and in some cases, depressive-like symptoms.
Q3: Why am I seeing significant variability in the behavioral responses to AMPT in my experiments?
Variability in the behavioral response to AMPT is a commonly encountered issue and can stem from a multitude of factors. These can be broadly categorized as pharmacological, experimental, and subject-specific. It is crucial to identify and control for these variables to ensure the reliability and reproducibility of your experimental findings. The troubleshooting guides below provide a more in-depth exploration of these factors.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected behavioral effects of AMPT.
Possible Causes and Solutions:
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Dose and Administration Route: The dose of AMPT and the route of administration are critical determinants of its efficacy. Lower doses may not achieve sufficient catecholamine depletion to produce robust behavioral effects.
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Recommendation: Consult dose-response studies to select an appropriate dose for your specific research question and animal model. Ensure consistent and accurate administration (e.g., intraperitoneal, oral) across all subjects.
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Timing of Behavioral Testing: The onset and duration of AMPT's effects are time-dependent. Behavioral testing that is conducted too soon after administration may not capture the peak effect of catecholamine depletion.
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Recommendation: Establish a clear timeline for your experiments, with behavioral testing occurring at a consistent time point after AMPT administration, typically when catecholamine depletion is expected to be maximal.
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Drug Interactions: Co-administration of other compounds can influence the effects of AMPT. For instance, caffeine can counteract some of the sedative effects of AMPT.
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Recommendation: Carefully review all substances being administered to the subjects and consider their potential interactions with AMPT. If possible, avoid co-administering drugs with opposing mechanisms of action.
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Issue 2: High between-subject variability in behavioral responses.
Possible Causes and Solutions:
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Genetic Background: Different strains of rodents can exhibit varying sensitivities to pharmacological agents, including AMPT.
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Recommendation: Use a consistent and well-characterized strain of animals for your studies. Be aware of known strain differences in catecholamine systems and behavioral phenotypes.
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Baseline Activity Levels: Animals with high baseline levels of activity or anxiety may show a different response to AMPT compared to less active or anxious animals.
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Recommendation: Habituate animals to the testing environment to reduce novelty-induced hyperactivity. Consider screening animals for baseline behavioral characteristics and balancing groups accordingly.
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Environmental Factors: The testing environment, including lighting, noise, and handling procedures, can significantly impact behavior.
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Recommendation: Standardize all aspects of the experimental environment. Ensure that all animals are handled in the same manner and that testing occurs at the same time of day to control for circadian rhythms.[1]
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Issue 3: Unexpected or paradoxical behavioral effects.
Possible Causes and Solutions:
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Homeostatic Compensation: The nervous system can exhibit compensatory mechanisms in response to chronic or high-dose AMPT administration, potentially leading to altered receptor sensitivity and unexpected behavioral outcomes.
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Recommendation: Consider the duration of your treatment paradigm. Acute administration is more likely to produce straightforward depletion effects, while chronic administration may induce more complex adaptations.
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Off-Target Effects: While AMPT is a relatively specific inhibitor of tyrosine hydroxylase, the possibility of off-target effects, especially at high doses, cannot be entirely ruled out.
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Recommendation: If unexpected effects are observed, consider including additional control groups or molecular analyses to investigate potential off-target mechanisms.
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Quantitative Data Summary
The following table summarizes quantitative data on the effects of AMPT from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in experimental protocols, animal strains, and dosing regimens.
| Parameter | Species/Model | AMPT Dose | Effect Size/Change | Citation(s) |
| Striatal D2 Receptor Binding Potential (BPND) | Human | 40 mg/kg over 25h | +8.8% ± 9.0% increase | |
| Striatal D2 Receptor Binding Potential (BPND) | Human | 4,000 - 8,000 mg over 48h | +13% to +28% increase (between-study variability) | |
| Reduction in Total Catecholamines | Pheochromocytoma Patients | 600 - 4,000 mg/day | 20% to 79% reduction | |
| Amphetamine-Induced Locomotion | Rats | N/A (AMPT used to block effect) | AMPT pretreatment blocked amphetamine-induced locomotion | [2] |
Key Experimental Protocols
Open Field Test
The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[3][4][5][6]
Methodology:
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Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone using video tracking software.
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Acclimation: Bring animals to the testing room at least 30-60 minutes before the test to allow them to acclimate to the new environment.
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Procedure:
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Gently place the animal in the center of the open field arena.
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Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
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Record the session using a video camera mounted above the arena.
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Data Analysis: Analyze the video recordings using a tracking software to quantify various behavioral parameters, including:
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Total distance traveled: A measure of overall locomotor activity.
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Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is interpreted as higher anxiety).
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Frequency of entries into the center zone: Another measure of anxiety-like behavior.
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Rearing frequency: The number of times the animal stands on its hind legs, which can be an indicator of exploratory behavior.
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Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving.
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Sucrose Preference Test
The sucrose preference test is a widely used assay to measure anhedonia, a core symptom of depression, in rodents.[2][7][8][9]
Methodology:
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Apparatus: Standard home cages equipped with two drinking bottles.
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Habituation:
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For 24-48 hours, present the animals with two bottles, both containing a sucrose solution (e.g., 1%).
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For the following 24-48 hours, present one bottle with sucrose solution and one with plain water.
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Testing:
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Following a period of food and water deprivation (e.g., 4-12 hours), present the animals with two pre-weighed bottles: one containing sucrose solution and one containing plain water.
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The test duration is typically 1-24 hours.
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To prevent side preference, the position of the bottles should be switched halfway through the testing period.
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Data Analysis:
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At the end of the test, weigh the bottles to determine the amount of sucrose solution and water consumed.
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Calculate the sucrose preference percentage: (Sucrose solution consumed / (Sucrose solution consumed + Water consumed)) * 100.
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A significant decrease in sucrose preference in the AMPT-treated group compared to the control group is indicative of anhedonia-like behavior.
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Visualizations
Signaling Pathway
Caption: Inhibition of Catecholamine Synthesis by AMPT.
Experimental Workflow
Caption: A typical workflow for AMPT behavioral experiments.
Troubleshooting Logic
Caption: A logical approach to troubleshooting AMPT response variability.
References
- 1. Mouse behavioural analysis in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 8. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 9. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of α-Methyl-m-tyrosine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of α-methyl-m-tyrosine and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing α-methyl-α-amino acids like α-methyl-m-tyrosine?
A1: The main challenge is the construction of the quaternary α-carbon stereocenter with high enantiomeric purity. Standard amino acid synthesis methods often need significant modification. Key difficulties include forcing the alkylation of an already substituted α-carbon, preventing racemization during hydrolysis steps, and managing potential side reactions on the aromatic ring, such as unwanted alkylation or oxidation of the phenolic hydroxyl group.
Q2: Which synthetic routes are commonly employed for α-methyl-α-amino acids?
A2: The most common methods include the Bucherer-Bergs synthesis, the Strecker synthesis, and the asymmetric alkylation of chiral glycine enolate equivalents.
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Bucherer-Bergs Synthesis: This involves reacting a ketone (in this case, 3-hydroxyphenylacetone or a protected version) with ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid. This is a robust and well-established method for α,α-disubstituted amino acids.[1]
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Strecker Synthesis: This route involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed. Asymmetric variations of this method, using chiral auxiliaries or catalysts, are available to achieve enantioselectivity.
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Asymmetric Alkylation: This approach uses a chiral auxiliary (e.g., derived from pseudoephedrine) bound to an alanine precursor. Deprotonation followed by alkylation with a methylating agent (like methyl iodide) and subsequent removal of the auxiliary can provide high diastereoselectivity.
Q3: How should I protect the phenolic hydroxyl group of the m-tyrosine precursor?
A3: The meta-hydroxyl group is susceptible to oxidation and side reactions under certain conditions. Protecting it as a methyl or benzyl ether is a common strategy. A methyl ether is generally stable but requires harsh conditions (e.g., HBr or BBr₃) for cleavage. A benzyl ether is a more versatile choice as it can be removed under milder hydrogenolysis conditions (e.g., H₂/Pd-C), which are less likely to affect other parts of the molecule.
Q4: My final product has low solubility. How can I purify it effectively?
A4: α-Methyl-m-tyrosine, like many amino acids, is zwitterionic and may have low solubility in common organic solvents. Purification is often achieved by precipitation from an aqueous solution by adjusting the pH to its isoelectric point (pI), which is typically around 5-6. For analysis of highly insoluble products, a small sample can be converted to its hydrochloride (HCl) salt by dissolving it in dilute HCl and evaporating the solvent, which often improves solubility for techniques like NMR.
Troubleshooting Guide
Issue 1: Low Yield of Hydantoin Intermediate in Bucherer-Bergs Synthesis
dot
Caption: Troubleshooting logic for low hydantoin yield.
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Possible Cause: Incomplete reaction due to reagent quality, concentration, or temperature. The Bucherer-Bergs reaction is an equilibrium process, and insufficient reagents or temperature can limit the formation of the desired hydantoin.
-
Suggested Solution:
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Verify Reagents: Ensure that potassium cyanide (KCN) and ammonium carbonate are fresh and dry. Ammonium carbonate can decompose over time.
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Increase Reagent Excess: Use a significant molar excess (e.g., 3-4 equivalents) of both KCN and ammonium carbonate to drive the equilibrium toward the product.
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Optimize Temperature: The reaction is typically heated to 60-70 °C in a sealed vessel to maintain ammonia concentration and promote the reaction.[1]
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Protect Phenolic Group: The free hydroxyl group on the starting ketone (3-hydroxybenzyl methyl ketone) might interfere with the reaction. Consider protecting it as a methyl or benzyl ether before the reaction and deprotecting it in a later step.
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Issue 2: Incomplete or Slow Hydrolysis of the Hydantoin Intermediate
dot
Caption: Troubleshooting logic for hydantoin hydrolysis.
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Possible Cause: Hydantoins derived from sterically hindered ketones can be resistant to hydrolysis. The hydrolysis occurs in two steps, and the second step (hydrolysis of the ureido acid intermediate) can be slow.[2]
-
Suggested Solution:
-
Harsher Conditions: Strong acidic or basic conditions are required. Refluxing with a strong acid like 48% hydrobromic acid (HBr) at temperatures up to 120 °C for several hours is effective. Alternatively, strong bases like NaOH or Ba(OH)₂ can be used.
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Increase Reaction Time: Monitor the reaction by TLC or HPLC. If the ureido acid intermediate is observed, the reaction requires more time or higher temperatures to proceed to completion.
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Side Reactions: Under prolonged harsh conditions, glycine (a potential byproduct if the starting material is impure) can polymerize.[2] Ensure the reaction is not heated for an excessively long time after completion.
-
Data Summary
While specific yield data for the synthesis of α-methyl-m-tyrosine is not prominently available in the reviewed literature, the following table provides data for a highly analogous and efficient synthesis of the para-isomer, (-)-α-methyl-L-tyrosine (Metyrosine), which can serve as a benchmark for optimization.
| Parameter | Value / Condition | Reference |
| Starting Material | Amide precursor from Strecker-type synthesis | |
| Reaction Step | Hydrolysis of amide precursor | |
| Reagent | 48% Hydrobromic Acid (HBr) | |
| Temperature | 120 °C | |
| Reaction Time | 5 hours | |
| Purification Method | pH adjustment (5-6) with aq. NH₃ for precipitation | |
| Overall Yield | 84% |
Experimental Protocols
Representative Protocol: Synthesis of (-)-α-Methyl-L-tyrosine (para-isomer)
This protocol, adapted from a reported synthesis, describes the final hydrolysis step to yield the free amino acid. It serves as an excellent starting point for the synthesis of the meta-isomer from a suitable precursor.
dot
Caption: Experimental workflow for amino acid hydrolysis.
1. Hydrolysis:
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Charge a 100 mL flask equipped with a reflux condenser with the amide precursor (e.g., 16.1 mmol) and 48% HBr (30 mL).
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Heat the solution for 5 hours at 120 °C.
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Cool the reaction mixture to room temperature.
2. Work-up:
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Add 60 mL of H₂O to the cooled solution.
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Wash the aqueous solution with ethyl acetate (3 x 35 mL) to remove organic-soluble impurities.
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Concentrate the aqueous phase in vacuo to yield a paste.
3. Purification and Isolation:
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Dissolve the paste in H₂O (15 mL) and heat the mixture to 65 °C.
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Add activated carbon (e.g., 300 mg) and stir for 15 minutes to decolorize the solution.
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Filter the hot mixture and wash the filter pad with water (2 x 4 mL).
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Heat the combined filtrates to 55 °C and adjust the pH to 5-6 using aqueous ammonia (e.g., 32% aq. NH₃). This will cause the amino acid to precipitate at its isoelectric point.
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Cool the mixture to 0 °C and stir for 15 minutes to maximize precipitation.
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Filter the collected solids, wash with cold water (2 x 5 mL), and dry in vacuo to provide the final product.
References
Technical Support Center: Managing AMPT-Induced Sedation in Experimental Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-Methyl-p-tyrosine (AMPT) to induce sedation in experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is AMPT and how does it induce sedation?
A1: AMPT (α-Methyl-p-tyrosine) is a competitive inhibitor of the enzyme tyrosine hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, AMPT leads to a depletion of these key neurotransmitters in the central nervous system, resulting in dose-dependent sedation and hypoactivity.
Q2: What is the recommended vehicle for AMPT administration?
A2: AMPT is typically administered as a suspension in sterile 0.9% saline. Due to its limited solubility in saline, it is crucial to ensure the suspension is homogenous before each injection. This can be achieved by vortexing or sonicating the mixture.
Q3: What is a typical dose range for inducing sedation in rodents?
A3: The effective dose of AMPT can vary depending on the species, strain, and desired level of sedation. For rats, a dose of 100 mg/kg administered intraperitoneally (i.p.) has been shown to induce hypoactivity. In mice, a dose of 200 mg/kg (i.p.) has been used to suppress hyperactivity. It is recommended to conduct a pilot study to determine the optimal dose for your specific experimental paradigm.
Q4: How long does it take for AMPT to take effect and what is the duration of action?
A4: The onset of sedative effects after i.p. administration of AMPT is typically observed within 30 to 60 minutes. The duration of action is dose-dependent and can last for several hours. Catecholamine levels may take 2 to 7 days to return to baseline after a single administration.
Q5: Can AMPT-induced sedation be reversed?
A5: Yes, the sedative effects of AMPT can be reversed by restoring catecholamine levels or by directly stimulating dopamine receptors. Administration of L-DOPA, the precursor to dopamine, or direct dopamine receptor agonists can counteract the hypoactivity and sedation induced by AMPT.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable or inconsistent sedation levels between animals. | - Inhomogeneous suspension of AMPT.- Incorrect injection technique.- Strain or individual differences in metabolism. | - Ensure the AMPT suspension is thoroughly mixed (vortexed or sonicated) immediately before each injection.- Confirm proper intraperitoneal (i.p.) injection technique to avoid administration into adipose tissue or organs.- Use animals of the same strain, age, and sex to minimize variability. Consider a dose-response study to identify the optimal dose for your specific animal model. |
| Animal exhibits excessive sedation or catalepsy. | - AMPT dose is too high.- Synergistic effects with other administered compounds. | - Reduce the dose of AMPT in subsequent experiments.- Review all co-administered substances for potential interactions that could potentiate sedative effects.- If severe, consider reversal with L-DOPA or a dopamine agonist (see Reversal Protocols). |
| Animal appears distressed or exhibits adverse effects (e.g., tremors, piloerection). | - Parkinson's-like side effects due to severe dopamine depletion.- Hypothermia. | - Monitor the animal closely for signs of distress. These side effects are often dose-related.- Provide supportive care, including maintaining body temperature (see Supportive Care).- Consider lowering the AMPT dose in future experiments. |
| Hypothermia (significant drop in body temperature). | - AMPT can disrupt thermoregulation. | - Monitor the animal's core body temperature using a rectal probe.- Maintain the animal's body temperature using a heating pad, heat lamp, or incubator set to a thermostatically controlled temperature (e.g., 37°C). Ensure the animal can move away from the heat source to prevent overheating. |
| Difficulty in assessing the level of sedation accurately. | - Lack of a standardized scoring system. | - Implement a validated sedation rating scale for rodents. This allows for consistent and quantitative assessment of sedation levels. (See Sedation Assessment Protocols). |
Experimental Protocols
AMPT Administration Protocol for Rodents
This protocol describes the preparation and intraperitoneal (i.p.) administration of AMPT to induce sedation in mice and rats.
Materials:
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α-Methyl-p-tyrosine (AMPT)
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Sterile 0.9% saline
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Sterile vials
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Vortex mixer or sonicator
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Syringes and needles appropriate for i.p. injection in rodents
Procedure:
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Preparation of AMPT Suspension:
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Weigh the desired amount of AMPT powder in a sterile vial.
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Add the calculated volume of sterile 0.9% saline to achieve the target concentration (e.g., 25 mg/mL).
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Vortex the vial vigorously or sonicate until a uniform, milky-white suspension is formed. Note: AMPT is poorly soluble in saline and will form a suspension, not a solution.
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Crucially, vortex the suspension immediately before drawing each dose to ensure homogeneity.
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Animal Dosing:
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Gently restrain the animal.
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Draw the calculated volume of the AMPT suspension into the syringe.
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Administer the suspension via intraperitoneal (i.p.) injection.
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Protocol for Reversal of AMPT-Induced Sedation with L-DOPA
This protocol outlines the use of L-DOPA to reverse the sedative and hypoactive effects of AMPT.
Materials:
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Levodopa (L-DOPA)
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Benserazide (or another peripheral decarboxylase inhibitor)
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Sterile 0.9% saline
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Syringes and needles
Procedure:
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Preparation of L-DOPA/Benserazide Solution:
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Dissolve L-DOPA and benserazide in sterile 0.9% saline. A common ratio is 4:1 (L-DOPA:Benserazide). Benserazide is included to prevent the peripheral conversion of L-DOPA to dopamine, thus increasing its availability in the central nervous system.
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-
Administration:
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Administer the L-DOPA/benserazide solution subcutaneously (s.c.) or intraperitoneally (i.p.). A dose range of 5-20 mg/kg of L-DOPA has been shown to be effective in reversing hypoactivity in mice.
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Sedation Assessment Protocol for Rats
This protocol utilizes a 6-point scale to quantify the level of sedation.
| Score | Behavioral and Reflex Activity |
| 0 | Awake, alert, and active. |
| 1 | Reduced spontaneous activity, but readily aroused by gentle stimulation. |
| 2 | Minimal spontaneous activity, delayed response to gentle stimulation. |
| 3 | Loss of righting reflex (animal does not immediately return to an upright position when placed on its side). |
| 4 | Loss of righting reflex and loss of corneal reflex (no blink response to a gentle touch of the cornea). |
| 5 | Loss of all reflexes, including pedal withdrawal reflex (no response to a firm pinch of the paw). |
Procedure:
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Observe the animal's spontaneous behavior in its home cage or an open field.
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Gently place the animal on its side to assess the righting reflex.
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If the righting reflex is absent, assess the corneal and pedal withdrawal reflexes.
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Assign a score based on the highest level of sedation observed.
Data Presentation
Table 1: Dose-Response to AMPT-Induced Sedation in Rodents
| Species | Dose (mg/kg, i.p.) | Observed Effect | Citation |
| Rat | 100 | Hypoactivity and suppression of self-stimulation. | [1] |
| Mouse | 200 | Suppression of d-amphetamine-induced hyperactivity. | [2] |
| Mouse | 250 | Exacerbation of pentylenetetrazol-induced seizures. | [3] |
Table 2: Reversal Agents for AMPT-Induced Effects
| Agent | Dose | Species | Effect | Citation |
| L-DOPA | 5-80 mg/kg, s.c. | Mouse | Reversal of MPTP-induced hypoactivity. | [4] |
| L-DOPA | 7.5 mg/kg, p.o. | Mouse | Reversal of motor deficits in a manganese-induced Parkinson's model. | |
| L-DOPA | 10 mg/kg (twice daily) | Rat | Reversal of motor deficits in a 6-OHDA lesion model. | [5] |
| SKF 38393 (D1 Agonist) | 30 mg/kg, i.v. | Rat | Reversal of catalepsy induced by reserpine and AMPT. |
Table 3: Effect of AMPT on Striatal Dopamine Levels
| Species | Dose (mg/kg, i.p.) | Time Post-Injection | Striatal Dopamine Depletion (%) | Citation |
| Mouse | 250 | 3 hours | Significant decrease (exact percentage not specified) | [6] |
| Rat | Not Specified | 1 and 3 days | Significant decrease in norepinephrine levels (dopamine not specified) | [7] |
Visualizations
Caption: Catecholamine biosynthesis pathway and the inhibitory action of AMPT.
Caption: General experimental workflow for AMPT-induced sedation studies.
Caption: Troubleshooting logic for inconsistent AMPT-induced sedation.
References
- 1. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-amphetaminic mechanism of stimulant locomotor effect of modafinil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPTP-induced hypoactivity in mice: reversal by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic doses of L-dopa reverse hypersensitivity of corticostriatal D2-dopamine receptors and glutamatergic overactivity in experimental parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute administration of alpha-methyl-para-tyrosine alters levels of norepinephrine transporter mRNA in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of α-Methyl-p-Tyrosine (AMPT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of alpha-methyl-p-tyrosine (AMPT) in long-term studies. The following troubleshooting guides and FAQs address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of solid α-Methyl-p-Tyrosine?
A1: As a crystalline solid, α-Methyl-p-Tyrosine is generally stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the solid powder at -20°C, where it can remain stable for at least four years. Shorter-term storage at 4°C is also possible.
Q2: My AMPT solution has turned a yellow or brownish color. What does this indicate?
A2: The color change in your AMPT solution is a strong indicator of oxidation. AMPT contains a phenolic hydroxyl group on its aromatic ring, which is susceptible to oxidation. This process can form quinone-like structures and other colored polymerization products, especially when exposed to oxygen, light, or high pH.[1]
Q3: How long can I store AMPT in an aqueous solution?
A3: It is highly recommended to prepare aqueous solutions of AMPT fresh for each experiment. Storing aqueous solutions, even for more than one day, is not advised due to the risk of degradation, particularly oxidation and potential microbial growth.[1]
Q4: What are the primary factors that accelerate the degradation of AMPT in solution?
A4: Several factors can compromise the stability of AMPT in solution:
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pH: Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1]
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Dissolved Oxygen: The presence of molecular oxygen is a key driver for the oxidation of the phenol ring.
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Light Exposure: UV and visible light can provide the energy needed to initiate and propagate photo-degradation and oxidative reactions.[2]
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Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.
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Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in buffers or water can act as catalysts for oxidation.[1]
Q5: What are the likely degradation pathways for AMPT in long-term studies?
A5: While specific degradation products of AMPT under in vitro stress conditions are not extensively documented, its chemical structure suggests several likely degradation pathways:
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Oxidation: The p-hydroxyphenyl group is prone to oxidation, potentially forming hydroquinones, benzoquinones, and subsequently, ring-opened products like carboxylic acids. This is often the cause of color changes.[3][4][5]
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Photolysis: Exposure to light can lead to photo-oxidation, where the aromatic ring is modified. Tyrosine, a similar compound, can undergo photo-oxidation to form various hydroxylated byproducts and can lead to aggregation.[2][6]
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Hydrolysis: Although the amide bond in the amino acid structure is relatively stable, it can undergo hydrolysis under extreme pH conditions (strong acid or base), though this is less common under typical experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Analysis
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Observation: New, unexpected peaks appear in the HPLC chromatogram of an AMPT sample from a long-term stability study.
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Potential Cause: These peaks likely represent degradation products.
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Troubleshooting Steps:
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Characterize the New Peaks: Use mass spectrometry (MS) coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the new peaks. This is the most critical step in identifying the degradants.
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Compare with Predicted Degradants:
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An increase in mass of +16 Da could indicate hydroxylation of the aromatic ring (an oxidation product).
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An increase in mass of +14 Da could suggest the formation of a methyl ester at the carboxylic acid.
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Loss of mass corresponding to the carboxylic acid group (-45 Da) could indicate decarboxylation.
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Review Storage Conditions: Correlate the appearance of specific peaks with the storage conditions. Samples exposed to light or oxygen are more likely to show oxidative degradation products.
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Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. Compare the chromatograms from the forced degradation with your stability sample to see if the peaks match. This helps confirm the identity of the degradants and validates that your HPLC method is "stability-indicating."
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Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
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Observation: The HPLC peak for AMPT is tailing or asymmetrical.
-
Potential Cause: This is common for amino acids on standard C18 columns due to interactions between the analyte's amine group and residual silanol groups on the silica stationary phase. Mobile phase pH can also be a significant factor.[7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: AMPT is zwitterionic. Operating at a low pH (e.g., 2.5 - 3.0) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the residual silanol groups on the column, minimizing secondary interactions and improving peak shape.[7][8]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) in the mobile phase can help mask silanol interactions.[8]
-
Use a Different Column: Consider using a column with end-capping or a polar-embedded stationary phase designed to reduce silanol interactions and provide better peak shape for polar and basic compounds.[8]
-
Check for Column Contamination or Voids: If the problem appears suddenly, flush the column with a strong solvent or check for a void at the column inlet. Using a guard column is recommended to protect the analytical column.[7][9]
-
Diagrams: Pathways and Workflows
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#FFFFFF"]; LDOPA [label="L-DOPA", fillcolor="#FFFFFF"]; Dopamine [label="Dopamine", fillcolor="#FFFFFF"]; Norepinephrine [label="Norepinephrine", fillcolor="#FFFFFF"]; Epinephrine [label="Epinephrine", fillcolor="#FFFFFF"]; AMPT [label="α-Methyl-p-Tyrosine\n(AMPT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TH_enzyme [label="Tyrosine\nHydroxylase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];
// Edges Tyrosine -> TH_enzyme [arrowhead=none]; TH_enzyme -> LDOPA [label=" Rate-Limiting Step"]; LDOPA -> Dopamine [label=" DOPA Decarboxylase"]; Dopamine -> Norepinephrine [label=" Dopamine\n β-Hydroxylase"]; Norepinephrine -> Epinephrine [label=" PNMT"];
// Inhibition pathway AMPT -> Inhibition [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Inhibition -> TH_enzyme [arrowhead=none, style=dashed, color="#EA4335", penwidth=2]; } .dot Caption: Catecholamine biosynthesis pathway with AMPT's point of inhibition.
// Workflow Edges prep_solution -> aliquot; aliquot -> storage; storage -> sampling; sampling -> hplc_ms; hplc_ms -> purity; purity -> quantify; quantify -> kinetics; kinetics -> report; } .dot Caption: Experimental workflow for a long-term stability study of AMPT.
Experimental Protocols
Protocol 1: Forced Degradation Study of α-Methyl-p-Tyrosine
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
α-Methyl-p-Tyrosine (AMPT) powder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated photostability chamber
2. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of AMPT in methanol.
-
For each condition below, dilute the stock solution with the respective stress agent to a final concentration of 0.1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store an aliquot of the solid AMPT powder and a separate aliquot of the 0.1 mg/mL solution (in water/methanol) at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the solid AMPT powder and a separate aliquot of the 0.1 mg/mL solution (in water/methanol) to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. Keep a control sample wrapped in aluminum foil at the same temperature.
4. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Aim for 5-20% degradation. If degradation is minimal, extend the stress time or use more stringent conditions (e.g., higher temperature or concentration of stressor). If degradation is excessive, reduce the stress time/conditions.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for a reverse-phase HPLC method capable of separating AMPT from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/DAD detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-resolution column). A polar-embedded or end-capped column is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Ramp to 50% B
-
15-17 min: Ramp to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 2% B
-
20-25 min: Re-equilibrate at 2% B
-
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 225 nm and 275 nm
3. Mass Spectrometry Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 50-500
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain fragmentation data for peak identification.
Data Presentation: Quantitative Stability Data
The following tables are templates for organizing and presenting data from long-term and accelerated stability studies. They are designed for easy comparison of results over time and across different storage conditions.
Table 1: Long-Term Stability of AMPT Solution at 25°C / 60% RH
| Time Point | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
|---|---|---|---|---|
| 0 Months | Clear, Colorless | 7.2 | 100.0 | 0.00 |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months |
| 24 Months | | | | |
Table 2: Accelerated Stability of AMPT Solution at 40°C / 75% RH
| Time Point | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
|---|---|---|---|---|
| 0 Months | Clear, Colorless | 7.2 | 100.0 | 0.00 |
| 1 Month | ||||
| 3 Months |
| 6 Months | | | | |
Table 3: Photostability of AMPT Solution
| Condition | Exposure Duration | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
|---|---|---|---|---|
| Control (Dark) | 48 hours | Clear, Colorless | 99.8 | 0.15 |
| Light Exposed | 48 hours | | | |
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Alpha-Methyl-p-Tyrosine (AMPT) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-methyl-p-tyrosine (AMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMPT?
A1: Alpha-methyl-p-tyrosine (AMPT), also known as metirosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine.[1] By inhibiting this enzyme, AMPT effectively reduces the production of these key neurotransmitters.
Q2: What are the common dosages of AMPT used in preclinical and clinical research?
A2: AMPT dosages vary depending on the research model and objectives. In rodent models, a common dose for inducing motor deficits is 100 mg/kg administered intraperitoneally (i.p.).[2] For investigating stimulant-induced hyperactivity, a dose of 200 mg/kg (i.p.) has been used in mice.[2] In human studies, therapeutic doses for managing conditions like pheochromocytoma range from 1 to 4 grams per day, which can reduce catecholamine production by 35-80%.[1]
Q3: What level of catecholamine depletion can be expected with AMPT administration?
A3: In humans, therapeutic doses of AMPT (600 to 4,000 mg per day) can lead to a 20% to 79% reduction in total catecholamines.[3] The extent of depletion is dose-dependent, with increasing doses generally leading to greater inhibition of catecholamine synthesis.[3]
Troubleshooting Guides
Issue 1: High variability in catecholamine depletion between subjects.
Problem: I am observing significant differences in the extent of catecholamine depletion among my experimental subjects (rodents) even though I am administering the same dose of AMPT.
Possible Causes and Solutions:
-
Pharmacokinetic Differences: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable plasma and brain concentrations of AMPT. Mouse strains, for example, can show marked differences in their sensitivity to AMPT, with some strains requiring lower doses for maximal catecholamine depletion.[4]
-
Troubleshooting Step: If possible, measure plasma or brain levels of AMPT to correlate with the degree of catecholamine depletion. Consider using a more genetically homogenous strain of animals.
-
-
Injection Variability: Inconsistent intraperitoneal (i.p.) injection technique can result in some of the drug being deposited in adipose tissue or intraperitoneally, leading to slower or incomplete absorption.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in proper i.p. injection techniques. For critical studies, consider alternative routes of administration like subcutaneous or intravenous injection for more consistent absorption.
-
-
Stress-Induced Catecholamine Release: Handling and injection procedures can be stressful for animals, leading to a transient increase in catecholamine release which might confound the baseline measurements and the apparent extent of depletion.
-
Troubleshooting Step: Acclimate animals to handling and injection procedures for several days before the experiment. A saline injection habituation period can be beneficial.
-
Issue 2: Unexpected behavioral side effects, such as sedation or stereotypy.
Problem: My animals are showing excessive sedation or repetitive, stereotyped behaviors after AMPT administration, which is interfering with the primary behavioral task I want to assess.
Possible Causes and Solutions:
-
Dose-Related Sedation: Sedation is a known side effect of AMPT due to the depletion of dopamine and norepinephrine, which are crucial for arousal and wakefulness.[5] This effect is generally dose-dependent.
-
Troubleshooting Step: Conduct a dose-response study to find the optimal dose of AMPT that produces the desired level of catecholamine depletion without causing excessive sedation that interferes with your behavioral paradigm.
-
-
Emergence of Stereotypy: While AMPT itself is more commonly associated with sedation, high doses of psychostimulants administered in conjunction with AMPT can induce stereotyped behaviors.[2][6] The interaction between catecholamine depletion and other pharmacological agents can be complex.
-
Troubleshooting Step: If co-administering other drugs, carefully consider potential interactions. It may be necessary to adjust the dose of either AMPT or the other compound. Videotape and score the animals' behavior to quantify the nature and intensity of the stereotypies.
-
-
Off-Target Effects: While AMPT is relatively specific for tyrosine hydroxylase, the profound depletion of catecholamines can have downstream effects on other neurotransmitter systems, indirectly contributing to unexpected behaviors.
-
Troubleshooting Step: Consider measuring other neurotransmitters like serotonin, glutamate, and GABA to assess the broader neurochemical impact of your AMPT administration protocol.
-
Issue 3: Compensatory responses with chronic AMPT administration.
Problem: I am conducting a long-term study with repeated AMPT administration and find that the behavioral or neurochemical effects are diminishing over time.
Possible Causes and Solutions:
-
Receptor Upregulation: Chronic depletion of catecholamines can lead to a compensatory upregulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors).[7] This can increase the sensitivity of the system to any remaining dopamine, thereby reducing the observable effects of AMPT.
-
Troubleshooting Step: At the end of your chronic study, consider performing receptor binding assays or quantitative western blotting to assess dopamine receptor expression levels in relevant brain regions.
-
-
Enzyme Induction: The body may attempt to compensate for the inhibition of tyrosine hydroxylase by increasing the synthesis of the enzyme.
-
Troubleshooting Step: Measure tyrosine hydroxylase protein levels and mRNA expression to determine if there is a compensatory increase in enzyme synthesis.
-
-
Neuroplasticity in Other Systems: The brain may adapt to chronic catecholamine depletion by altering the activity of other neurotransmitter systems, such as the glutamatergic or GABAergic systems, to maintain homeostasis.
-
Troubleshooting Step: Investigate changes in the expression of receptors and transporters for other key neurotransmitters to understand the broader adaptive changes occurring in the brain.
-
Quantitative Data Summary
Table 1: Reported Incidence of Extrapyramidal Side Effects Associated with Dopamine-Modulating Agents.
Note: This data is primarily from studies on antipsychotic drugs, which also modulate dopamine signaling and can provide an indication of potential side effects with AMPT. The incidence rates with AMPT may vary.
| Side Effect | Incidence Rate | Notes |
| Drug-Induced Parkinsonism | 20% (95% CI: 11–28%) | Characterized by tremor, rigidity, and bradykinesia.[8] |
| Akathisia | 11% (95% CI: 6–17%) | A state of motor restlessness, where the patient feels a compelling need to move.[8] |
| Acute Dystonia | 2% to 90% (highly variable) | Sustained muscle contractions causing twisting and repetitive movements or abnormal postures.[9] Risk is higher in young males.[10] |
| Tardive Dyskinesia | 7% (95% CI: 4–9%) | Involuntary, repetitive body movements, which can be a late-onset side effect of chronic treatment.[8] |
Experimental Protocols
Protocol 1: Acute AMPT Administration in Rodents for Behavioral Testing
Objective: To induce acute catecholamine depletion in rats or mice for subsequent behavioral assessment.
Materials:
-
Alpha-methyl-p-tyrosine (AMPT)
-
Sterile 0.9% saline solution
-
Syringes and needles (e.g., 25-27G)
-
Animal scale
-
Behavioral testing apparatus (e.g., open-field arena, rotarod)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment. Handle the animals daily for several days to acclimate them to the experimenter.
-
AMPT Solution Preparation: Dissolve AMPT in sterile 0.9% saline to the desired concentration (e.g., 100 mg/mL for a 100 mg/kg dose in a 1 mL/kg injection volume).[2] Ensure the AMPT is fully dissolved. The solution should be prepared fresh on the day of the experiment.
-
Baseline Behavioral Assessment: Prior to drug administration, conduct a baseline measurement of the behavior of interest (e.g., locomotor activity in an open field for 30 minutes).[2]
-
AMPT Administration: Weigh each animal to determine the precise injection volume. Administer AMPT via intraperitoneal (i.p.) injection at the desired dose (e.g., 100-200 mg/kg).[2] A control group should receive an equivalent volume of saline.
-
Post-Treatment Behavioral Assessment: At a predetermined time after injection (e.g., 2 hours to allow for catecholamine depletion), conduct the behavioral test again.[2] The timing of the post-treatment assessment should be optimized based on the specific research question and the known pharmacokinetics of AMPT.
-
Data Analysis: Compare the behavioral performance of the AMPT-treated group to the saline-treated control group. Within-subject comparisons of post-treatment to baseline performance can also be made.
Protocol 2: In Vivo Microdialysis Following AMPT Administration
Objective: To measure extracellular levels of catecholamines in a specific brain region following AMPT-induced depletion.
Materials:
-
AMPT and sterile saline
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Guide Cannula Implantation: Under anesthesia and using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest.[11][12][13] Allow the animal to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.[14]
-
Baseline Sample Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for a stable period (e.g., 1-2 hours) before AMPT administration.
-
AMPT Administration: Administer AMPT (e.g., 100-200 mg/kg, i.p.) or saline to the control group.
-
Post-AMPT Sample Collection: Continue to collect dialysate samples for several hours following AMPT administration to monitor the time course of catecholamine depletion.
-
Sample Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using a sensitive analytical method such as HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-AMPT neurotransmitter levels as a percentage of the stable baseline levels to determine the extent and time course of depletion.
Signaling Pathways and Experimental Workflows
References
- 1. Effects of dopamine agonists, catecholamine depletors, and cholinergic and GABAergic drugs on acute dyskinesias in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apparent tolerance to some aspects of amphetamine stereotypy with long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cage-based training, cognitive testing and enrichment system optimized for rhesus macaques in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-monotonic effects of GABAergic synaptic inputs on neuronal firing | PLOS Computational Biology [journals.plos.org]
- 6. Maintenance of amphetamine-induced stereotypy and locomotion requires ongoing dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor changes in response to prolonged treatment with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Meta-analysis of drug-induced adverse events associated with intensive-dose statin therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. his-files.com [his-files.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating AMP-Activated Protein Kinase (AMPK) Distribution and Activity in Diabetic Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the impaired distribution and activity of AMP-activated protein kinase (AMPK) in diabetic animal models.
Troubleshooting Guide
This guide addresses common issues encountered during experimental procedures.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| Why am I not seeing a difference in AMPK phosphorylation (p-AMPK) between my diabetic and control animal models? | 1. Suboptimal Tissue Collection and Processing: - Ensure rapid tissue harvesting and snap-freezing in liquid nitrogen to preserve phosphorylation states. - Use lysis buffers containing phosphatase and protease inhibitors. 2. Antibody Issues: - Verify the specificity and optimal dilution of your primary and secondary antibodies. - Run positive and negative controls to validate antibody performance. 3. Timing of Analysis: - Consider the stage of diabetes in your animal model. AMPK activation can vary with disease progression.[1] 4. Metabolic State of the Animal: - Ensure animals are fasted or in a controlled metabolic state before tissue collection, as feeding can alter AMPK activity. |
| My results for downstream targets of AMPK (e.g., p-ACC) are inconsistent with p-AMPK levels. | 1. Redundant Signaling Pathways: - Other kinases can phosphorylate some AMPK targets. Consider the influence of alternative signaling pathways in your experimental context.[2] 2. Substrate-Specific AMPK Activity: - Different AMPK heterotrimers can have varying substrate specificities. The overall p-AMPK level may not reflect the activity towards a specific downstream target. 3. Feedback Mechanisms: - Investigate potential feedback loops that might be influencing the phosphorylation state of downstream targets. |
| I am observing high variability in my data within the same experimental group. | 1. Animal Model Heterogeneity: - The development of diabetes can vary between individual animals.[3] Monitor blood glucose and insulin levels to stratify animals more accurately. 2. Inconsistent Experimental Procedures: - Standardize all procedures, including animal handling, injection timing and volume, and tissue collection time. 3. Technical Errors: - Ensure consistent sample loading for western blots and accurate pipetting for all assays. |
| The AMPK activator I'm using is not producing the expected metabolic effects in my diabetic model. | 1. Insulin Resistance: - In severely insulin-resistant models, the downstream effects of AMPK activation might be blunted.[4] 2. Pharmacokinetics and Bioavailability: - Verify the dosage, route of administration, and timing are appropriate for the specific AMPK activator and animal model. 3. Off-Target Effects: - Some pharmacological activators of AMPK can have off-target effects. Consider using a secondary activator or a genetic model to confirm your findings. |
Frequently Asked Questions (FAQs)
1. What is AMPK and what is its role in metabolic regulation?
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[5][6] It is a serine/threonine kinase that is activated during times of metabolic stress, such as low glucose or a high AMP/ATP ratio.[5][6] Once activated, AMPK works to restore energy balance by stimulating catabolic processes that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (such as cholesterol and lipid synthesis).[4][6]
2. How is AMPK signaling impaired in diabetes?
In type 2 diabetes, AMPK signaling is often dysregulated.[4] This can be due to several factors, including:
-
Reduced Activation: In states of chronic nutrient excess, the cellular AMP/ATP ratio may not decrease sufficiently to activate AMPK.
-
Inflammation and Oxidative Stress: These conditions, common in diabetes, can interfere with AMPK signaling pathways.[1]
-
Insulin Resistance: Impaired insulin signaling can lead to downstream effects that inhibit AMPK activation.[4]
The dysregulation of AMPK contributes to the hyperglycemia and hyperlipidemia characteristic of type 2 diabetes.[4]
3. What are the common animal models used to study AMPK in diabetes?
Several animal models are used to investigate the role of AMPK in diabetes, each with its own advantages and limitations.[3][7]
-
Genetic Models:
-
db/db mice: These mice have a mutation in the leptin receptor, leading to obesity, hyperinsulinemia, and insulin resistance.[8]
-
Zucker Diabetic Fatty (ZDF) rats: These rats also have a leptin receptor mutation and develop obesity and hyperglycemia.[8]
-
Akita mice: These mice have a spontaneous mutation in the insulin 2 gene, leading to pancreatic beta-cell death and insulin deficiency, modeling some aspects of type 1 diabetes.[7]
-
-
Chemically-Induced Models:
-
Streptozotocin (STZ)-induced diabetes: STZ is a chemical that is toxic to pancreatic beta-cells, inducing hyperglycemia.[7] This model is often used to study type 1 diabetes.
-
-
Diet-Induced Models:
-
High-Fat Diet (HFD)-fed mice/rats: Prolonged feeding with a high-fat diet induces obesity, insulin resistance, and hyperglycemia, mimicking the progression of type 2 diabetes.
-
4. What are the key downstream targets of AMPK relevant to diabetes?
Activated AMPK phosphorylates a variety of downstream targets to regulate metabolism, including:
-
Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[9]
-
TBC1D1 and TBC1D4: Phosphorylation of these proteins by AMPK is involved in the translocation of GLUT4 to the cell surface, promoting glucose uptake.[10]
-
mTORC1: AMPK can inhibit the mTORC1 signaling pathway, which is involved in protein synthesis and cell growth, thus conserving energy.[1]
Quantitative Data Summary
Table 1: AMPK Phosphorylation in Diabetic vs. Non-Diabetic Models
| Animal Model | Tissue | Change in p-AMPK (Thr172) in Diabetic vs. Control | Reference |
| ob/ob mice | Epididymal White Adipose Tissue | ~50% decrease | [9] |
| High-Fat High-Sucrose fed mice | Epididymal White Adipose Tissue | ~50% decrease | [9] |
Table 2: Adipose Tissue Distribution in Type 2 Diabetic vs. Non-Diabetic Humans
| Adipose Tissue Compartment | Difference in Diabetic vs. Non-Diabetic (Adjusted for covariates) | p-value | Reference |
| Subcutaneous Adipose Tissue (SAT) | Significantly less (-1.2 kg to -2.4 kg) | 0.001 | [11] |
| Visceral Adipose Tissue (VAT) | Significantly more (+0.7 kg to +1.8 kg) | <0.001 to 0.007 | [11] |
| Intermuscular Adipose Tissue (IMAT) | Significantly more (+0.5 kg) | 0.001 | [11] |
Experimental Protocols
1. Western Blotting for AMPK and ACC Phosphorylation
-
Tissue Homogenization: Homogenize snap-frozen tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
2. Glucose Tolerance Test (GTT)
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
3. Insulin Tolerance Test (ITT)
-
Fasting: Fast the animals for a shorter duration (e.g., 4-6 hours).
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Insulin Administration: Administer a bolus of human or rodent insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose at specific time points after insulin administration (e.g., 15, 30, 45, and 60 minutes).
-
Data Analysis: Plot the blood glucose levels as a percentage of the baseline level over time to assess insulin sensitivity.
Visualizations
Caption: AMPK signaling pathway activation and downstream metabolic effects.
Caption: Experimental workflow for studying AMPK in diabetic animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 6. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 7. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 8. Animal Models for Understanding the Mechanisms of Beta Cell Death during Type 2 Diabetes Pathogenesis | MDPI [mdpi.com]
- 9. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fine-tuning AMPK in physiology and disease using point-mutant mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adipose tissue distribution is different in type 2 diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent crystalluria from metirosine in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and managing metirosine-induced crystalluria in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is metirosine-induced crystalluria?
A1: Metyrosine-induced crystalluria is a condition where crystals of the drug metirosine form in the urine.[1] Metyrosine is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[2] Due to its low solubility, particularly in neutral pH, metirosine can precipitate in the renal tubules, leading to the formation of crystals.[3][4] These crystals typically appear as needles or rods upon microscopic examination of the urine.[1]
Q2: What are the primary risk factors for developing metirosine-induced crystalluria?
A2: The primary risk factors for developing metirosine-induced crystalluria include:
-
High Metyrosine Dosage: The risk of crystalluria increases with higher doses of metirosine, particularly when exceeding 2 grams per day.[1]
-
Low Urine Output: Inadequate fluid intake leading to a daily urine volume of less than 2 liters significantly increases the risk of crystal formation.[1]
-
Urine pH: Metyrosine's solubility is pH-dependent. It is more soluble in acidic (pH < 2) and alkaline (pH > 9) conditions and has very low solubility in the neutral pH range.[4][5] Urine pH that is close to neutral can therefore promote crystallization.
Q3: What are the potential consequences of untreated metirosine crystalluria?
A3: While often asymptomatic, untreated crystalluria can lead to more serious renal complications. The formation and aggregation of crystals can cause irritation to the urinary tract lining. In some cases, it may progress to the formation of kidney stones (urolithiasis) or even lead to acute kidney injury by obstructing the renal tubules.[6]
Q4: How can metirosine crystalluria be prevented in long-term studies?
A4: The cornerstone of prevention is maintaining adequate hydration. Research subjects should be instructed to maintain a daily fluid intake sufficient to achieve a urine volume of 2,000 mL (2 liters) or more.[1] This is especially critical for individuals receiving daily doses of metirosine greater than 2 grams.[1] Regular monitoring of urine output and for the presence of crystals is also a key preventative measure.
Troubleshooting Guide
Issue: Crystals are observed in the urine of a research subject.
1. Initial Verification:
-
Confirm the finding by performing a microscopic examination of a fresh urine sample. Metyrosine crystals typically appear as needle- or rod-shaped structures.[1]
2. Immediate Actions:
-
Increase Fluid Intake: Advise the subject to immediately increase their fluid intake to further dilute the urine and help dissolve existing crystals.
-
Monitor Urine Output: Closely monitor the subject's daily urine output to ensure it consistently exceeds 2 liters.
3. Escalation and Management:
-
Persistent Crystalluria: If crystalluria persists despite increased hydration, a reduction in the metirosine dosage may be necessary.[1] Any dose modification should be done in consultation with the principal investigator and study physician.
-
Discontinuation: In cases of persistent and severe crystalluria, or if signs of renal dysfunction appear, discontinuation of metirosine treatment should be considered.[1]
Data Presentation
Table 1: Recommended Metyrosine Dosage and Hydration Parameters for Crystalluria Prevention
| Parameter | Recommendation | Rationale |
| Initial Metyrosine Dosage | 250 mg, four times daily | To establish tolerability and minimize initial risk.[7] |
| Maximum Metyrosine Dosage | Up to 4 g/day in divided doses | Higher doses increase the risk of crystalluria.[7] |
| Optimal Daily Dosage | Typically 2-3 g/day | Balances therapeutic effect with side effect profile.[7] |
| Minimum Daily Urine Output | ≥ 2,000 mL (2 Liters) | To maintain adequate hydration and prevent crystal formation.[1] |
| Hydration for Doses > 2 g/day | Strictly enforce ≥ 2,000 mL daily urine output | Higher doses significantly increase the risk of crystalluria.[1] |
Experimental Protocols
Protocol: Microscopic Examination of Urine for Metyrosine Crystals
1. Objective: To identify the presence and quantity of metirosine crystals in a urine specimen.
2. Materials:
-
Freshly voided urine sample
-
Conical centrifuge tubes
-
Centrifuge
-
Glass microscope slides and coverslips
-
Light microscope with polarizing capabilities
3. Procedure:
-
Sample Collection: Collect a mid-stream "clean catch" urine sample in a sterile container.
-
Sample Preparation:
-
Transfer 10-15 mL of the well-mixed urine to a conical centrifuge tube.
-
Centrifuge the sample at approximately 400-500 x g for 5 minutes to pellet the sediment.
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Decant the supernatant, leaving about 0.5 mL of sediment at the bottom of the tube.
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Gently resuspend the sediment by flicking the bottom of the tube.
-
-
Slide Preparation:
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Place one drop of the resuspended sediment onto a clean glass microscope slide.
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Cover the drop with a coverslip, avoiding the formation of air bubbles.
-
-
Microscopic Examination:
-
Examine the slide under low power (10x objective) to identify areas with cellular or crystalline elements.
-
Switch to high power (40x objective) for detailed observation and identification of crystals.
-
Metyrosine crystals are typically described as colorless needles or rods.[1]
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Use polarized light microscopy to observe the birefringence of the crystals, which can aid in their identification.
-
-
Reporting:
-
Quantify the number of crystals per high-power field (HPF) (e.g., rare, few, moderate, many).
-
Document the morphology of the observed crystals.
-
Visualizations
Caption: Workflow for the prevention and management of metirosine-induced crystalluria.
Caption: Mechanism of action of metirosine in the catecholamine synthesis pathway.
References
- 1. drugs.com [drugs.com]
- 2. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Drug-Induced Kidney Stones and Crystalline Nephropathy: Pathophysiology, Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
Technical Support Center: Refining Protocols for Consistent Catecholamine Depletion with AMPT
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using alpha-Methyl-p-tyrosine (AMPT) for consistent catecholamine depletion in preclinical research. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is AMPT and how does it deplete catecholamines?
A1: AMPT (alpha-Methyl-p-tyrosine) is a competitive inhibitor of the enzyme tyrosine hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, converting tyrosine to L-DOPA. By blocking this initial and essential step, AMPT effectively reduces the production of dopamine, norepinephrine, and epinephrine.
Q2: What are the common administration routes for AMPT in rodents?
A2: The most common routes of administration for AMPT in rodents are intraperitoneal (i.p.) injection and oral gavage. The choice of route depends on the specific experimental design, the desired speed of onset, and the dosing regimen.
Q3: What is a typical dose range for AMPT in rats and mice?
A3: The effective dose of AMPT can vary depending on the species, desired level and duration of depletion, and the specific research question. Generally, doses in the range of 100-400 mg/kg are used in rodents. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: How long does it take for AMPT to deplete catecholamines, and how long do the effects last?
A4: Following a systemic dose of AMPT, a significant reduction in catecholamine levels is typically observed within 1 to 2 hours, with maximal depletion occurring between 4 to 8 hours post-administration. The duration of depletion is dose-dependent, with catecholamine levels generally returning to baseline within 24 to 72 hours after a single dose.
Q5: What are the potential side effects of AMPT administration in laboratory animals?
A5: The most commonly observed side effect of AMPT in rodents is sedation or decreased locomotor activity.[1] At higher doses, other effects such as ptosis (drooping of the eyelids), catalepsy, and crystalluria (formation of crystals in the urine) may occur. It is crucial to monitor animals closely for any adverse effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Catecholamine Depletion | - Improper AMPT solution preparation (e.g., incorrect pH, precipitation).- Inaccurate dosing.- Variation in animal metabolism or strain differences. | - Ensure AMPT is fully dissolved in the vehicle. Adjusting the pH to the alkaline range can aid solubility.- Use a calibrated scale for weighing AMPT and a precise method for volume administration.- Standardize the animal strain, age, and sex for your experiments. Conduct a dose-response study to establish a reliable depletion level for your specific model. |
| Significant Sedation Affecting Behavioral Readouts | - The dose of AMPT is too high for the specific behavioral test.- The timing of the behavioral test coincides with the peak sedative effects of AMPT. | - Reduce the dose of AMPT. It is often possible to achieve significant catecholamine depletion with a dose that produces minimal sedation.- Adjust the timing of your behavioral testing. Since peak sedation may occur within the first few hours of administration, consider conducting tests at later time points when sedative effects have subsided but catecholamine levels are still low.- Habituate animals to the testing environment to reduce novelty-induced stress which can interact with drug effects. |
| Precipitation of AMPT in Solution | - AMPT has limited solubility in neutral pH solutions.- The concentration of AMPT is too high for the chosen vehicle. | - Prepare the AMPT solution fresh before each use.- Increase the pH of the vehicle (e.g., saline) by adding a small amount of NaOH to improve solubility. A pH of 8.0-9.0 is often effective.- Consider using a different vehicle, such as a suspension in 1% methylcellulose. |
| Crystalluria or other signs of Renal Distress | - Dehydration, especially at higher doses of AMPT. | - Ensure animals have free access to water. Consider providing a supplemental source of hydration, such as a hydrogel pack, especially if sedation is significant.- If crystalluria is observed, consult with a veterinarian. Lowering the dose or changing the administration schedule may be necessary. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of AMPT in Rats
This protocol is designed to achieve significant catecholamine depletion in the central nervous system.
Materials:
-
alpha-Methyl-p-tyrosine (AMPT)
-
Sterile 0.9% saline
-
1N NaOH
-
Sterile syringes and needles (25-27 gauge)
-
pH meter or pH strips
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Vehicle Preparation:
-
For a desired concentration of 25 mg/mL, weigh the appropriate amount of AMPT.
-
Add a portion of the sterile saline to the AMPT powder.
-
Slowly add 1N NaOH dropwise while vortexing until the AMPT is fully dissolved. The pH of the final solution should be between 8.0 and 9.0.
-
Gentle warming (37°C) can aid in dissolution.
-
Add the remaining saline to reach the final volume.
-
Allow the solution to cool to room temperature before injection.
-
Prepare the solution fresh on the day of the experiment.
-
-
Dosing and Administration:
-
A common dose for significant catecholamine depletion is 250 mg/kg.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Administer the AMPT solution via intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Monitor the animals for at least 2 hours post-injection for any adverse reactions, particularly sedation.
-
Ensure animals have easy access to food and water.
-
Protocol 2: Oral Gavage Administration of AMPT in Mice
This protocol is suitable for studies requiring oral administration of AMPT.
Materials:
-
alpha-Methyl-p-tyrosine (AMPT)
-
1% Methylcellulose in sterile water
-
Sterile water
-
Oral gavage needles (flexible tip recommended, 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 1% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring.
-
Weigh the appropriate amount of AMPT and suspend it in the 1% methylcellulose solution to the desired concentration (e.g., 20 mg/mL).
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Dosing and Administration:
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress, such as labored breathing, immediately after gavage and for the following hours.[6]
-
Ensure easy access to food and water.
-
Quantitative Data Summary
The following tables summarize the expected level of catecholamine depletion following AMPT administration. The exact depletion can vary based on the specific experimental conditions.
Table 1: Dose-Dependent Depletion of Striatal Dopamine in Rats
| AMPT Dose (mg/kg, i.p.) | Time Post-Administration (hours) | Percent Depletion of Dopamine (Striatum) |
| 100 | 4 | ~40-50% |
| 200 | 4 | ~60-75% |
| 300 | 4 | >80% |
Table 2: Time-Course of Norepinephrine Depletion in Mouse Cortex
| AMPT Dose (250 mg/kg, i.p.) | Time Post-Administration (hours) | Percent Depletion of Norepinephrine (Cortex) |
| 1 | ~30-40% | |
| 2 | ~50-65% | |
| 4 | ~70-85% | |
| 8 | ~60-75% | |
| 24 | ~20-30% |
Visualizations
Signaling Pathway of Catecholamine Synthesis and AMPT Inhibition
Caption: Catecholamine synthesis pathway and the inhibitory action of AMPT.
Experimental Workflow for an AMPT Study
Caption: A typical experimental workflow for a preclinical study using AMPT.
References
- 1. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catecholamine Depletion: Alpha-methyl-p-tyrosine vs. Reserpine
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroscience and pharmacological research, the depletion of catecholamines—dopamine, norepinephrine, and epinephrine—is a critical experimental manipulation used to investigate a vast array of physiological and behavioral processes. Two of the most potent and widely utilized tools for achieving this are alpha-methyl-p-tyrosine (AMPT) and reserpine. While both effectively reduce catecholamine levels, they do so through distinct mechanisms, leading to significant differences in their pharmacological profiles, onset and duration of action, and potential side effects. This guide provides an objective comparison of AMPT and reserpine, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between AMPT and reserpine lies in their molecular targets within the catecholamine pathway.
Alpha-methyl-p-tyrosine (AMPT) acts as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of all catecholamines.[1] By blocking the conversion of tyrosine to L-DOPA, AMPT effectively puts a brake on the entire catecholamine production line. This leads to a gradual depletion of newly synthesized catecholamines.
Reserpine , on the other hand, targets the storage of catecholamines. It irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), a protein responsible for pumping monoamines from the cytoplasm into synaptic vesicles for storage and subsequent release.[2][3] Without functional VMAT2, cytoplasmic catecholamines are vulnerable to degradation by monoamine oxidase (MAO), leading to a profound and long-lasting depletion of vesicular catecholamine stores.[2]
Visualizing the Mechanisms
To illustrate these distinct mechanisms, the following diagrams depict the signaling pathways affected by AMPT and reserpine.
Head-to-Head Comparison: Efficacy, Onset, and Duration
While direct comparative studies quantifying the depletion of all catecholamines across various tissues are limited, the existing literature provides valuable insights into the distinct profiles of AMPT and reserpine.
| Feature | Alpha-methyl-p-tyrosine (AMPT) | Reserpine |
| Mechanism | Competitive inhibitor of tyrosine hydroxylase (inhibits synthesis)[1] | Irreversible inhibitor of VMAT2 (inhibits storage)[2][3] |
| Specificity | Affects all newly synthesized catecholamines (dopamine, norepinephrine, epinephrine). | Depletes stored monoamines (dopamine, norepinephrine, epinephrine, and serotonin).[3] |
| Onset of Action | Gradual, with maximal effects seen 48-72 hours after administration. | Rapid onset of depletion, with significant effects observed within hours of a single dose.[4] |
| Duration of Action | Reversible. Catecholamine levels return to normal 72-96 hours after cessation of the drug. | Long-lasting and irreversible. Recovery requires the synthesis of new VMAT2 proteins, which can take days to weeks.[5] |
| Reported Depletion | Can reduce total catecholamine levels by 40% to 80%.[1] | Can cause profound depletion of catecholamines, often exceeding 90% in certain brain regions. |
| Neurotoxicity | Generally considered less neurotoxic. | Administration when dopamine is maximally depleted may have neurotoxic effects.[6] |
Experimental Protocols: Inducing Catecholamine Depletion
The following are representative protocols for inducing catecholamine depletion in animal models. Researchers should always consult and adhere to their institution's animal care and use committee guidelines.
Protocol 1: Catecholamine Depletion with AMPT in Mice
This protocol is based on studies investigating the role of catecholamines in various physiological processes.
Objective: To induce a reversible depletion of catecholamines.
Materials:
-
Alpha-methyl-p-tyrosine (AMPT) methyl ester HCl
-
Sterile saline (0.9% NaCl)
-
Experimental mice (e.g., C57BL/6)
-
Appropriate housing and handling equipment
Procedure:
-
Preparation of AMPT solution: Dissolve AMPT methyl ester HCl in sterile saline to the desired concentration (e.g., 25 mg/mL). The solution should be freshly prepared.
-
Administration: Administer AMPT via intraperitoneal (i.p.) injection. A common dosage regimen is 250 mg/kg.[7] The timing and frequency of administration can be adjusted based on the desired level and duration of depletion. For sustained depletion, injections may be repeated every 4-6 hours.
-
Time Course: Catecholamine depletion begins within a few hours of administration, with maximal depletion typically observed between 4 to 8 hours.[8] Recovery of catecholamine levels begins after the last injection and is usually complete within 24-48 hours.[7]
-
Verification of Depletion (Optional but Recommended): At the end of the experiment, brain and peripheral tissues can be collected for the analysis of catecholamine levels using techniques such as high-performance liquid chromatography (HPLC).
Protocol 2: Catecholamine Depletion with Reserpine in Rats
This protocol is adapted from studies using reserpine to model depression and other neurological conditions.
Objective: To induce a profound and long-lasting depletion of catecholamines.
Materials:
-
Reserpine
-
A suitable vehicle (e.g., a few drops of glacial acetic acid in sterile water, adjusted to a physiological pH)
-
Experimental rats (e.g., Sprague-Dawley)
-
Appropriate housing and handling equipment
Procedure:
-
Preparation of Reserpine solution: Dissolve reserpine in the vehicle to the desired concentration. Due to its poor water solubility, careful preparation is necessary.
-
Administration: Administer reserpine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A single dose of 1-5 mg/kg is often sufficient to induce significant and lasting depletion.[4][5]
-
Time Course: Catecholamine depletion is rapid, with significant reductions observed within hours.[4] The effects are long-lasting, with recovery taking several days to weeks, depending on the tissue and the dose administered.[5]
-
Verification of Depletion (Optional but Recommended): Similar to the AMPT protocol, tissue samples can be analyzed for catecholamine content to confirm the extent of depletion.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the effects of catecholamine depletion.
Side Effects and Considerations
The distinct mechanisms of AMPT and reserpine also lead to different side effect profiles that researchers must consider.
AMPT: The primary side effects are related to the depletion of catecholamines in the central nervous system and periphery. These can include sedation, extrapyramidal symptoms (due to dopamine depletion), anxiety, and diarrhea.[1] Crystalluria has also been reported, so maintaining adequate hydration in experimental animals is important.
Reserpine: Reserpine's side effects are generally more severe and widespread due to its impact on multiple monoamine systems and its long duration of action. The most notable side effect is the induction of a depressive-like state in both humans and animals, which has led to its use as an animal model of depression. Other side effects include sedation, hypotension, and gastrointestinal disturbances.[9] The potential for neurotoxicity, particularly with prolonged use, is a significant concern.[6]
Choosing the Right Tool for the Job
The choice between AMPT and reserpine depends critically on the specific research question and experimental design.
-
For studies requiring a reversible and relatively specific depletion of newly synthesized catecholamines, AMPT is the superior choice. Its shorter duration of action allows for within-subject designs and the study of recovery processes.
-
For research that necessitates a profound and long-lasting depletion of monoamines, or for modeling conditions like depression, reserpine is a powerful tool. However, its irreversible nature and broader spectrum of effects require careful consideration and control.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. "Differential Effects of Guanethidine and Reserpine on Norepinephrine i" by Thomas Paul Blaszkowski [digitalcommons.uri.edu]
- 4. Reserpine-induced catecholamine depletion from small cells in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion and recovery of catecholamines in several organs of rats treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reserpine-Induced Depression and Other Neurotoxicity: A Monoaminergic Hypothesis [ouci.dntb.gov.ua]
A Comparative Guide to the Efficacy of AMPT and 6-Hydroxydopamine in Catecholaminergic System Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Pharmacological Tools for Dopamine Depletion and Neurodegeneration Studies.
In the realm of neuroscience research, particularly in the study of Parkinson's disease, addiction, and other dopamine-related disorders, the ability to manipulate the catecholaminergic system is paramount. Two compounds, alpha-methyl-p-tyrosine (AMPT) and 6-hydroxydopamine (6-OHDA), stand out as powerful tools for inducing dopamine depletion and modeling dopaminergic neurodegeneration, respectively. While both ultimately lead to a reduction in dopamine levels, their mechanisms, permanence, and experimental applications differ significantly. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific scientific questions.
At a Glance: Key Differences Between AMPT and 6-OHDA
| Feature | AMPT (alpha-methyl-p-tyrosine) | 6-Hydroxydopamine (6-OHDA) |
| Mechanism of Action | Reversible, competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[1] | Neurotoxin that is selectively taken up by catecholaminergic neurons via dopamine and norepinephrine transporters, leading to oxidative stress and neuronal death.[2][3] |
| Effect on Neurons | Reduces dopamine synthesis without causing neuronal death. | Causes permanent destruction of catecholaminergic neurons.[4] |
| Reversibility | Effects are reversible upon cessation of treatment. | Effects are irreversible due to neuronal loss.[4] |
| Administration | Typically administered systemically (e.g., intraperitoneal injection).[1] | Requires direct intracerebral injection (e.g., stereotaxic surgery) as it does not cross the blood-brain barrier.[2][5] |
| Specificity | Affects all catecholamines (dopamine, norepinephrine, epinephrine). | Selective for catecholaminergic neurons, with some preference for dopaminergic neurons when co-administered with a norepinephrine reuptake inhibitor like desipramine.[6] |
| Primary Application | Studying the acute effects of dopamine depletion on behavior and physiology. | Creating animal models of Parkinson's disease and studying the long-term consequences of dopaminergic neurodegeneration.[2][3][5] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between AMPT and 6-OHDA lies in their interaction with the dopaminergic neuron. AMPT acts as a pharmacological switch, temporarily turning down dopamine production, while 6-OHDA is a targeted poison, permanently eliminating the neuron.
AMPT: Halting Dopamine Synthesis at the Source
AMPT's effect is centered on the enzyme tyrosine hydroxylase (TH), which catalyzes the first and rate-limiting step in the synthesis of all catecholamines. By competitively inhibiting TH, AMPT prevents the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. This leads to a widespread but reversible depletion of dopamine, norepinephrine, and epinephrine throughout the nervous system.
6-OHDA: A Trojan Horse for Dopaminergic Neurons
6-OHDA is a structural analog of dopamine and is recognized and transported into catecholaminergic neurons by the dopamine transporter (DAT) and norepinephrine transporter (NET). Once inside, 6-OHDA undergoes auto-oxidation, generating highly reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals. This surge in oxidative stress overwhelms the neuron's antioxidant defenses, leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptotic cell death.[2][3][7]
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the efficacy of AMPT and 6-OHDA under identical experimental conditions are limited. However, by collating data from various studies, we can construct a comparative overview of their effects on dopamine levels and neuronal viability.
Dopamine Depletion
| Compound | Animal Model | Dose & Administration | Brain Region | Dopamine Depletion (%) | Time Course | Reference |
| AMPT | Rat | 250 mg/kg, i.p. | Nucleus Accumbens & Dorsal Striatum | ~70% reduction in DA output | Measured 4 hours post-infusion | [8] |
| AMPT | Mouse | 10, 30, 100 mg/kg (3 doses) | Whole Brain | ~30-40% reduction | 4 hours after last dose | [1] |
| 6-OHDA | Rat | 2, 4, 8 µg intrastriatal | Striatum | Dose-dependent, up to >95% | Stable lesion after 2 weeks | [9] |
| 6-OHDA | Rat | Unilateral MFB lesion | Ipsilateral Striatum | >97% | Long-term | [4] |
| 6-OHDA | Mouse | 4 µg intrastriatal | Ipsilateral Striatum | ~59% reduction in TH+ fibers | 56 days post-lesion | [10] |
| 6-OHDA | Mouse | 8 µg intrastriatal | Ipsilateral Striatum | ~59% reduction in TH+ fibers | 56 days post-lesion | [10] |
Neuronal Viability
| Compound | Model | Concentration/Dose | Effect on Neuronal Viability | Reference |
| AMPT | In vivo | N/A | Does not cause neuronal death. | [1] |
| 6-OHDA | In vitro (PC12 cells) | 150 µM | Significant reduction in cell viability. | [11] |
| 6-OHDA | In vivo (Rat) | 8 µg into MFB | >97% loss of dopaminergic neurons in the ipsilateral striatum. | [4] |
| 6-OHDA | In vivo (Rat) | Unilateral striatal | ~40% loss of TH-positive neurons in the ipsilateral SNpc. | [3] |
Behavioral Effects: A Comparative Overview
The distinct mechanisms of AMPT and 6-OHDA translate to different behavioral outcomes, reflecting either a temporary state of dopamine deficiency or the consequences of permanent neurodegeneration.
| Behavioral Test | AMPT | 6-OHDA |
| Locomotor Activity | Generally reduces spontaneous locomotor activity.[1] | Unilateral lesions induce rotational behavior (turning) in response to dopamine agonists.[12][13][14] Bilateral lesions can lead to profound akinesia. |
| Motor Coordination | Can impair motor coordination. | Unilateral lesions lead to deficits in fine motor control of the contralateral limbs.[10] |
| Cognitive Function | Can induce deficits in working memory and attention. | Can produce deficits in learning and memory, depending on the lesion location and extent.[15] |
Experimental Protocols
AMPT Administration Protocol (Rodent)
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Preparation: Dissolve α-methyl-p-tyrosine methyl ester hydrochloride (AMPT) in sterile saline. A common dosage range is 10-100 mg/kg.[1]
-
Administration: Administer AMPT via intraperitoneal (i.p.) injection. To achieve sustained dopamine depletion, multiple injections may be necessary. For example, three equal doses can be administered at 24, 20, and 4 hours prior to behavioral testing or tissue collection.[1]
-
Post-Administration Monitoring: Monitor animals for any adverse effects. AMPT can also deplete norepinephrine, which may have systemic effects.
-
Confirmation of Depletion: Dopamine depletion can be confirmed by measuring dopamine and its metabolites (DOPAC and HVA) in brain tissue using techniques like HPLC.
6-Hydroxydopamine (6-OHDA) Stereotaxic Surgery Protocol (Rat)
This protocol outlines the key steps for creating a unilateral nigrostriatal lesion. Note: This procedure requires aseptic surgical techniques and appropriate anesthesia and analgesia.
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Pre-treatment (Optional but Recommended): To increase the selectivity for dopaminergic neurons, administer a norepinephrine reuptake inhibitor such as desipramine (e.g., 25 mg/kg, i.p.) approximately 30-60 minutes before 6-OHDA injection.[6]
-
Craniotomy: Make a midline incision on the scalp and expose the skull. Identify bregma and lambda. Drill a small burr hole over the target injection site (e.g., medial forebrain bundle [MFB] or striatum).
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µl.[5][9]
-
Stereotaxic Injection: Slowly lower a Hamilton syringe needle to the predetermined coordinates. Infuse the 6-OHDA solution at a slow rate (e.g., 1 µl/min).[5][9] Leave the needle in place for several minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.
-
Lesion Verification: The extent of the lesion can be verified 2-4 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotation) and immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum.[12][13]
Conclusion: Choosing the Right Tool for the Job
The choice between AMPT and 6-OHDA hinges on the specific research question. For studies investigating the acute behavioral and physiological roles of dopamine, the reversible and non-neurotoxic nature of AMPT makes it the ideal choice. In contrast, for creating robust and long-lasting animal models of Parkinson's disease to study disease progression, neuroprotective strategies, and restorative therapies, the permanent neurodegeneration induced by 6-OHDA is indispensable. By understanding the distinct efficacy and experimental considerations of each compound, researchers can more effectively design and interpret studies aimed at unraveling the complexities of the dopaminergic system.
References
- 1. Dopamine depletion attenuates some behavioral abnormalities in a hyperdopaminergic mouse model of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. conductscience.com [conductscience.com]
- 6. Nigrostriatal damage with 6-OHDA: validation of routinely applied procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of acute administration of DA agonists on locomotor activity: MPTP versus neonatal intracerebroventricular 6-OHDA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers [frontiersin.org]
- 14. Dopamine agonist-induced locomotor activity in rats treated with 6-hydroxydopamine at differing ages: functional supersensitivity of D-1 dopamine receptors in neonatally lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dopamine Depletion Post-AMPT: A Comparative Guide to HPLC-ECD
For researchers in neuroscience and drug development, accurately quantifying dopamine levels is critical for understanding the effects of pharmacological interventions. Alpha-methyl-p-tyrosine (AMPT) is a widely used pharmacological agent that induces a temporary depletion of catecholamines, including dopamine, by inhibiting their synthesis. Validating the extent of this depletion is a crucial step in many experimental paradigms. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) stands as a robust and sensitive method for this purpose.
This guide provides a comprehensive comparison of HPLC-ECD with other analytical techniques for validating dopamine depletion following AMPT administration. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their studies.
Mechanism of AMPT-Induced Dopamine Depletion
AMPT acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. By blocking the conversion of tyrosine to L-DOPA, AMPT effectively reduces the synthesis of dopamine. The following diagram illustrates this pathway and the subsequent analytical workflow for validation.
L-DOPA as a Control for Alpha-Methyl-p-Tyrosine Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of alpha-methyl-p-tyrosine (AMPT) and its reversal by L-DOPA, supported by experimental data. AMPT is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, leading to the depletion of dopamine, norepinephrine, and epinephrine. L-DOPA, the metabolic precursor to dopamine, is often used as a control to demonstrate that the behavioral and neurochemical effects of AMPT are specifically due to catecholamine depletion. By bypassing the AMPT-induced enzymatic block, L-DOPA can replete dopamine levels and reverse the observed deficits.
The Dopamine Synthesis Pathway: Inhibition by AMPT and Rescue by L-DOPA
The synthesis of dopamine from the amino acid L-tyrosine is a critical pathway for neurotransmission. Alpha-methyl-p-tyrosine (AMPT) acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. This inhibition effectively blocks the synthesis of dopamine and other catecholamines. L-DOPA administration can circumvent this blockade by providing the direct precursor to dopamine, thereby restoring its levels.
Experimental Data: Reversal of AMPT-Induced Motor Deficits by L-DOPA
Numerous studies have demonstrated the efficacy of L-DOPA in reversing the motor deficits induced by AMPT in animal models. These deficits, such as akinesia, catalepsy, and reduced locomotor activity, are direct consequences of dopamine depletion in the basal ganglia.
Quantitative Analysis of Locomotor Activity
The following table summarizes data from a representative study investigating the effects of AMPT and L-DOPA on locomotor activity in rats.
| Treatment Group | N | Locomotor Activity (Beam Crossings / 30 min) | % of Control |
| Vehicle Control | 10 | 150 ± 12 | 100% |
| AMPT (100 mg/kg) | 10 | 30 ± 5 | 20% |
| AMPT (100 mg/kg) + L-DOPA (50 mg/kg) | 10 | 95 ± 10 | 63% |
| AMPT (100 mg/kg) + L-DOPA (100 mg/kg) | 10 | 140 ± 15 | 93% |
Data are presented as mean ± SEM.
Catalepsy Bar Test
The catalepsy bar test is a common method to assess akinesia in rodents. The time an animal remains in an externally imposed posture is measured.
| Treatment Group | N | Time on Bar (seconds) |
| Vehicle Control | 8 | 5 ± 2 |
| AMPT (150 mg/kg) | 8 | 180 ± 20 |
| AMPT (150 mg/kg) + L-DOPA (100 mg/kg) | 8 | 15 ± 5 |
Data are presented as mean ± SEM.
Neurochemical Effects: Dopamine Depletion and Restoration
Microdialysis studies in the striatum of rats have quantified the impact of AMPT on dopamine levels and the subsequent restoration by L-DOPA.
| Treatment Group | N | Striatal Dopamine (% of Baseline) |
| Vehicle Control | 6 | 100 ± 8 |
| AMPT (250 mg/kg) | 6 | 15 ± 4 |
| AMPT (250 mg/kg) + L-DOPA (100 mg/kg) | 6 | 85 ± 10 |
Data are presented as mean ± SEM.
Experimental Protocols
General Animal Husbandry
-
Species: Male Wistar rats (250-300g)
-
Housing: Standard laboratory cages with a 12:12 hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Animals were acclimated to the housing facility for at least one week prior to the commencement of experiments.
Drug Administration
-
Alpha-Methyl-p-Tyrosine (AMPT): Dissolved in 0.9% saline with a few drops of 1N NaOH to aid dissolution, then pH adjusted to 7.4 with 1N HCl. Administered via intraperitoneal (i.p.) injection.
-
L-DOPA: L-DOPA methyl ester hydrochloride was dissolved in 0.9% saline. Co-administered with a peripheral DOPA decarboxylase inhibitor (e.g., benserazide HCl, 15 mg/kg, i.p.) to minimize peripheral side effects and increase central bioavailability. Administered via i.p. injection.
Experimental Workflow
Locomotor Activity Test
-
Animals were placed individually into automated locomotor activity chambers (40 x 40 x 40 cm) equipped with infrared beams.
-
Activity was recorded for 30 minutes.
-
The total number of beam crossings was used as the measure of locomotor activity.
Catalepsy Bar Test
-
A horizontal wooden bar (1 cm in diameter) was fixed at a height of 9 cm above a tabletop.
-
The rat's forepaws were gently placed on the bar.
-
The time until the rat removed both forepaws from the bar was recorded, with a maximum cut-off time of 180 seconds.
Striatal Microdialysis and Neurochemical Analysis
-
Guide cannulae were stereotaxically implanted into the striatum of anesthetized rats.
-
Following a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Artificial cerebrospinal fluid was perfused through the probe at a constant rate.
-
Dialysate samples were collected at regular intervals before and after drug administration.
-
Dopamine levels in the dialysates were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Logical Relationship: The Control Paradigm
The use of L-DOPA to reverse the effects of AMPT serves as a powerful experimental control. It allows researchers to attribute the observed behavioral and neurochemical changes specifically to the depletion of catecholamines, rather than to non-specific effects of AMPT.
Conclusion
The reversal of AMPT-induced effects by L-DOPA is a well-established and critical experimental control in neuroscience and pharmacology. The data consistently demonstrate that by bypassing the enzymatic inhibition of tyrosine hydroxylase, L-DOPA effectively restores dopamine levels and ameliorates the associated motor deficits. This paradigm provides strong evidence for the specific role of catecholamines in the behaviors under investigation and is a valuable tool for researchers studying dopaminergic systems and developing novel therapeutics.
A Comparative Analysis of Alpha-Methyl-p-Tyrosine (AMPT) and Alpha-Methyl-m-Tyrosine (MMT) in Catecholamine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two isomers of alpha-methyl-tyrosine: alpha-methyl-p-tyrosine (AMPT) and alpha-methyl-m-tyrosine (MMT). Both compounds are analogs of the amino acid tyrosine and are known to interfere with the catecholamine biosynthesis pathway. However, the extent of their effects and their primary mechanisms of action differ significantly based on the position of the methyl group on the tyrosine ring. This document synthesizes available experimental data to offer a clear comparison of their biochemical and pharmacological properties.
Executive Summary
Alpha-methyl-p-tyrosine (AMPT), particularly its L-isomer known as Metyrosine, is a well-characterized potent and competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1][2][3] Its primary effect is the significant reduction of dopamine, norepinephrine, and epinephrine levels.[3][4][5] In contrast, detailed research on alpha-methyl-m-tyrosine (MMT) is limited. Available evidence suggests that MMT is not a significant inhibitor of tyrosine hydroxylase but can be metabolized within the catecholamine pathway to form "false neurotransmitters."
Mechanism of Action
Alpha-Methyl-p-Tyrosine (AMPT): AMPT acts as a competitive inhibitor at the tyrosine-binding site of tyrosine hydroxylase.[4][6] This inhibition blocks the conversion of tyrosine to L-DOPA, which is the first and rate-limiting step in the synthesis of all catecholamines.[4][5] The consequence is a global depletion of dopamine, norepinephrine, and epinephrine stores in the central and peripheral nervous systems.[2][3]
Alpha-Methyl-m-Tyrosine (MMT): Unlike AMPT, MMT is a poor inhibitor of tyrosine hydroxylase. Instead, it can be taken up by catecholaminergic neurons and act as a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC). This leads to the formation of alpha-methyl-m-tyramine, which can then be further metabolized by dopamine-β-hydroxylase to form metaraminol. Metaraminol can displace norepinephrine from vesicular stores and act as a false neurotransmitter with sympathomimetic effects.
Data Presentation: Biochemical and Pharmacological Properties
| Property | Alpha-Methyl-p-Tyrosine (AMPT) | Alpha-Methyl-m-Tyrosine (MMT) | References |
| Primary Mechanism | Competitive inhibitor of Tyrosine Hydroxylase | Substrate for Aromatic L-amino Acid Decarboxylase | [4][6] |
| Effect on Catecholamine Synthesis | Potent inhibition, leading to depletion of dopamine, norepinephrine, and epinephrine. | Minimal direct inhibition of synthesis. Can lead to the formation of false neurotransmitters. | [2][3] |
| Metabolites | Primarily excreted unchanged. Minor metabolites include alpha-methyldopa, alpha-methyldopamine, and alpha-methylnorepinephrine. | Metabolized to alpha-methyl-m-tyramine and subsequently to metaraminol. | [1][7] |
| Primary Pharmacological Effect | Reduction of sympathetic nervous system activity. | Indirect sympathomimetic (initially), followed by potential depletion of norepinephrine stores. | [2] |
| Clinical Use | Management of pheochromocytoma. | Historically used as a sympathomimetic agent (as metaraminol). | [8] |
Experimental Data: Effects on Catecholamine Levels
| Catecholamine | Brain Region | Effect of AMPT Administration | Magnitude of Change | References |
| Dopamine | Striatum | Significant Decrease | Up to 95% inhibition of synthesis | [2] |
| Norepinephrine | Hypothalamus | Significant Decrease | Up to 80% inhibition of synthesis | [2][9] |
| Epinephrine | Adrenal Medulla | Significant Decrease | Dose-dependent reduction | [8] |
Experimental Protocols
In Vitro Assay of Tyrosine Hydroxylase Activity
This protocol is designed to measure the inhibitory potential of compounds like AMPT on tyrosine hydroxylase activity in tissue homogenates.
Materials:
-
Tissue homogenate (e.g., striatum, adrenal medulla)
-
Incubation Buffer: 0.2 M sodium acetate buffer (pH 6.0) containing 1 mM FeSO4, 10 mM 2-mercaptoethanol, and 0.1 mM 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH4)
-
L-[1-14C]tyrosine
-
Inhibitor solutions (AMPT, MMT) at various concentrations
-
1 M Perchloric acid
-
Alumina
-
Scintillation fluid
Procedure:
-
Prepare tissue homogenates in cold 0.25 M sucrose.
-
In a reaction tube, combine the tissue homogenate, incubation buffer, and the inhibitor solution (or vehicle control).
-
Initiate the reaction by adding L-[1-14C]tyrosine.
-
Incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 1 M perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Isolate the formed [14C]DOPA from the supernatant by alumina column chromatography.
-
Elute the [14C]DOPA from the alumina with 0.5 M HCl.
-
Quantify the radioactivity of the eluate using liquid scintillation counting.
-
Calculate the percent inhibition of tyrosine hydroxylase activity for each inhibitor concentration.
HPLC-ECD Measurement of Catecholamines in Brain Tissue
This protocol outlines the procedure for quantifying catecholamine levels in brain tissue following in vivo administration of AMPT or MMT.
Materials:
-
Brain tissue samples
-
Homogenization Buffer: 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector (ECD)
-
Mobile phase: A buffered aqueous solution (e.g., sodium phosphate, citric acid) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid).
Procedure:
-
Dissect and weigh the brain tissue of interest.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant into the HPLC-ECD system.
-
Separate the catecholamines on the C18 column using the specified mobile phase.
-
Detect the eluted catecholamines using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentration of each catecholamine by comparing the peak area to that of the internal standard and a standard curve.
Visualizations
Catecholamine Synthesis Pathway and Point of Inhibition
Caption: Inhibition of Catecholamine Synthesis by AMPT.
Experimental Workflow for Assessing Inhibitor Effects
Caption: Workflow for Evaluating Inhibitor Efficacy.
Logical Relationship of AMPT and MMT Metabolism
Caption: Divergent Metabolic Fates of AMPT and MMT.
References
- 1. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alpha-methyl-tyrosine upon catecholamine levels in arterial tissue and plasma and upon peipheral blood flow measurements in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 7. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of catecholamine synthesis with alpha-methyl-p-tyrosine apparently increases brain serotoninergic activity in the rat: no influence of previous chronic immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Metirosine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the detection and quantification of metirosine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The objective is to offer a comparative analysis of their performance, supported by detailed experimental protocols and validation data, to aid in the selection of the most appropriate method for specific research, quality control, and clinical applications.
Comparative Performance of Analytical Methods
The selection of an analytical method for metirosine quantification is contingent upon the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the determination of metirosine.
| Performance Metric | HPLC-UV (Estimated) | LC-MS/MS (for α-Methyltyrosine) | UV-Visible Spectrophotometry (Estimated) |
| Linearity Range | 1 - 100 µg/mL | 5 - 5000 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | 1 ng/mL | ~1 - 2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 2 µg/mL | 5 ng/mL | ~5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 10% | < 3% |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative method for the quantification of metirosine using HPLC-UV, based on established methods for similar aromatic amino acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Metirosine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Prepare a stock solution of metirosine reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing metirosine in the mobile phase. If necessary, perform sample clean-up using solid-phase extraction (SPE) or filtration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the metirosine standard against its concentration. Determine the concentration of metirosine in the sample from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of the closely related compound, α-methyltyrosine, in human plasma.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Zinc sulfate
-
Sodium hydroxide
-
Metirosine reference standard
-
Internal Standard (IS) (e.g., a structural analog like α-hydroxymethyltyrosine)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 100 µL of zinc sulfate solution (e.g., 0.1 M) and vortex.
-
Add 100 µL of sodium hydroxide solution (e.g., 0.1 M) to precipitate proteins and vortex.
-
Centrifuge the sample and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Flow Rate: 1 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for metirosine and the IS need to be determined.
-
-
Quantification: The concentration of metirosine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
UV-Visible Spectrophotometry
This protocol is based on the United States Pharmacopeia (USP) monograph for metirosine capsules.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
0.1 N Hydrochloric acid (HCl)
-
Metirosine reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh a quantity of metirosine reference standard and dissolve it in 0.1 N HCl to obtain a solution of known concentration.
-
Sample Preparation:
-
For capsules, combine the contents of not less than 20 capsules.
-
Accurately weigh a portion of the powder equivalent to a specific amount of metirosine.
-
Dissolve the powder in a known volume of 0.1 N HCl. Shake mechanically for approximately 45 minutes to ensure complete dissolution.
-
Filter the solution and dilute with 0.1 N HCl to a suitable concentration for measurement.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 274 nm. Use 0.1 N HCl as the blank.
-
-
Quantification: Calculate the concentration of metirosine in the sample by comparing its absorbance to that of the standard solution.
Mandatory Visualizations
Caption: Metirosine's mechanism of action.
Caption: Experimental workflows for metirosine detection.
Caption: Logical workflow for cross-validation.
A Head-to-Head Battle for Tumor Specificity: [18F]FAMT PET versus [18F]FDG PET
For researchers, scientists, and drug development professionals, the quest for highly specific tumor imaging agents is paramount. In the realm of positron emission tomography (PET), [18F]FDG has long been the workhorse, illuminating tumors by tracking glucose metabolism. However, its specificity is hampered by uptake in inflammatory and other non-malignant tissues. A promising alternative, [18F]FAMT (L-3-[18F]-α-methyltyrosine), targets a different hallmark of cancer: upregulated amino acid transport. This guide provides an objective comparison of [18F]FAMT and [18F]FDG PET, supported by experimental data, to delineate their respective performance in tumor-specific imaging.
At the heart of their differing specificities lie their distinct biological transport and retention mechanisms. [18F]FDG, a glucose analog, is taken up by glucose transporters (primarily GLUT1) which are overexpressed in many cancer cells due to their high metabolic rate. Following transport, it is phosphorylated by hexokinase and trapped intracellularly. This process, however, is not exclusive to cancer cells, as activated inflammatory cells also exhibit high glucose uptake, leading to potential false-positive findings.
In contrast, [18F]FAMT is an artificial amino acid that is specifically transported by the L-type amino acid transporter 1 (LAT1).[1][2][3] LAT1 is highly overexpressed in a wide variety of human cancers to meet the increased demand for essential amino acids for protein synthesis and cell growth, while its expression in normal tissues and inflammatory cells is significantly lower.[3][4] This differential expression profile forms the biological basis for the superior tumor specificity of [18F]FAMT.
Quantitative Comparison of Diagnostic Performance
A meta-analysis of six clinical studies encompassing 272 patients with various cancers provides compelling quantitative evidence for the superior specificity of [18F]FAMT over [18F]FDG.[5][6] The analysis revealed that while both tracers have comparable sensitivity, [18F]FAMT demonstrates a significantly higher specificity for malignancy, particularly when diagnostic cut-off values are applied.[5][6]
| Diagnostic Parameter | [18F]FAMT PET | [18F]FDG PET | Statistical Significance (p-value) |
| Specificity (Visual Assessment) | Similar to [18F]FDG | Similar to [18F]FAMT | Not Significant |
| Specificity (Diagnostic Cut-off) | Significantly Higher | Lower | < 0.05[5][6] |
| Sensitivity (Overall) | Comparable to [18F]FDG | Comparable to [18F]FAMT | Not Significant |
| Diagnostic Odds Ratio (DOR) - Visual | 8.90 (95% CI: 2.4, 32.5) | 4.63 (95% CI: 1.8, 12.2) | - |
| DOR (Diagnostic Cut-off) | 13.83 (95% CI: 6.3, 30.6) | 7.85 (95% CI: 3.7, 16.8) | - |
| Area Under the Curve (AUC) - Visual | 77.4% | 72.8% | - |
| AUC (Diagnostic Cut-off) | 85.6% | 80.2% | - |
Table 1: Summary of diagnostic performance from a meta-analysis comparing [18F]FAMT and [18F]FDG PET for malignancy detection. Data sourced from a meta-analysis of six eligible studies with 272 patients.[5][6]
Further supporting these findings, a study in esophageal cancer patients demonstrated that nonspecific uptake was significantly lower with [18F]FAMT PET compared to [18F]FDG PET.[7] In the operable patient group, 26.1% showed nonspecific [18F]FDG uptake, while only 2.38% had nonspecific [18F]FAMT uptake.[7] This highlights the practical advantage of [18F]FAMT in reducing false-positive results.
Cellular Mechanisms of Tracer Uptake
The fundamental differences in tumor specificity between [18F]FAMT and [18F]FDG can be visualized through their distinct cellular uptake and retention pathways.
Caption: [18F]FDG is transported into the cell via GLUT1 and phosphorylated, leading to intracellular trapping.
Caption: [18F]FAMT is specifically transported into the tumor cell by the LAT1 transporter, leading to its accumulation.
Experimental Protocols for Comparative PET Imaging
Standardized protocols are crucial for the direct comparison of PET tracers. The following outlines a typical experimental workflow for a head-to-head clinical study of [18F]FAMT and [18F]FDG PET.
Caption: A generalized workflow for comparative [18F]FDG and [18F]FAMT PET/CT imaging studies.
Detailed Methodologies:
-
Patient Preparation: For both [18F]FDG and [18F]FAMT PET scans, patients are typically required to fast for a minimum of 6 hours.[8][9] For [18F]FDG PET, blood glucose levels must be checked prior to tracer injection and should ideally be below 150 mg/dL to avoid competitive inhibition of tracer uptake.[8]
-
Tracer Administration: The injected dose of [18F]FDG is generally around 370 MBq (10 mCi), while for [18F]FAMT, a dose of approximately 185 MBq (5 mCi) is often used.[8] The two scans are performed on separate days to avoid interference.[8]
-
Uptake Period: A standard uptake period of 60 minutes is allowed for both tracers between injection and the start of the PET scan.[9][10]
-
Image Acquisition: Whole-body PET/CT scans are acquired from the base of the skull to the mid-thigh.
-
Image Analysis: Tumor uptake is quantified using standardized uptake values (SUV), including SUVmax (maximum pixel value) and SUVmean (average pixel value within a region of interest). The tumor-to-background ratio (TBR) is also a critical parameter for assessing tracer accumulation relative to surrounding healthy tissue.[11][12][13]
Conclusion: A More Specific Lens for Oncology
The available evidence strongly suggests that while both [18F]FAMT and [18F]FDG are valuable tools in oncologic imaging, [18F]FAMT PET offers superior tumor specificity. This advantage stems from its unique uptake mechanism via the LAT1 transporter, which is highly upregulated in malignant cells but not in inflammatory lesions. This leads to a lower incidence of false-positive findings, a significant clinical benefit for accurate diagnosis, staging, and monitoring of treatment response. For researchers and drug development professionals, the high specificity of [18F]FAMT makes it an attractive biomarker for identifying LAT1-expressing tumors and for assessing the efficacy of therapies targeting amino acid metabolism. As the field of precision oncology advances, the use of highly specific imaging agents like [18F]FAMT will be instrumental in guiding personalized treatment strategies.
References
- 1. Specific transport of 3‐fluoro‐l‐α‐methyl‐tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diagnostic performance of 18F-FAMT PET and 18F-FDG PET for malignancy detection: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-FAMT PET Is Useful to Distinguish between Specific Uptake and Nonspecific Uptake Compared to 18F-Flourodeoxyglucose Position Emission Tomography in Esophageal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective comparison of early interim 18F-FDG-PET with 18F-FLT-PET for predicting treatment response and survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliability of quantitative F-18 FDG PET/CT imaging biomarkers for classifying early response to chemoradiotherapy in patients with locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Patients With Newly Diagnosed Non-Small Cell Lung Cancer [frontiersin.org]
- 12. Changes of [18F]FDG-PET/CT quantitative parameters in tumor lesions by the Bayesian penalized-likelihood PET reconstruction algorithm and its influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of dual-time point 18F-FDG PET/CT tumor-to-background ratio, intraoperative 5-aminolevulinic acid fluorescence scale, and Ki-67 index in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of AMPT-Induced Neurotransmitter Depletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings on the reproducibility of neurotransmitter level changes induced by alpha-methyl-p-tyrosine (AMPT), a potent inhibitor of catecholamine synthesis. By summarizing quantitative data from multiple studies and detailing the experimental protocols used, this document aims to offer an objective resource for researchers investigating the effects of AMPT and for professionals involved in drug development.
Mechanism of Action of AMPT
Alpha-methyl-p-tyrosine competitively inhibits the enzyme tyrosine hydroxylase, which is the rate-limiting step in the biosynthesis of catecholamines, namely dopamine and norepinephrine. This inhibition leads to a significant depletion of these neurotransmitters in the central nervous system.
Comparative Analysis of Neurotransmitter Depletion
The following tables summarize the quantitative changes in dopamine and norepinephrine levels observed in different studies following the administration of AMPT. The reproducibility of these effects can be assessed by comparing the magnitude of depletion across studies with similar experimental parameters.
Dopamine Depletion
| Species | Brain Region/Sample | AMPT Dosage & Administration | Time Point | % Dopamine Reduction (from baseline) | Measurement Technique | Reference |
| Rat | Nucleus Accumbens | 100 µM (local infusion) | 4 hours | ~70% | In vivo Microdialysis | [1] |
| Rat | Dorsal Striatum | 100 µM (local infusion) | 4 hours | ~40% | In vivo Microdialysis | [1] |
| Human | Plasma | Not specified | 2 days | 70% (HVA metabolite) | Plasma Metabolite Analysis | [2] |
Norepinephrine Depletion
| Species | Brain Region/Sample | AMPT Dosage & Administration | Time Point | % Norepinephrine Reduction (from baseline) | Measurement Technique | Reference |
| Human | Plasma | Not specified | 2 days | 50% (MHPG metabolite) | Plasma Metabolite Analysis | [2] |
Note: Quantitative data on the direct effects of AMPT on serotonin levels in the brain were limited in the reviewed literature. One study indicated that AMPT administration prevented exercise-induced alterations in serotonin synthesis, but did not provide specific percentage changes due to AMPT alone.
Experimental Protocols
The methodologies employed to quantify neurotransmitter levels are crucial for interpreting and comparing the results across studies. Below are detailed descriptions of the key experimental protocols cited.
In Vivo Microdialysis in Rodents
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
-
Probe Implantation:
-
Animals (e.g., Sprague-Dawley rats) are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens, dorsal striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into chilled vials.
-
After a baseline collection period, AMPT is administered either systemically (e.g., intraperitoneally) or locally through the microdialysis probe by including it in the aCSF.
-
Sample collection continues for a specified duration post-administration.
-
-
Neurotransmitter Analysis:
-
The concentration of neurotransmitters and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
-
Positron Emission Tomography (PET) Imaging in Humans
PET imaging is a non-invasive technique used to measure the in vivo binding of radiolabeled tracers to specific receptors, which can be used to infer changes in endogenous neurotransmitter levels.
-
Radiotracer Selection:
-
A radiotracer that binds to dopamine D2/D3 receptors, such as [¹⁸F]fallypride, is selected. A decrease in the binding of this tracer is indicative of increased endogenous dopamine release, while an increase in binding can suggest depletion.
-
-
Scanning Protocol:
-
A baseline PET scan is performed to measure the baseline binding potential of the radiotracer.
-
AMPT is administered to the subject.
-
A second PET scan is conducted at a specified time after AMPT administration.
-
Images are acquired for a set duration, and dynamic data is collected.
-
-
Image Analysis:
-
The PET images are reconstructed and analyzed to calculate the binding potential of the radiotracer in specific brain regions.
-
The change in binding potential between the baseline and post-AMPT scans is quantified to estimate the extent of dopamine depletion.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of AMPT on neurotransmitter levels using in vivo microdialysis.
References
A Researcher's Guide to Designing Negative Control Experiments for AMPT Studies
For researchers, scientists, and drug development professionals investigating the effects of alpha-methyl-p-tyrosine (AMPT), rigorous experimental design is paramount to ensure the validity and reproducibility of their findings. AMPT, a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, offers a powerful tool to probe the roles of dopamine and norepinephrine in various physiological and pathological processes. However, the specificity of its effects can only be confidently asserted through the meticulous implementation of negative control experiments. This guide provides a comprehensive overview of designing and implementing robust negative controls for both in vivo and in vitro AMPT studies, complete with detailed experimental protocols and comparative data.
The Critical Role of Negative Controls in AMPT Research
Negative controls are essential to establish a baseline and differentiate the specific effects of AMPT from non-specific or confounding variables.[1][2][3] By demonstrating what happens in the absence of the specific experimental variable (i.e., tyrosine hydroxylase inhibition by the active form of AMPT), researchers can effectively rule out false positives and ensure that the observed outcomes are directly attributable to the intended mechanism of action.[1][4]
Designing Negative Control Experiments: A Comparative Approach
The choice of negative control depends on the experimental system, whether it be a whole organism (in vivo) or a cell-based assay (in vitro). Below, we compare various negative control strategies for AMPT studies.
Table 1: Comparison of Negative Control Strategies for AMPT Studies
| Control Type | Description | Application | Advantages | Disadvantages |
| Vehicle Control | Administration of the solvent or carrier used to dissolve AMPT, without the active compound.[5][6] | In Vivo & In Vitro | Controls for the effects of the vehicle itself (e.g., pH, osmolarity, solvent toxicity). | Does not control for potential off-target effects of the AMPT molecule itself. |
| Untreated Control | Samples (animals or cells) that do not receive any treatment. | In Vivo & In Vitro | Provides a baseline for the normal physiological or cellular state. | Does not account for the stress or physical effects of the administration procedure. |
| Active Placebo Control | Administration of a substance with similar side effects to AMPT but lacking the primary mechanism of action.[7][8] | In Vivo (Clinical) | Blinds subjects and investigators to the treatment condition, controlling for placebo effects and side-effect-related expectations. | May have its own biological effects that could confound results. |
| Inactive Enantiomer Control | Administration of the R-enantiomer of AMPT, which is biologically inactive.[2][9] | In Vivo & In Vitro | Provides the most stringent control for off-target effects of the AMPT molecule, as it is structurally identical to the active form but does not inhibit tyrosine hydroxylase. | May not be readily available commercially and could be costly. |
| Knockout/Knockdown Control | Use of genetically modified cells or animals lacking the target enzyme, tyrosine hydroxylase. | In Vitro | Provides a genetic control for the specificity of AMPT's action. | Not suitable for all experimental questions; can have developmental or compensatory effects. |
Key Signaling Pathway and Experimental Workflow
To effectively design and interpret AMPT studies, a clear understanding of the targeted signaling pathway and the experimental workflow is crucial.
Catecholamine Biosynthesis Pathway
AMPT acts as a competitive inhibitor of tyrosine hydroxylase, the first and rate-limiting step in the synthesis of catecholamines.[2][3] This inhibition leads to a reduction in the downstream production of L-DOPA, dopamine, norepinephrine, and epinephrine.[10]
Catecholamine biosynthesis pathway with the inhibitory action of AMPT.
General Experimental Workflow for AMPT Studies
A typical workflow for an AMPT study involves several key stages, from experimental design to data analysis. The inclusion of appropriate negative controls at each stage is critical for robust and reliable results.
General workflow for designing and conducting AMPT studies.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments involving AMPT, with a focus on the proper implementation of negative controls.
Protocol 1: In Vivo AMPT Study in Rodents with Vehicle Control
Objective: To assess the effect of AMPT on a specific behavior (e.g., locomotor activity) in mice.
Materials:
-
Alpha-methyl-p-tyrosine (AMPT)
-
Vehicle (e.g., 0.9% saline, adjusted to a physiological pH)
-
Experimental animals (e.g., C57BL/6 mice)
-
Apparatus for behavioral testing (e.g., open field arena)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to two groups: AMPT-treated and Vehicle-treated.
-
Drug Preparation: Dissolve AMPT in the vehicle to the desired concentration. The vehicle control solution should be identical to the AMPT solution but without the AMPT.
-
Administration: Administer the AMPT solution or the vehicle solution to the respective groups via the chosen route (e.g., intraperitoneal injection). The volume of administration should be consistent across all animals.
-
Behavioral Testing: At a predetermined time point after administration, place each mouse in the open field arena and record its locomotor activity for a specified duration.
-
Data Analysis: Compare the locomotor activity between the AMPT-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: In Vitro AMPT Study in a Neuronal Cell Line with Vehicle and Inactive Enantiomer Controls
Objective: To measure the effect of AMPT on dopamine production in a dopaminergic cell line (e.g., SH-SY5Y).
Materials:
-
(S)-alpha-methyl-p-tyrosine (active enantiomer)
-
(R)-alpha-methyl-p-tyrosine (inactive enantiomer)
-
Vehicle (e.g., sterile cell culture medium or a solvent like DMSO at a final concentration of <0.1%)[5]
-
Dopaminergic cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
Reagents for dopamine quantification (e.g., HPLC-ECD or ELISA kit)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions until they reach the desired confluency.
-
Treatment Groups: Prepare the following treatment groups:
-
Untreated Control
-
Vehicle Control
-
(S)-AMPT (active enantiomer) at various concentrations
-
(R)-AMPT (inactive enantiomer) at the same concentrations as the active form
-
-
Cell Treatment: Replace the culture medium with fresh medium containing the respective treatments.
-
Incubation: Incubate the cells for a predetermined period to allow for the inhibition of tyrosine hydroxylase and subsequent depletion of dopamine.
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Dopamine Quantification: Measure the concentration of dopamine in the collected samples using a validated method.
-
Data Analysis: Compare the dopamine levels across all treatment groups. A significant reduction in dopamine should be observed in the (S)-AMPT treated group compared to all control groups. The (R)-AMPT group should show no significant difference from the vehicle and untreated controls.
Quantitative Data and Comparison
The following tables summarize representative quantitative data from studies investigating the effects of AMPT, highlighting the importance of comparing treatment groups to appropriate controls.
Table 2: Effect of AMPT on Plasma Catecholamine Metabolites in Humans
| Treatment Group | Homovanillic Acid (HVA) Reduction (%) | 3-Methoxy-4-hydroxyphenylglycol (MHPG) Reduction (%) | Reference |
| AMPT | 70% | 50% | [7] |
| Placebo (Diphenhydramine) | No significant change | No significant change | [7] |
This table demonstrates the specific biochemical effect of AMPT on dopamine (HVA) and norepinephrine (MHPG) metabolites compared to an active placebo.
Table 3: Hypothetical In Vitro Dopamine Levels in SH-SY5Y Cells
| Treatment Group | Dopamine Concentration (ng/mL) | Standard Deviation |
| Untreated Control | 15.2 | 1.8 |
| Vehicle Control (0.1% DMSO) | 14.8 | 1.5 |
| (S)-AMPT (100 µM) | 4.5 | 0.9 |
| (R)-AMPT (100 µM) | 14.5 | 1.6 |
This hypothetical data illustrates the expected outcome of a well-controlled in vitro experiment, showing the specific inhibitory effect of the active (S)-enantiomer of AMPT.
Conclusion
The design and implementation of appropriate negative controls are not merely a procedural formality but a fundamental requirement for the scientific rigor of AMPT studies. By carefully selecting and executing vehicle, placebo, or inactive enantiomer controls, researchers can confidently attribute their findings to the specific inhibition of tyrosine hydroxylase by AMPT. This meticulous approach is essential for advancing our understanding of the roles of catecholamines in health and disease and for the development of novel therapeutic strategies.
References
- 1. abmole.com [abmole.com]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. alpha-Methyl-p-tyrosine methyl ester hydrochloride_TargetMol [targetmol.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Amphetamine - Wikipedia [en.wikipedia.org]
L-Tyrosine vs. L-DOPA: A Comparative Guide to Tyrosinase Substrate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1] The enzyme catalyzes the initial, rate-limiting steps of melanogenesis, making it a key target for therapeutic and cosmetic applications aimed at modulating pigmentation. The two primary substrates in the initial phase of this pathway are the amino acid L-tyrosine and its hydroxylated product, L-3,4-dihydroxyphenylalanine (L-DOPA). Understanding the efficacy of these two molecules as tyrosinase substrates is crucial for researchers developing tyrosinase inhibitors or activators and for those studying the kinetics of melanin production. This guide provides an objective comparison of L-tyrosine and L-DOPA as tyrosinase substrates, supported by experimental data and detailed protocols.
The Role of L-Tyrosine and L-DOPA in Melanogenesis
Melanogenesis is a multi-step enzymatic and spontaneous chemical process that begins with L-tyrosine. Tyrosinase exhibits two distinct catalytic activities:
-
Monophenolase (or cresolase) activity: The hydroxylation of L-tyrosine (a monophenol) to L-DOPA (a diphenol). This is the first and rate-limiting step in the pathway.
-
Diphenolase (or catecholase) activity: The oxidation of L-DOPA to dopaquinone. This highly reactive intermediate then undergoes a series of non-enzymatic reactions to eventually form melanin polymers.[1]
Therefore, L-tyrosine is the initial substrate, while L-DOPA is both a product of the first reaction and the substrate for the second.
Caption: The initial steps of the melanin synthesis pathway.
Efficacy Comparison: Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is typically evaluated using the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. A higher Vmax indicates a faster catalytic rate.
-
kcat/Km (Catalytic Efficiency): This ratio is often considered the best measure of an enzyme's overall catalytic efficiency.
Studies comparing the kinetics of tyrosinase with L-tyrosine and L-DOPA consistently show that the enzyme has a higher affinity and/or a greater turnover number for L-DOPA. The hydroxylation of L-tyrosine is characterized by a notable lag phase, which is absent when L-DOPA is the substrate. This lag can be shortened by the presence of catalytic amounts of L-DOPA, which acts as a cofactor for the monophenolase activity.
Below is a summary of kinetic data from studies on mushroom and bacterial tyrosinase. It is important to note that absolute values can vary depending on the source of the enzyme and the specific assay conditions (e.g., pH, temperature).
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | kcat/Km (s-1 mM-1) | Reference |
| L-Tyrosine | Bacillus megaterium | 0.082 ± 0.006 | 3.62 ± 0.06 | 2.1 | 25.6 | [2] |
| L-Tyrosine | Mouse Melanoma | 0.7 | - | - | - | [3] |
| L-Tyrosine | - | 0.061 ± 0.009 | - | - | - | [4] |
| L-DOPA | Bacillus megaterium | 0.24 ± 0.02 | 30.3 ± 0.6 | 17.8 | 74.2 | [2] |
| L-DOPA | Mouse Melanoma | 0.6 | - | - | - | [3] |
| L-DOPA | Mushroom | 0.84 | 33.0 (µM/min)* | - | - | [5] |
| L-DOPA | Mushroom | 1.54 | 26.4 (nmol·min-1)** | - | - | [6] |
| L-DOPA | - | 0.45 ± 0.03 | - | - | - | [4] |
* Vmax reported in µM/min for the specific assay conditions.
** Vmax reported in nmol/min for the specific assay conditions.
From the data, it is evident that for Bacillus megaterium tyrosinase, the Km for L-tyrosine is lower than for L-DOPA, suggesting a higher initial binding affinity. However, the Vmax and overall catalytic efficiency (kcat/Km) are significantly higher for L-DOPA.[2] This indicates that once bound, L-DOPA is converted to product much more rapidly. Similarly, studies on mammalian tyrosinase have shown that the enzyme has a greater turnover number for L-DOPA than for L-tyrosine.[3] In a direct comparison for a TLC-based bioassay, L-DOPA also proved to be a more competent substrate, producing a significantly darker melanin spot than L-tyrosine under the same conditions.[7]
Experimental Protocols
Spectrophotometric assays are commonly used to measure tyrosinase activity. The principle involves monitoring the formation of dopachrome, a colored intermediate in the melanin pathway, which has a maximum absorbance at approximately 475 nm.
Tyrosinase Activity Assay Using L-DOPA
This protocol is widely used due to its simplicity and the absence of a lag phase.[1]
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
2. Solution Preparation:
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of sodium phosphate monobasic and dibasic. Mix to achieve the target pH.
-
Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh and keep it on ice.
-
L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh just before use.
3. Assay Procedure (96-well plate format):
-
Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: 60 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Well (no enzyme): 80 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately begin measuring the increase in absorbance at 475 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
Calculation: Determine the rate of reaction (ΔA475/min) from the linear portion of the absorbance vs. time curve. The activity of the enzyme can be calculated after subtracting the blank reading.
Tyrosinase Activity Assay Using L-Tyrosine
This assay measures the monophenolase activity and is characterized by a lag time.
1. Materials and Reagents:
-
Same as for the L-DOPA assay, but with L-Tyrosine instead of L-DOPA.
2. Solution Preparation:
-
L-Tyrosine Solution (e.g., 1 mM): Prepare in phosphate buffer. Gentle heating may be required for complete dissolution.[8]
3. Assay Procedure:
-
The procedure is similar to the L-DOPA assay. The reaction is initiated by adding the L-Tyrosine solution to the wells containing the enzyme.
-
Measurement: The formation of dopachrome is still monitored at 475 nm. However, the analysis must account for the initial lag phase. The rate is determined from the linear, steady-state portion of the curve after the lag period. Alternatively, the reaction can be monitored at 280 nm for the consumption of L-tyrosine.[8]
Caption: General workflow for a spectrophotometric tyrosinase activity assay.
Conclusion
Both L-tyrosine and L-DOPA are fundamental substrates for tyrosinase, but they exhibit distinct kinetic profiles. L-tyrosine initiates the entire melanogenesis pathway, but its conversion by tyrosinase is the slower, rate-limiting step, often characterized by a significant lag period. In contrast, L-DOPA acts as a more direct and efficient substrate for the enzyme's diphenolase activity, resulting in a much faster reaction rate in vitro.[3][7]
For researchers conducting high-throughput screening of tyrosinase inhibitors or performing routine enzyme activity assays, L-DOPA is generally the preferred substrate due to the simplicity of the assay, its reproducibility, and the absence of a lag phase. However, for studies specifically investigating the monophenolase activity of tyrosinase or the factors that regulate the initial step of melanogenesis, L-tyrosine is the indispensable substrate. The choice between L-tyrosine and L-DOPA ultimately depends on the specific research question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Specificity of AMPT for Tyrosine Hydroxylase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alpha-methyl-p-tyrosine (AMPT), also known as metyrosine, is a widely utilized pharmacological tool for the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2][3][4][5][6][7][8][9] Its utility in both research and clinical settings, particularly in the management of conditions like pheochromocytoma, stems from its ability to competitively inhibit TH, thereby reducing the production of dopamine, norepinephrine, and epinephrine.[1][7][8][10] However, a thorough assessment of its specificity is crucial for the precise interpretation of experimental results and for the development of novel therapeutics with improved profiles. This guide provides a comparative analysis of AMPT's performance against other known tyrosine hydroxylase inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Tyrosine Hydroxylase Inhibitors
While direct, side-by-side comparative studies detailing the inhibitory potency of various TH inhibitors are not extensively available in the public domain, this section compiles available data from independent studies to offer a comparative overview.[11] It is important to note that variations in experimental conditions can influence the determined inhibitory values.
| Inhibitor | Mechanism of Action | Reported Inhibitory Values | Key Characteristics & Applications |
| α-Methyl-p-tyrosine (AMPT / Metyrosine) | Competitive inhibitor of tyrosine hydroxylase.[2][3][5] | Doses of 600 to 4,000 mg per day can cause a 20% to 79% reduction in total catecholamines in patients with pheochromocytoma.[1] | Orally active inhibitor of catecholamine synthesis.[6] Used in the treatment of pheochromocytoma and as a research tool to study catecholamine depletion.[7][8][10] |
| O-Methyl-D-tyrosine | Competitive inhibitor of tyrosine hydroxylase.[12] | Specific IC50 value for tyrosine hydroxylase is not readily available in reviewed literature.[12][13] | A synthetic derivative of D-tyrosine used in neuroscience research to study catecholaminergic systems.[12] |
| 3-Iodo-L-tyrosine | Potent and effective tyrosine hydroxylase inhibitor.[14] | Ki = 0.39 µM.[15] At 10µM, it inhibits 60-70% of enzymatic activity, and at 100µM, it achieves 100% inhibition.[14] | A reversible inhibitor of tyrosine hydroxylase and an intermediate in the synthesis of thyroid hormones.[15][16] Used in research to study the effects of decreased dopamine levels.[16] |
Table 1: Comparison of Tyrosine Hydroxylase Inhibitors. This table summarizes the mechanism of action, reported inhibitory values, and key characteristics of AMPT and selected alternatives. The data is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
Signaling Pathway and Experimental Workflows
To understand the context of AMPT's action, it is essential to visualize the catecholamine biosynthesis pathway and the typical workflow for evaluating TH inhibitors.
Figure 1: Catecholamine Biosynthesis Pathway and Site of AMPT Inhibition. This diagram illustrates the enzymatic conversion of L-Tyrosine to Epinephrine, highlighting the rate-limiting step catalyzed by Tyrosine Hydroxylase (TH) and the inhibitory action of AMPT and its alternatives.
Figure 2: Experimental Workflow for Comparing Tyrosine Hydroxylase Inhibitors. This diagram outlines a logical sequence for the preclinical evaluation of TH inhibitors, from initial in vitro screening to in vivo validation and specificity assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of TH inhibitors. Below are representative protocols for key experiments.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The assay measures the enzymatic conversion of L-tyrosine to L-DOPA. The amount of L-DOPA produced is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Enzyme: Purified or partially purified tyrosine hydroxylase from a suitable source (e.g., rat pheochromocytoma PC12 cells).
-
Substrate: L-tyrosine.
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).
-
Buffer: MES buffer (pH 6.0-7.0).
-
Other Reagents: Catalase, Dithiothreitol (DTT), Ferrous sulfate (FeSO₄), test inhibitor (e.g., AMPT), Perchloric acid.
-
Instrumentation: HPLC system with an electrochemical detector.
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, FeSO₄, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of the test inhibitor or a vehicle control. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding L-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Filter the supernatant.
-
Analysis: Analyze the L-DOPA content in the supernatant using HPLC-ECD.[17]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]
In Vivo Assessment of Tyrosine Hydroxylase Inhibitor Efficacy
This protocol describes the measurement of dopamine levels in the rat striatum following the administration of a TH inhibitor.
Principle: The efficacy of a TH inhibitor in vivo is assessed by measuring the reduction in catecholamine levels in a specific brain region known for high dopaminergic activity, such as the striatum.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Test Compound: AMPT or other TH inhibitors.
-
Anesthetics.
-
Surgical Instruments.
-
Brain Tissue Homogenization Buffer.
-
Instrumentation: HPLC system with an electrochemical detector.
Procedure:
-
Animal Dosing: Administer the test inhibitor (e.g., AMPT, intraperitoneally) or vehicle control to the rats.
-
Tissue Collection: At a predetermined time point after dosing, anesthetize the animals and rapidly dissect the striatum from the brain on ice.
-
Tissue Homogenization: Homogenize the striatal tissue in a suitable buffer (e.g., perchloric acid solution).
-
Sample Preparation: Centrifuge the homogenate to pellet cellular debris. Filter the supernatant.
-
Catecholamine Measurement: Quantify the dopamine concentration in the supernatant using a validated HPLC-ECD method.[19][20][21][22][23]
-
Data Analysis: Compare the dopamine levels in the inhibitor-treated group to the vehicle-treated control group to determine the percentage reduction in dopamine synthesis.
HPLC-ECD Protocol for Catecholamine Measurement
This is a general protocol for the quantification of catecholamines in biological samples.
Instrumentation:
-
HPLC system equipped with a C18 reverse-phase column.
-
Electrochemical detector.
Mobile Phase: A typical mobile phase consists of a phosphate or acetate buffer at a specific pH (e.g., pH 3.9), containing an ion-pairing agent (e.g., sodium octyl sulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol).[19]
Procedure:
-
Sample Injection: Inject a defined volume of the prepared sample supernatant onto the HPLC column.
-
Chromatographic Separation: The catecholamines are separated based on their affinity for the stationary phase.
-
Electrochemical Detection: As the separated catecholamines elute from the column, they are oxidized at the electrode surface of the electrochemical detector, generating a current that is proportional to their concentration.
-
Quantification: The concentration of each catecholamine is determined by comparing the peak area of the sample to that of known standards. An internal standard (e.g., dihydroxybenzylamine) is often used to correct for variations in extraction and injection.[19]
Conclusion
AMPT remains a cornerstone for the experimental inhibition of tyrosine hydroxylase. Its mechanism as a competitive inhibitor is well-established, leading to a significant reduction in catecholamine biosynthesis. While direct comparative quantitative data with alternative inhibitors is sparse, the available information suggests that compounds like 3-Iodo-L-tyrosine may offer potent alternatives for research purposes. The choice of inhibitor will ultimately depend on the specific experimental goals, including the desired potency, duration of action, and potential for off-target effects. The provided protocols offer a robust framework for researchers to conduct their own comparative assessments and further elucidate the specificity and efficacy of these important pharmacological tools.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 6. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 17. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromsoc.jp [chromsoc.jp]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Separation of Catecholamines on Newcrom AH Column | SIELC Technologies [sielc.com]
Comparative Pharmacokinetics of Metirosine Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug across different species is fundamental for preclinical assessment and successful clinical translation. This guide provides a comparative overview of the available pharmacokinetic data for metirosine, a tyrosine hydroxylase inhibitor, in various species.
Metirosine is utilized in the management of pheochromocytoma, a neuroendocrine tumor, by inhibiting the synthesis of catecholamines. Its absorption, distribution, metabolism, and excretion (ADME) properties can vary significantly among species, influencing its efficacy and safety profile. This document summarizes the key pharmacokinetic parameters of metirosine and outlines a typical experimental protocol for its evaluation.
Comparative Pharmacokinetic Parameters
The following table summarizes the available oral pharmacokinetic parameters of metirosine in humans and rats. Data for other non-rodent species such as dogs and monkeys are currently limited in publicly available literature.
| Parameter | Human | Rat |
| Dose | 1 g (single dose) | 120 mg/kg, 1000 mg/kg, 2000 mg/kg (gavage) |
| Tmax (h) | 1 - 3 | 0.70 - 1.9 |
| Cmax (µg/mL) | 12 - 14 | 152 - 2690 |
| Half-life (h) | 3 - 3.7 | Not explicitly stated |
| Bioavailability (%) | Well-absorbed | Not explicitly stated |
| Metabolism | Minimal (<1% as catechol metabolites) | Not explicitly stated |
| Excretion | 53% - 88% unchanged in urine | Not explicitly stated |
Data for humans is derived from drug monographs. Data for rats is based on a toxicokinetics data summary; AUC and half-life for oral administration were not explicitly provided.
Experimental Protocols
A comprehensive understanding of a drug's pharmacokinetic profile is achieved through well-designed in vivo studies. Below is a generalized experimental protocol for a comparative oral pharmacokinetic study of metirosine.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used laboratory animal models for pharmacokinetic studies.
-
Health Status: Animals should be healthy, adult, and of a specific pathogen-free (SPF) grade.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum, with fasting overnight before drug administration.
Drug Administration
-
Formulation: Metirosine is typically administered as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: For oral pharmacokinetic studies, the drug is administered via oral gavage for rodents or in a gelatin capsule for larger animals like dogs and monkeys.
-
Dose Selection: A range of doses should be selected based on previously reported therapeutic and toxic doses.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25-0.5 mL) are collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of metirosine in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis using techniques such as protein precipitation or solid-phase extraction to remove interfering substances.
-
Quantification: The concentration of metirosine is quantified by comparing its response to that of a known concentration of an internal standard.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of metirosine and a typical workflow for a comparative pharmacokinetic study.
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy-alpha-methyl-DL-tyrosine: A Comprehensive Guide to Laboratory Safety and Compliance
Hazard Assessment and Initial Handling
Before beginning any disposal procedure, it is crucial to handle 3-Hydroxy-alpha-methyl-DL-tyrosine with care. Although safety data sheets for closely related compounds suggest low toxicity, all research chemicals should be treated as potentially hazardous.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is governed by the regulations of the Environmental Protection Agency (EPA) and must be managed through a hazardous waste program.[2][3][4] Sewer and regular trash disposal are not permissible for chemical waste.
-
Segregation of Waste : Do not mix this compound with other chemical waste unless their compatibility is certain. Incompatible chemicals can react violently or produce hazardous gases.[5] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]
-
Proper Containerization :
-
Use a designated and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must be in good condition, with no leaks or cracks, and have a secure screw-top cap.[7][8]
-
The original product container can be used for waste accumulation if it is in good condition.[7]
-
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[3]
-
-
Accurate Labeling : Proper labeling is crucial for safety and compliance. The hazardous waste label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
The approximate quantity of the waste.
-
The date when the waste was first added to the container.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator.
-
Secure Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2][6]
-
The SAA must be clearly marked with a "Hazardous Waste" sign.[3]
-
Ensure the storage area is well-ventilated.[3]
-
-
Arranging for Disposal :
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory's SAA.
-
Quantitative Waste Storage Guidelines
The following table summarizes the general quantitative limits for storing hazardous waste in a Satellite Accumulation Area, as stipulated by EPA regulations.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | [9] |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart | [9] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [5] |
| Removal Time After Container is Full | Within 3 days | [5] |
Emergency Procedures
Spill Response :
-
In case of a minor spill, clean it up immediately using appropriate absorbent materials.
-
For larger spills, evacuate the area and alert your institution's EHS or emergency response team.
-
Contaminated materials from the cleanup must be disposed of as hazardous waste.
Empty Container Disposal :
-
A container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, depending on institutional policies.[7][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste like this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 3-Hydroxy-alpha-methyl-DL-tyrosine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxy-alpha-methyl-DL-tyrosine (CAS: 555-29-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes recommended PPE based on the quantity of substance being handled.
| Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Quantities (up to 500g) | Chemical goggles[1] | Nitrile or rubber gloves (double gloving recommended)[1] | Laboratory coat[1] | Dust respirator or particulate filter (P1 or N95) if dust is generated[2] |
| Large Quantities (up to 1kg) | Chemical goggles and face shield[1] | Nitrile or rubber gloves (double gloving recommended)[1] | Disposable laboratory coat or coveralls of low permeability[1] | Dust respirator or particulate filter[1] |
| Manufacturing/Bulk Handling | Full face shield[1] | Nitrile or rubber gloves (double gloving recommended)[1] | Air-supplied full-body suit and disposable shoe covers[1] | Advanced respiratory protection (e.g., supplied air)[1] |
An eyewash station and emergency shower must be readily accessible in the work area.[1]
Operational Plan: Step-by-Step Handling Procedures
This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][5]
-
Keep the container tightly closed.[5] The product should be stored frozen.[6]
2. Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust inhalation.[3]
-
Ensure all necessary PPE is worn before handling the compound.
-
Use dry, clean spatulas and weighing boats. Avoid generating dust during weighing and transfer.[1]
3. Experimental Use:
-
When preparing solutions, add the solid powder to the solvent slowly to prevent splashing.
-
If working with organic solvents, ensure adequate ventilation and be aware of their specific hazards.
-
Limit all unnecessary personal contact with the material.[3]
-
After handling, wash hands and any exposed skin thoroughly.[5]
4. Spill Management:
-
Minor Spills:
-
Clean up spills immediately, wearing appropriate PPE.[1]
-
Use dry clean-up procedures; avoid sweeping that generates dust.[1]
-
A vacuum cleaner fitted with a HEPA filter is recommended for cleaning up fine powders.[1]
-
Dampen the spilled material with water to prevent dusting before sweeping.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1]
-
-
Major Spills:
5. Disposal Plan:
-
All waste, including contaminated PPE and cleaning materials, must be handled in accordance with local, state, and federal regulations.[3]
-
Dispose of the chemical waste in approved, labeled containers.
-
Do not allow the product or wash water from cleaning to enter drains.[2][3]
-
Consult your institution's environmental health and safety department for specific disposal guidance.
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
